1,4,7,10-Tetraazacyclotridecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,7,10-tetrazacyclotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZJJOUGVGJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467124 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-14-7 | |
| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1,4,7,10-Tetraazacyclotridecane
An In-Depth Technical Guide to 1,4,7,10-Tetraazacyclotridecane: Properties, Chelation Chemistry, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key polyaza macrocycle. We delve into its fundamental physicochemical properties, explore the principles of its synthesis, and offer a detailed examination of its coordination chemistry, including protonation equilibria and metal ion complexation. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven experimental protocols for characterization. By synthesizing theoretical principles with actionable methodologies, this guide serves as an essential resource for leveraging the unique capabilities of this versatile chelating agent in advanced chemical and biomedical applications.
Introduction to this compound ([1]aneN₄)
Polyaza macrocycles, or aza-crown ethers, represent a class of ligands renowned for their ability to form highly stable and selective complexes with metal ions.[1] this compound, often abbreviated as[2]aneN₄, is a 13-membered ring containing four nitrogen atoms. Its structure is intermediate between the more extensively studied 1,4,7,10-tetraazacyclododecane (cyclen, 12-membered) and 1,4,8,11-tetraazacyclotetradecane (cyclam, 14-membered). The ring size and the arrangement of the nitrogen donor atoms dictate the ligand's conformational flexibility and its affinity for specific metal ions, making it a subject of significant interest in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.[3][4]
Core Physicochemical Properties
The utility of this compound in various applications stems from its distinct physical and chemical characteristics.
2.1. Structural and General Properties The fundamental properties of this compound are summarized in the table below. It typically presents as a white to yellow, hygroscopic powder that is soluble in water.[5]
| Property | Value | Reference |
| CAS Number | 295-14-7 | [5][6][7] |
| Molecular Formula | C₉H₂₂N₄ | [6] |
| Molecular Weight | 186.30 g/mol | [6] |
| Appearance | White to yellow powder | [5] |
| Melting Point | 143 °C | [5] |
| Boiling Point | 300.5 ± 10.0 °C (Predicted) | [5] |
| Density | 0.867 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Soluble | [5] |
| Sensitivity | Hygroscopic | [5] |
2.2. Chemical Reactivity and Handling The four secondary amine groups within the macrocyclic ring are the centers of its chemical reactivity. They are basic and can be sequentially protonated in acidic conditions. The predicted pKa of 10.85 suggests a strong basic character, which is fundamental to its function as a powerful ligand for metal ions.[5] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent absorption of moisture, which could interfere with quantitative experiments.
Synthesis and Purification
The synthesis of polyaza macrocycles is a well-established field, though it often presents challenges in achieving high yields due to the statistical unlikelihood of cyclization over polymerization. The general strategies often involve the high-dilution reaction of two linear precursors to favor intramolecular cyclization.
A common approach for analogous macrocycles like cyclen involves the cyclocondensation of linear polyamines or the cyclotetramerization of N-substituted aziridines.[8] While a specific protocol for this compound is less commonly published, the principles are transferable. Below is a conceptual workflow illustrating a typical synthetic approach.
Coordination Chemistry: The Art of Chelation
The defining characteristic of this compound is its ability to act as a tetradentate ligand, binding metal ions within its cavity. The stability and structure of the resulting complexes are critical for their application.
4.1. Protonation Equilibria Before a metal ion can be complexed, the ligand's protonation state must be considered. In aqueous solution, the four nitrogen atoms undergo protonation-deprotonation equilibria. The protonation constants (log Kᵢ) quantify the affinity of each nitrogen for a proton. These values are crucial for determining the dominant ligand species at a given pH and are typically determined via potentiometric titration.[9][10] The first two protonations generally occur at opposite nitrogens to minimize electrostatic repulsion.
4.2. Metal Ion Complexation The formation of a metal complex is governed by both thermodynamic stability and kinetic inertness.
-
Thermodynamic Stability: Quantified by the stability constant (log K), this measures the strength of the metal-ligand interaction at equilibrium. Macrocyclic ligands like[2]aneN₄ exhibit a "macrocyclic effect," where their complexes are significantly more stable than those of analogous acyclic ligands due to favorable enthalpic and entropic factors.
-
Kinetic Inertness: This refers to the rate at which the metal ion dissociates from the ligand. High kinetic inertness is vital for in vivo applications, such as MRI contrast agents or radiopharmaceuticals, to prevent the release of toxic free metal ions.[11]
Derivatives of related macrocycles, like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are renowned for forming exceptionally stable and inert complexes with lanthanide ions like Gd(III) and radionuclides.[11][12][13] For instance, the stability constant (log K) for the Pb²⁺-DOTA complex is reported to be as high as 25.3.[14][15]
4.3. Structural Elucidation of Complexes The precise coordination environment of the metal ion is determined using various analytical techniques:
-
X-ray Crystallography: Provides definitive solid-state structures, revealing bond lengths, bond angles, and the overall coordination geometry of the metal complex.[16][17][18]
-
NMR Spectroscopy: A powerful tool for studying the structure and dynamics of these complexes in solution. For lanthanide complexes, the paramagnetic nature of the metal ion induces large shifts in the proton NMR spectrum, which can be used to deduce the solution-state geometry.[14][19][20] Studies on Eu(III)-DOTA complexes, for example, have identified the coexistence of square antiprismatic (SAP) and twisted square antiprismatic (TSAP) isomers in solution.[19]
Experimental Protocols for Characterization
To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a robust framework for characterization.
5.1. Protocol: Determination of Stability Constants via Potentiometric Titration
This protocol outlines the determination of the stability constant for a metal-ligand complex.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.
-
Prepare a standardized stock solution of the metal salt of interest (e.g., CuCl₂, 0.01 M).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffers (pH 4, 7, 10).
-
In a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C), place a known volume of a solution containing the ligand, the metal ion (at a 1:1 molar ratio), and the background electrolyte.
-
Immerse the calibrated pH electrode and a burette tip containing the standardized base.
-
-
Data Acquisition:
-
Titrate the solution by adding small, precise increments of the standardized base.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed through all relevant equivalence points (typically to pH ~11).
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to generate the titration curve.
-
Use specialized software (e.g., Hyperquad, PSEQUAD) to fit the titration data. The software refines the stability constants (log β values) for the various protonated and metal-bound species ([ML], [MHL], etc.) by minimizing the difference between the experimental and calculated pH values.[14]
-
Scientist's Note: The use of a carbonate-free base is critical. CO₂ from the air can dissolve in the base to form carbonate, which acts as a buffer and a competing ligand, leading to inaccurate stability constant calculations.
Applications in Research and Drug Development
While this compound itself is a valuable research tool, its functionalized derivatives have made a profound impact, particularly in medicine. The core macrocycle serves as a robust anchoring platform for metal ions, while pendant arms can be added to modulate solubility, stability, and biological targeting.
-
Medical Imaging: Derivatives like DOTA are the gold standard for chelating Gd³⁺ to create MRI contrast agents and for chelating radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[2][21]
-
Radiotherapy: The same high stability that is beneficial for imaging allows for the delivery of therapeutic radioisotopes (e.g., ⁹⁰Y, ²¹²Bi, ¹⁷⁷Lu) to tumors.[4][22] The macrocycle is conjugated to a tumor-targeting molecule, such as a peptide or antibody, creating a bifunctional chelator that selectively delivers a radioactive payload.
-
Catalysis and Materials Science: The defined coordination geometry imposed by the macrocycle can be used to create catalysts with high selectivity and to develop novel materials with unique electronic or magnetic properties.[3]
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An In-depth Technical Guide to the Coordination Chemistry of 1,4,7,10-Tetraazacyclotridecane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the coordination chemistry of 1,4,7,10-tetraazacyclotridecane, often denoted as[1]aneN4. As a member of the tetraazamacrocycle family, which includes the well-studied cyclen (12-membered ring) and cyclam (14-membered ring),[1]aneN4 presents unique coordination properties due to its intermediate ring size. This document delves into the synthesis of the ligand, the thermodynamic and kinetic characteristics of its metal complexes, and the advanced analytical techniques employed for their characterization. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to serve as an essential resource for researchers exploring the potential of this compound in catalysis, medical imaging, and therapeutic agent development. While specific data for the 13-membered ring system is less abundant than for its 12- and 14-membered counterparts, this guide leverages comparative analysis to provide a robust understanding of its expected behavior and potential applications.
Introduction: The Significance of Tetraazamacrocycles in Coordination Chemistry
Tetraazamacrocyclic ligands are a cornerstone of modern coordination chemistry, prized for their ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions. This stability is a direct consequence of the macrocyclic effect , a thermodynamic principle that favors the formation of cyclic complexes over their acyclic analogues due to favorable entropy changes.[2][3] The pre-organization of the donor nitrogen atoms in the macrocyclic structure reduces the entropic penalty associated with binding a metal ion.
The family of saturated tetraazamacrocycles, including 1,4,7,10-tetraazacyclododecane (cyclen), this compound ([1]aneN4), and 1,4,8,11-tetraazacyclotetradecane (cyclam), offers a tunable platform for modulating the properties of metal complexes. The size of the macrocyclic cavity plays a critical role in determining the thermodynamic stability and coordination geometry of the resulting metallo-complexes. While cyclen and cyclam have been extensively studied, the intermediate 13-membered ring of[1]aneN4 offers a unique coordination environment that is less explored but holds significant potential for fine-tuning the properties of metal-based systems for various applications.
The functionalization of these macrocycles, particularly with pendant arms, has further expanded their utility, leading to the development of bifunctional chelators for applications in radioimmunotherapy, magnetic resonance imaging (MRI), and targeted drug delivery.[4][5][6][7] Derivatives of the closely related cyclen, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are widely used in clinical settings, highlighting the immense potential of this class of compounds.[6][8]
Synthesis of this compound
The synthesis of tetraazamacrocycles can be challenging due to the propensity for polymerization over cyclization. The Richman-Atkins synthesis is a widely adopted and effective method that overcomes this challenge by using tosyl groups as both protecting and activating groups, avoiding the need for high-dilution conditions.[8][9]
The Richman-Atkins Methodology
This method involves the cyclization of a linear polyamine precursor with a suitable dielectrophile. The use of tosylamides increases the acidity of the N-H protons, facilitating deprotonation and subsequent nucleophilic attack.
Caption: Generalized Richman-Atkins synthesis of a tetraazamacrocycle.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Precursors
-
Synthesize N,N',N''-tritosyldiethylenetriamine by reacting diethylenetriamine with three equivalents of p-toluenesulfonyl chloride in the presence of a base.
-
Prepare 1,3-ditosyloxypropane by reacting 1,3-propanediol with two equivalents of p-toluenesulfonyl chloride.
Step 2: Cyclization
-
Dissolve N,N',N''-tritosyldiethylenetriamine and 1,3-ditosyloxypropane in anhydrous dimethylformamide (DMF).
-
Add an excess of a suitable base, such as cesium carbonate (Cs₂CO₃), to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours to promote cyclization.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting tosylated macrocycle by column chromatography.
Step 3: Deprotection
-
Dissolve the purified tosylated macrocycle in a strong acid, such as concentrated sulfuric acid or a mixture of hydrobromic acid and acetic acid.
-
Heat the mixture to facilitate the cleavage of the tosyl groups.
-
Carefully neutralize the acidic solution with a strong base (e.g., NaOH) and extract the free macrocycle into an organic solvent.
-
Purify the final product, this compound, by recrystallization or sublimation.
Coordination Chemistry: Metal Complex Formation
The coordination behavior of this compound is dictated by the interplay between the macrocyclic ring size and the preferred coordination geometry of the metal ion. The 13-membered ring of[1]aneN4 is more flexible than the 12-membered ring of cyclen but less so than the 14-membered ring of cyclam.
Thermodynamic Stability
The thermodynamic stability of metal complexes with tetraazamacrocycles is generally high due to the macrocyclic effect. The stability constants (log K) are a measure of the strength of the metal-ligand interaction at equilibrium.[10] For a given metal ion, the stability of the complex is highly dependent on the "fit" of the metal ion within the macrocyclic cavity.
Comparative Stability of Tetraazamacrocycle Complexes
| Macrocycle | Ring Size | Typical Log K (Cu²⁺) | Typical Log K (Ni²⁺) |
| Cyclen ([6]aneN4) | 12 | ~23-28 | ~17-22 |
| [1]aneN4 | 13 | Expected to be high | Expected to be high |
| Cyclam ([11]aneN4) | 14 | ~27 | ~22 |
Note: Specific log K values for[1]aneN4 are not widely reported in the literature, but they are expected to be comparable to those of cyclen and cyclam, reflecting high thermodynamic stability.[12][13]
The determination of stability constants is typically performed using potentiometric titration .
Kinetic Inertness
Kinetic inertness refers to the resistance of a complex to ligand substitution reactions. Macrocyclic complexes are known for their exceptional kinetic inertness, which is crucial for applications where the metal ion must remain chelated, such as in vivo medical imaging and therapy.[14] The dissociation of these complexes is often slow, even under acidic conditions.
Caption: The high kinetic inertness of [M([1]aneN4)]n+ complexes is due to a high activation energy for dissociation.
Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its metal complexes.
Potentiometric Titration
Potentiometric titration is the primary method for determining the protonation constants of the ligand and the stability constants of its metal complexes in solution.[10]
Experimental Protocol: Potentiometric Titration
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution of the ligand (e.g.,[1]aneN4·4HCl) with a standardized solution of a strong base (e.g., NaOH) in a constant ionic strength medium.
-
Titration of the Metal-Ligand System: Repeat the titration in the presence of a known concentration of the metal ion of interest.
-
Data Analysis: Use specialized software to analyze the titration curves and calculate the protonation and stability constants.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and dynamics of both the free ligand and its diamagnetic metal complexes in solution. For paramagnetic complexes, NMR can provide information about the electronic structure and magnetic properties.[15][16][17]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the formation of metal complexes and to study their electronic properties. The d-d transitions of transition metal complexes are sensitive to the coordination environment, providing insights into the geometry of the complex.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center in the solid state. This technique is invaluable for understanding the precise way in which the macrocycle encapsulates the metal ion.
Applications in Drug Development and Beyond
The unique properties of this compound and its derivatives make them promising candidates for a range of applications.
Medical Imaging
Functionalized derivatives of[1]aneN4 can be used to chelate radioactive metal ions for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or paramagnetic metal ions like Gd³⁺ for MRI contrast agents.[5][6] The high stability and kinetic inertness of the resulting complexes are critical to prevent the release of toxic metal ions in vivo.
Radiotherapy
By chelating alpha- or beta-emitting radionuclides,[1]aneN4-based ligands can be targeted to tumor cells for cancer therapy.[4] The ability to attach these chelators to biomolecules like peptides and antibodies allows for the specific delivery of the radioactive payload.[7]
Catalysis
The metal complexes of tetraazamacrocycles can act as catalysts for a variety of organic reactions. The macrocyclic ligand can influence the reactivity of the metal center and provide steric control.[2]
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An In-Depth Technical Guide to the Structural Analysis of 1,4,7,10-Tetraazacyclotridecane Complexes
Introduction: The Unique Niche of 13-Membered Tetraazamacrocycles
In the vast landscape of coordination chemistry, tetraazamacrocyclic ligands have carved out a significant niche due to their ability to form highly stable and kinetically inert complexes with a wide array of metal ions. These complexes are at the forefront of innovations in fields ranging from medical imaging and radiotherapy to catalysis and materials science.[1][2] Among these, the 12-membered 1,4,7,10-tetraazacyclododecane (cyclen) and the 14-membered 1,4,8,11-tetraazacyclotetradecane (cyclam) have been extensively studied, providing a robust foundation for understanding their structure-function relationships.
This guide, however, focuses on the less-explored, yet equally intriguing, 13-membered analogue: 1,4,7,10-Tetraazacyclotridecane . The subtle increase in ring size from the well-known cyclen introduces a fascinating interplay of conformational flexibility and coordination geometry, offering a unique set of properties to its metal complexes. For researchers, scientists, and drug development professionals, understanding the structural nuances of these complexes is paramount to harnessing their full potential.
This technical guide provides a comprehensive exploration of the structural analysis of this compound complexes. In the absence of extensive specific data for the 13-membered ring system, this guide will leverage the wealth of information available for its 12- and 14-membered counterparts to provide a comparative and predictive framework. We will delve into the synthetic strategies, elucidate the core analytical techniques for structural characterization, and discuss the critical interplay between structure and stability.
I. Synthesis of this compound and its Metal Complexes: A Step-by-Step Approach
The synthesis of tetraazamacrocycles can be broadly categorized into template and non-template methods. Template synthesis utilizes a metal ion to organize the precursor molecules into a conformation that favors cyclization, often leading to higher yields of the desired macrocycle.[3] Non-template methods, on the other hand, rely on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
A. General Protocol for the Synthesis of this compound
While various synthetic routes exist for tetraazamacrocycles, a common and effective method involves the cyclization of linear polyamines with appropriate electrophiles.[4][5] The following is a generalized, illustrative protocol for the synthesis of this compound, which may require optimization based on specific laboratory conditions and precursor availability.
Step-by-Step Methodology:
-
Preparation of the Linear Precursor: The synthesis typically begins with a suitable linear tetraamine precursor.
-
Cyclization under High Dilution: The linear precursor is slowly added to a solution of a di-electrophile (e.g., a dihaloalkane or a ditosylate) in a suitable solvent under high-dilution conditions. This is crucial to minimize intermolecular side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. The crude macrocycle is then purified, often through column chromatography or crystallization.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The absence of starting material signals and the presence of the expected molecular ion peak are key indicators of a successful synthesis.
B. Synthesis of Metal Complexes: A Representative Protocol
The formation of metal complexes with this compound is typically a straightforward reaction involving the mixing of the ligand and a suitable metal salt in an appropriate solvent.
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition: Add an equimolar amount of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, etc.) to the ligand solution. The metal salt should also be dissolved in a minimal amount of the same solvent.
-
Reaction and Precipitation: The reaction is often rapid and may result in the immediate precipitation of the complex. Gentle heating or stirring may be required to ensure complete reaction.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum. If the complex is soluble, it can be purified by recrystallization.
Self-Validation: The successful formation of the complex can be initially observed by a color change. Further confirmation is achieved through techniques like UV-Vis spectroscopy, which will show a shift in the d-d transition bands of the metal ion upon coordination, and elemental analysis to confirm the metal-to-ligand ratio.
Caption: General workflow for the synthesis of this compound and its metal complexes.
II. Core Structural Analysis Techniques
A multi-faceted analytical approach is essential for the comprehensive structural elucidation of this compound complexes. This section details the primary techniques employed, their theoretical underpinnings, and practical considerations.
A. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule, providing unequivocal information on bond lengths, bond angles, and coordination geometry.[1]
Causality Behind Experimental Choices: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often empirical. The goal is to grow single crystals of sufficient size and quality for diffraction. For charged complexes, the choice of counter-ion can significantly influence crystal packing and quality.
Data Interpretation: The output of an X-ray diffraction experiment is an electron density map from which the atomic positions are determined. Key parameters to analyze include:
-
Coordination Number and Geometry: The number of donor atoms from the ligand and any co-ligands or solvent molecules directly bonded to the metal center, and the resulting geometric arrangement (e.g., octahedral, square pyramidal, etc.).
-
Bond Lengths and Angles: Metal-ligand bond lengths provide insight into the strength of the coordination bonds. Deviations from ideal bond angles can indicate steric strain within the complex.
-
Macrocycle Conformation: The conformation of the 13-membered ring is a crucial aspect of its structure. Due to the increased flexibility compared to the 12-membered cyclen, a wider range of conformations may be accessible.
Comparative Structural Parameters of Tetraazamacrocyclic Nickel(II) Complexes
| Parameter | [Ni(cyclen)]²⁺ (12-membered) | Expected for [Ni([6]aneN₄)]²⁺ | [Ni(cyclam)]²⁺ (14-membered) |
| Coordination Geometry | Distorted Octahedral[1] | Likely Distorted Octahedral or Square Pyramidal | Square Planar or Octahedral[7] |
| Average Ni-N Bond Length (Å) | ~2.05-2.10[1] | Expected to be slightly longer than in the cyclen complex | ~1.95-2.00 (sq. pl.), ~2.05-2.10 (oct.)[7] |
| Macrocycle Conformation | Folded[1] | Expected to be more flexible than cyclen | Planar or Folded[7] |
Note: Data for the 13-membered ring complex is predictive and based on trends observed in related macrocycles.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For diamagnetic complexes of this compound (e.g., with Zn²⁺, Cd²⁺, or low-spin Ni²⁺), ¹H and ¹³C NMR provide detailed information about the ligand's conformation and symmetry.[8]
Causality Behind Experimental Choices: The choice of NMR solvent is critical and should be one in which the complex is sufficiently soluble and stable. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For complex spectra, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment.[9]
Data Interpretation:
-
Chemical Shifts: The chemical shifts of the protons and carbons in the macrocyclic ring are sensitive to their chemical environment and the conformation of the ligand. Coordination to a metal ion typically induces downfield shifts of the signals of the atoms near the coordination sites.
-
Coupling Constants: The coupling constants between adjacent protons provide information about the dihedral angles and thus the conformation of the ethylene and propylene bridges in the macrocycle.
-
Symmetry: The number of distinct signals in the ¹H and ¹³C NMR spectra reflects the symmetry of the complex in solution. A highly symmetric conformation will result in fewer signals.
Representative ¹H and ¹³C NMR Data for a Diamagnetic Tetraazamacrocyclic Complex
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 2.5 - 3.5 | Multiplets | Ethylene and propylene bridge protons |
| 1.5 - 2.5 | Multiplets | Propylene bridge central CH₂ protons | |
| ¹³C | 40 - 60 | Ethylene and propylene bridge carbons |
Note: This is a generalized representation. Actual chemical shifts will vary depending on the metal ion, solvent, and temperature.
Caption: A typical workflow for the NMR-based structural analysis of a diamagnetic macrocyclic complex.
C. Mass Spectrometry: Confirming Composition and Connectivity
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of charged metal complexes.[10]
Causality Behind Experimental Choices: The choice of solvent and ESI conditions (e.g., cone voltage) is important to ensure the integrity of the complex during ionization. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and gain insights into the connectivity of the complex.
Data Interpretation:
-
Molecular Ion Peak: The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the complex. The isotopic pattern of the molecular ion can also confirm the presence and identity of the metal ion.
-
Fragmentation Pattern: In MS/MS experiments, the fragmentation of the macrocyclic ligand can provide information about its structure. Common fragmentation pathways for polyamines involve the cleavage of C-C and C-N bonds.[11] The loss of neutral ligands or counter-ions can also be observed.
Expected ESI-MS Fragmentation of a [M(C₉H₂₂N₄)]²⁺ Complex
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |
| [M(C₉H₂₂N₄)]²⁺ | Loss of a neutral fragment (e.g., C₂H₄) | [M(C₇H₁₈N₄)]²⁺ |
| [M(C₉H₂₂N₄)]²⁺ | Ring opening and fragmentation | Various smaller charged fragments |
Note: The specific fragmentation pattern will depend on the metal ion and the collision energy used in the MS/MS experiment.
III. Structure, Stability, and the Macrocyclic Effect
The stability of metal complexes with tetraazamacrocycles is significantly enhanced compared to their open-chain analogues, a phenomenon known as the "macrocyclic effect".[12] This enhanced stability is primarily due to favorable entropic contributions upon complexation. The pre-organized nature of the macrocyclic ligand reduces the entropic penalty of binding compared to the more flexible linear ligands.
The 13-membered ring of this compound is expected to exhibit a delicate balance between the pre-organization of the donor atoms and the flexibility of the macrocyclic backbone. This can have a profound impact on both the thermodynamic stability and the kinetic inertness of its metal complexes.
Thermodynamic Stability: The thermodynamic stability of a complex is quantified by its stability constant (log K).[13] While specific data for this compound complexes are scarce, trends can be inferred from related macrocycles. The stability of tetraazamacrocyclic complexes generally follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14]
Kinetic Inertness: Kinetic inertness refers to the resistance of a complex to ligand substitution reactions. The encapsulating nature of macrocyclic ligands imparts significant kinetic inertness to their metal complexes, which is a highly desirable property for applications such as in vivo imaging agents, where the metal ion must remain securely chelated.
IV. Applications in Drug Development: The Promise of 13-Membered Macrocycles
The unique structural and stability features of this compound complexes make them promising candidates for various applications in drug development.
-
Medical Imaging: Complexes of paramagnetic metal ions (e.g., Gd³⁺) or radioisotopes (e.g., ⁶⁴Cu, ⁶⁸Ga) with functionalized this compound can be developed as contrast agents for Magnetic Resonance Imaging (MRI) or as radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[2][15] The kinetic inertness of these complexes is crucial to prevent the release of toxic metal ions in vivo.
-
Therapeutic Agents: The ability of tetraazamacrocycles to stabilize various oxidation states of metal ions opens up possibilities for their use as therapeutic agents. For example, copper complexes have been investigated for their anticancer and antimicrobial properties.[16]
-
Catalysis: The well-defined coordination geometry of these complexes makes them attractive candidates for use as catalysts in a variety of organic transformations.
V. Conclusion and Future Directions
The structural analysis of this compound complexes presents a compelling area of research with significant potential for advancements in medicine and catalysis. While this guide has provided a comprehensive framework for understanding and investigating these fascinating molecules, it also highlights the need for more focused research on this specific 13-membered macrocycle.
Future studies should aim to:
-
Synthesize and crystallize a wider range of metal complexes with this compound to build a robust database of structural parameters.
-
Conduct detailed NMR and mass spectrometry studies to fully characterize their solution-state behavior and fragmentation patterns.
-
Systematically investigate the thermodynamic and kinetic stability of these complexes to establish clear structure-stability relationships.
By filling these knowledge gaps, the scientific community can unlock the full potential of this compound complexes and pave the way for the development of novel and impactful technologies.
VI. References
-
Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. (2022). ACS Omega. [Link]
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Crystal structure and Hirshfeld surface analysis of (nitrato-κ2O,O′)(1,4,7,10-tetraazacyclododecane-κ4N)nickel(II) nitrate. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
A New Approach to the Synthesis of 1, 4, 7, 10-Tetraazacyclododecane. (2022). Chemical Journal of Chinese Universities. [Link]
-
Prediction of thermodynamic stability constants of transition metal complexes. (2015). Chemical Bulletin of Kazakh National University. [Link]
-
Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. (n.d.). Washington University in St. Louis. [Link]
-
The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. (2018). Coordination Chemistry Reviews. [Link]
-
Short and straightforward synthesis of 1,7-dimethyl-1,4,7,10-tetraazacyclododecane. (2011). Tetrahedron Letters. [Link]
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Stability constants of metal complexes of H 2 te1P. (2005). Dalton Transactions. [Link]
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Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. (2007). Chemistry – A European Journal. [Link]
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15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules. [Link]
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A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. (2023). Molecules. [Link]
-
Stability Constants of Metal Complexes in Solution. (2020). IntechOpen. [Link]
-
Crystal structures of (1,4,7,10-tetraazacyclododecane-κN)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κN)(tricyanomethanido-κN)copper tricyanomethanide. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (2002). Google Patents.
-
THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal. [Link]
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Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2005). Chinese Journal of Organic Chemistry. [Link]
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Structural Analysis of All the Nickel 14-Membered Tetraaza Macrocycles in the Cambridge Structural Database. (1998). Inorganic Chemistry. [Link]
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A Bridge too Far? Comparison of Transition Metal Complexes. (2023). Molecules. [Link]
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Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. (1999). Journal of Chemical Sciences. [Link]
-
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2018). Bioinorganic Chemistry and Applications. [Link]
-
-1H-NMR spectrum of Ni(II)-complex. (2020). ResearchGate. [Link]
-
Copies of 1H NMR and 13C NMR spectra of all new compounds. (2013). The Royal Society of Chemistry. [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
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A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. (2019). Molecules. [Link]
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Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes. (1998). Inorganic Chemistry. [Link]
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Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10- tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. (2022). Padua Research Archive. [Link]
-
Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2012). Journal of the American Society for Mass Spectrometry. [Link]
-
MS/MS interpretation in identification of unknowns. (n.d.). University of Alabama at Birmingham. [Link]
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (2003). Journal of Mass Spectrometry. [Link]
-
Density-functional theory structures of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes for ions across the lanthanide series. (2005). The Journal of Chemical Physics. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Journal of Analytical Methods in Chemistry. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2013). Journal of Mass Spectrometry. [Link]
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thermodynamic stability of 1,4,7,10-Tetraazacyclotridecane chelates
An In-Depth Technical Guide to the Thermodynamic Stability of 1,4,7,10-Tetraazacyclotridecane ([1]aneN4) Chelates
Executive Summary
This technical guide provides a comprehensive examination of the principles, determination, and interpretation of the thermodynamic stability of metal chelates formed with the macrocyclic ligand this compound, commonly known as[1]aneN4. As the demand for highly stable metal complexes grows in fields ranging from nuclear medicine to industrial catalysis, a fundamental understanding of the forces governing their formation is paramount. This document is structured to serve researchers, scientists, and drug development professionals by bridging foundational concepts with practical, field-proven experimental methodologies. We delve into the theoretical underpinnings of the chelate and macrocyclic effects, present detailed protocols for the primary techniques of potentiometric titration and isothermal titration calorimetry, and provide a framework for interpreting the resulting data. The guide emphasizes the causality behind experimental design, ensuring a robust and self-validating approach to the study of these important coordination compounds.
Chapter 1: Introduction to Tetraazamacrocycles and[1]aneN4
The Significance of Macrocyclic Ligands in Coordination Chemistry
Macrocyclic ligands are cyclic molecules containing nine or more atoms in the ring, including three or more electron-pair donor atoms.[2] Their discovery and the subsequent characterization of their metal complexes marked a significant milestone in coordination chemistry. The unique topology of these ligands, which encapsulates a central metal ion, confers extraordinary thermodynamic stability and kinetic inertness upon their chelates compared to analogous open-chain ligands.[3] This enhanced stability, known as the macrocyclic effect, is a critical feature exploited in numerous applications where the undesired release of a metal ion would be detrimental.[2] Derivatives of tetraazamacrocycles, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are preeminent in the biomedical field, serving as carriers for metal ions in MRI contrast agents and targeted radiopharmaceuticals.[4][5]
Structural Features of this compound ([1]aneN4)
This compound, or[1]aneN4, is a 13-membered tetraamine macrocycle. It belongs to a homologous series of tetraazacycloalkanes that includes the more extensively studied[6]aneN4 (cyclen) and[7]aneN4 (cyclam). The structure consists of a 13-atom ring containing four nitrogen atoms that act as Lewis bases, capable of coordinating to a single metal ion. The arrangement of ethylene and propylene bridges between the nitrogen atoms dictates the size of the central cavity and the conformational flexibility of the ligand, which are key determinants of its metal ion selectivity and the stability of the resulting complex.
Applications in Medicine and Catalysis: The Need for High Stability
The utility of a metal-ligand complex in sensitive applications is fundamentally linked to its stability. In medicine, for example, a gadolinium-based MRI contrast agent must remain intact in vivo to prevent the release of toxic Gd(III) ions.[5] Similarly, radiopharmaceuticals used for PET imaging or targeted radiotherapy rely on chelators that hold radioactive metal isotopes like ⁶⁸Ga, ¹⁷⁷Lu, or ⁹⁰Y securely, ensuring they reach their biological target without dissociating.[5][8] The high formation constants of macrocyclic chelates make them ideal candidates for these demanding roles.[9] While[1]aneN4 itself is not as widely used as its functionalized derivatives, understanding the thermodynamic principles of its coordination is essential for the rational design of new, highly selective, and stable chelators for specific metal ions.
Chapter 2: Foundational Principles of Thermodynamic Stability
Defining Stability: Formation Constants (Kf) and Gibbs Free Energy (ΔG)
The thermodynamic stability of a metal-ligand complex in solution is quantified by its formation constant (Kf), also known as the stability constant (β). For a simple 1:1 complex formation reaction:
M + L ⇌ ML
The stability constant is the equilibrium constant for this reaction:
Kf = [ML] / ([M][L])
A large Kf value (often greater than 10¹²) signifies a high concentration of the complex at equilibrium and thus, high stability.[10] This equilibrium constant is directly related to the standard Gibbs free energy of formation (ΔG°), the ultimate measure of thermodynamic spontaneity, through the equation:
ΔG° = -RTln(Kf)
A more negative ΔG° corresponds to a larger Kf and a more stable complex.[11] The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions: ΔG° = ΔH° - TΔS°.
The Chelate Effect: An Entropic Driving Force
The chelate effect describes the observation that complexes of polydentate ligands (chelators) are significantly more stable than complexes with an equivalent number of analogous monodentate ligands.[12] This effect is primarily driven by a favorable change in entropy.[10][13] Consider the replacement of two monodentate water ligands with one bidentate ethylenediamine ligand. This process results in a net increase in the number of independent molecules in the solution, leading to a significant increase in translational entropy and a more negative ΔG.[10][12]
The Macrocyclic Effect: The Synergy of Enthalpy and Entropy
The macrocyclic effect is an enhancement of the chelate effect, observed when a cyclic polydentate ligand forms a more stable complex than its analogous open-chain counterpart.[2][14] This superior stability arises from both entropic and enthalpic contributions.[10][15] The enthalpic benefit stems from the "pre-organized" nature of the macrocyclic ligand.[2] Unlike a flexible open-chain ligand, which must adopt a specific, often energetically unfavorable, conformation to bind the metal, a macrocycle's donor atoms are already held in a favorable arrangement for coordination. This reduces the enthalpic penalty associated with ligand reorganization, resulting in a more exothermic binding process.[15]
Factors Influencing Chelate Stability
Several interconnected factors govern the stability of[1]aneN4 chelates:
-
Metal Ion Properties: The charge density and, critically, the ionic radius of the metal ion influence stability. A strong electrostatic interaction is favored by high charge and small radius. However, the ion must fit optimally within the ligand's cavity.
-
Ligand Basicity and pH: The nitrogen atoms of[1]aneN4 are basic and will be protonated at low pH. Complexation can only occur as the ligand deprotonates, making stability intrinsically pH-dependent.[16] The overall basicity of the ligand (its pKₐ values) correlates with the stability of the complexes it forms.
-
Ring Size and Conformational Strain: The "hole-size" concept suggests that maximum stability is achieved when the metal ion's radius perfectly matches the cavity size of the macrocycle.[17] For flexible tetraaza macrocycles, the relationship is complex. The 13-membered ring of[1]aneN4 imposes specific conformational constraints and chelate ring sizes (a mix of five- and six-membered rings) that create a preference for certain metal ions over others.[18]
Chapter 3: Experimental Determination of Thermodynamic Parameters
The accurate determination of stability constants is crucial for understanding and comparing chelators. Potentiometry and calorimetry are the two most robust and widely accepted methods.
Potentiometric Titration: The Gold Standard for Stability Constants
Potentiometry is the most frequently used technique for determining stability constants in aqueous solutions.[19]
-
Causality & Rationale: This method leverages the fact that the amine groups of[1]aneN4 are basic. The complexation reaction, M²⁺ + HₙLⁿ⁺ ⇌ ML²⁺ + nH⁺, releases protons into the solution. By meticulously monitoring the solution's pH with a glass electrode during titration with a strong base, one can quantify the extent of this proton release.[20][21] The resulting titration curve for the metal-ligand system will be displaced from the curve of the ligand alone. This displacement provides the data needed to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized computer programs.[22]
-
Experimental Protocol: Potentiometric Determination of[1]aneN4 Stability Constants
-
Solution Preparation:
-
Prepare a carbonate-free stock solution of a strong base (e.g., 0.1 M NaOH or KOH) and accurately standardize it.[23]
-
Prepare a stock solution of the ligand ([1]aneN4) as a salt (e.g., ₄) of known concentration.
-
Prepare a stock solution of the metal salt (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂) of known concentration. Perchlorates or nitrates are often used as they are non-coordinating anions.
-
Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄ or KNO₃) to maintain constant ionic strength.[19]
-
-
Electrode Calibration:
-
Calibrate the glass pH electrode and reference electrode pair using standard buffers.
-
Perform a strong acid-strong base titration in the same ionic medium to determine the standard potential (E°) and the Nernstian slope of the electrode. This is a critical self-validating step.[23]
-
-
Ligand Protonation Titration:
-
In a thermostatted, double-walled vessel (e.g., at 25.0 °C), place a known volume and concentration of the ligand solution and background electrolyte.
-
Titrate the solution with the standardized base, adding small aliquots and recording the potential (mV) or pH reading after it stabilizes.
-
-
Metal-Ligand Titration:
-
Repeat the titration with a solution containing the same concentration of ligand plus a known concentration of the metal ion (typically at a 1:1 or 2:1 ligand-to-metal ratio).[23]
-
-
Data Analysis:
-
Use a specialized computer program (e.g., Hyperquad, SCOGS) to refine the electrode calibration parameters and calculate the ligand pKₐ values from the first titration.
-
Using the determined pKₐ values, analyze the metal-ligand titration data to determine the log Kf values for the ML, MHL, and other relevant species in the proposed equilibrium model.
-
-
Chapter 4: Data Analysis and Interpretation
Speciation Diagrams
From the stability constants determined by potentiometry, one can construct a speciation diagram. This diagram plots the relative percentage of each metal-containing species (e.g., free M²⁺, [ML]²⁺, [MHL]³⁺) as a function of pH. This visualization is invaluable for understanding the dominant complex species under specific pH conditions, which is critical for applications in biological systems or industrial processes.
Comparative Stability ofa[1]neN4 Chelates
The thermodynamic stability of aa[1]neN4 complex is best understood in the context of other macrocycles and metal ions. The stability generally follows the Irving-Williams series for high-spin divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), but this can be modulated by the ligand's structural constraints.
Table 1: Comparative Log K₁ Stability Constants of Tetraaza Macrocyclic Complexes
| Metal Ion | Ionic Radius (Å) | a[6]neN4 (cyclen) | a[1]neN4 | a[7]neN4 (cyclam) |
| Cu²⁺ | 0.73 | 23.2 | 22.2 | 27.2 |
| Ni²⁺ | 0.69 | 16.3 | 15.6 | 22.2 |
| Zn²⁺ | 0.74 | 15.5 | 13.0 | 15.5 |
| Cd²⁺ | 0.95 | 14.3 | 12.7 | 14.3 |
Note: Data compiled from various sources, including reference.[17] Values are for comparison and may vary slightly with experimental conditions (temperature, ionic strength).
The data in Table 1 illustrates that for ions like Cu²⁺ and Ni²⁺, the stability increases significantly with the ring size froma[1]neN4 to the largera[7]neN4, suggesting the latter provides a better-fitting and less-strained coordination environment for these metals.
Deconvoluting Enthalpic and Entropic Contributions
ITC data allows for a deeper mechanistic understanding:
-
Enthalpy-driven (ΔH < 0, |ΔH| > |TΔS|): Binding is dominated by the formation of strong coordinate bonds and favorable electrostatic interactions.
-
Entropy-driven (ΔS > 0, |TΔS| > |ΔH|): Binding is primarily driven by the release of ordered solvent molecules from the metal and ligand salvation shells upon complexation (the hydrophobic effect) and the chelate effect.
Analyzing these components for a series of metal ions or related ligands provides critical insights into the nature of the molecular recognition process.
Chapter 5: Conclusion and Future Outlook
The is governed by a sophisticated interplay of the chelate and macrocyclic effects, modulated by the specific fit between the metal ion and the 13-membered ring. The robust experimental techniques of potentiometric titration and isothermal titration calorimetry provide complementary and comprehensive data, allowing for the precise quantification of stability constants (log Kf) and the full thermodynamic profile (ΔG, ΔH, ΔS) of complex formation.
This guide has established the theoretical basis for this stability and provided the practical framework for its measurement. The data indicates that whilea[1]neN4 forms highly stable complexes, its cavity size may be suboptimal for common transition metals compared to the largera[7]neN4 (cyclam). This knowledge is crucial for the rational design of next-generation chelators. By modifying thea[1]neN4 backbone—for instance, by adding functional pendant arms or altering the rigidity of the ring—researchers can fine-tune its properties to achieve superior stability and selectivity for target metal ions, paving the way for more effective agents in medicine, imaging, and catalysis.
References
- Atkins, P., Overton, T., Rourke, J., Weller, M., & Armstrong, F. (2010). Shriver and Atkins' Inorganic Chemistry (5th ed.). Oxford University Press. [URL: https://global.oup.com/ukhe/product/shriver-and-atkins-inorganic-chemistry-9780199236176]
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Scribd. (n.d.). Chelate and Macrocyclic Effects. Retrieved from [Link] [URL: https://www.scribd.com/document/369714859/Chelate-and-Macrocyclic-Effects]
- Divakaran, R. (n.d.). The Chelate Effect. Retrieved from a document available on various educational platforms. [URL: https://www.yumpu.com/en/document/view/36906233/the-chelate-effect-the-macrocyclic-effect-crown-ethers-and-]
-
Wikipedia. (2023). Macrocyclic ligand. In Wikipedia. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Macrocyclic_ligand]
- Physical Chemistry (PChem). (2020, November 20). 7 14 Chelate and Macrocyclic Effects [Video]. YouTube. [URL: https://www.youtube.
- da Cunha, C. J., & de Sousa, E. H. (2018). Tetraazamacrocyclic ligands. ResearchGate. [URL: https://www.researchgate.net/figure/Tetraazamacrocyclic-ligands_fig1_328434785]
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- Pettit, L. D., & Powell, K. J. (1993). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 65(12), 2677-2682. [URL: https://www.degruyter.com/document/doi/10.1515/iupac.93.2677/html]
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spectroscopic properties of 1,4,7,10-Tetraazacyclotridecane
An In-Depth Technical Guide to the Spectroscopic Properties of 1,4,7,10-Tetraazacyclotridecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as[1]aneN4, is a macrocyclic polyamine that serves as a versatile chelating agent for a variety of metal ions. As a thirteen-membered ring containing four nitrogen donor atoms, its unique conformational flexibility and coordination properties make it a subject of significant interest in the development of metal-based therapeutics, diagnostic imaging agents, and catalytic systems. A thorough understanding of its spectroscopic properties is fundamental to characterizing the free ligand, verifying its synthesis, and elucidating the structure and stability of its metal complexes.
This guide provides a detailed examination of the core spectroscopic techniques used to analyze this compound and its derivatives. It is designed to serve as a practical resource, blending theoretical principles with field-proven insights for professionals engaged in chemical synthesis and drug development.
Molecular Structure and Spectroscopic Implications
The structure of this compound consists of three two-carbon (ethylene) linkages and one three-carbon (propylene) linkage connecting the four nitrogen atoms. This asymmetry, compared to the highly symmetric 1,4,7,10-tetraazacyclododecane (cyclen), results in a more complex set of signals in its spectra, which can be used as a definitive fingerprint for its identification. The nitrogen lone pairs provide the coordination sites for metal ions, and the molecule's conformation changes significantly upon protonation or complexation, leading to predictable and informative changes in its spectroscopic output.
Caption: Molecular structure of this compound ([1]aneN4).
Core Spectroscopic Characterization Techniques
While comprehensive spectroscopic data for the free this compound ligand is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs like cyclen. The most significant application of this ligand is in coordination chemistry, and the spectroscopic properties of its metal complexes are more extensively documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of[1]aneN4. The structural asymmetry leads to a distinct set of proton (¹H) and carbon (¹³C) signals.
-
¹H NMR Spectroscopy: The spectrum is characterized by multiplets in the aliphatic region, typically between 2.5 and 3.5 ppm (in CDCl₃ or D₂O). The protons on the ethylene bridges (-NCH₂CH₂N-) will appear as a complex series of overlapping signals, while the central methylene protons of the propylene bridge (-NCH₂CH₂CH₂N-) are expected to resonate at a slightly higher field (lower ppm) due to being further from the electron-withdrawing nitrogen atoms. The N-H protons will appear as a broad singlet, the position of which is highly dependent on solvent and concentration, and will exchange with D₂O.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbon atoms of the ethylene and propylene bridges. The carbons adjacent to the nitrogen atoms are expected in the 45-55 ppm range. Due to the molecule's asymmetry, multiple distinct signals are expected, unlike in the case of the highly symmetric cyclen which shows only one signal.
-
Impact of Metal Coordination: Upon complexation with a diamagnetic metal ion (e.g., Zn²⁺, La³⁺), the NMR signals will sharpen and undergo significant chemical shifts, reflecting the rigidification of the macrocyclic ring and the change in the electronic environment. Coordination with paramagnetic metal ions (e.g., Cu²⁺, Gd³⁺) will lead to severe broadening and large shifts of the proton signals, often rendering them undetectable by standard NMR. This effect, however, is a key indicator that complexation has occurred.
| Nucleus | Predicted Chemical Shift Range (ppm) for Free Ligand | Rationale & Observations upon Complexation |
| ¹H NMR | NH : 1.5-3.0 (broad); CH ₂: 2.5-3.5 | N-H signal disappears in D₂O. Signals shift and sharpen upon diamagnetic metal chelation. Signals broaden significantly with paramagnetic metals. |
| ¹³C NMR | -C H₂-N-: 45-55; -CH₂-C H₂-CH₂-: ~25-35 | The number of signals confirms the ligand's asymmetry. Shifts reflect the conformational geometry of the resulting metal complex. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups and confirm coordination.
-
Free Ligand: The spectrum is dominated by N-H and C-H stretching vibrations. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching modes. The C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. The N-H bending vibration (scissoring) is typically observed around 1600-1650 cm⁻¹.
-
Metal Complexes: Coordination to a metal ion causes a noticeable shift in the N-H stretching band to a lower frequency (wavenumber) due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond. In lanthanide complexes, a broad band between 3200-3500 cm⁻¹ can also indicate the presence of coordinated water molecules.[2] For derivatives containing carbonyl groups, the C=O stretching frequency (typically ~1670 cm⁻¹) will also shift upon coordination of the carbonyl oxygen to a metal ion.[2]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Free Ligand | Changes Upon Metal Coordination |
| N-H Stretch | 3200-3400 (broad) | Shifts to lower frequency; may overlap with O-H from coordinated water. |
| C-H Stretch | 2850-2960 | Minor shifts, indicates presence of the aliphatic backbone. |
| N-H Bend | 1600-1650 | Position and shape can change, confirming nitrogen involvement in binding. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the ligand and its metal complexes.
-
Technique: Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile compounds like macrocycles.
-
Expected Ion: For the free ligand (C₉H₂₂N₄, Mol. Wt. 186.30 g/mol ), the primary ion observed in the positive mode will be the protonated molecular ion [M+H]⁺ at an m/z of approximately 187.3.
-
Analysis of Complexes: MS is invaluable for determining the stoichiometry of metal complexes. For a 1:1 metal-ligand complex, peaks corresponding to [M+L]ⁿ⁺ or [M+L-H]ⁿ⁻ will be observed, with the mass and charge state confirming the composition. For example, the formation of mononuclear and trinuclear lanthanide complexes with a[1]aneN4 derivative has been confirmed by observing molecular ion peaks with ESI-MS and FAB-MS.[2]
UV-Visible (UV-Vis) Spectroscopy
-
Free Ligand: As an aliphatic amine, this compound itself does not possess chromophores that absorb in the visible region and has only weak, non-descript absorptions in the far UV range.
-
Metal Complexes: UV-Vis spectroscopy becomes highly informative for studying complexes with transition metals. The spectra are dominated by d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the identity of the metal ion and the coordination geometry. For example, copper(II) complexes of[1]aneN4 derivatives show a broad absorption band with a maximum between 582 and 592 nm, which is characteristic of a pentacoordinated Cu²⁺ center in a distorted square pyramidal geometry.
Experimental Protocols & Workflows
The following provides a standardized workflow and step-by-step protocols for the spectroscopic analysis of this compound and its complexes.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0 ppm) for organic solvents. For D₂O, the residual HDO peak (approx. 4.79 ppm at 25°C) can be used as a reference.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate peaks (¹H) and label peak positions (¹H and ¹³C).
Protocol 2: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water. Add a trace amount of formic acid to promote protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., Time-of-Flight, TOF) using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in the appropriate mass range (e.g., m/z 100-1000).
-
Analysis: Identify the molecular ion peak [M+H]⁺ and compare the measured m/z with the theoretical value calculated from the chemical formula.
Protocol 3: UV-Visible Spectroscopy (for Metal Complexes)
-
Sample Preparation: Prepare a stock solution of the metal complex of known concentration in a UV-transparent solvent (e.g., water, methanol). Prepare a series of dilutions if quantitative analysis is needed.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum.
-
Measurement: Replace the solvent with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of NMR, IR, MS, and UV-Vis techniques. While the free ligand is best identified by NMR and MS, its true spectroscopic utility is revealed upon coordination to a metal ion. The resulting changes—shifts in NMR and IR, the appearance of d-d transitions in UV-Vis, and the confirmation of stoichiometry by MS—provide a comprehensive picture of the complex's structure and electronic environment. This guide serves as a foundational reference for researchers leveraging these powerful analytical tools to advance the fields of medicinal and coordination chemistry.
References
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Galy, J. P., et al. (2000). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 1,4,7,10-Tetraazacyclotridecane Derivatives and Analogues: A Comparative Analysis for Advanced Applications
Introduction: The Significance of Ring Size in Tetraazamacrocycle Chemistry
In the vast landscape of coordination chemistry, tetraazamacrocycles stand out for their exceptional ability to form highly stable and kinetically inert complexes with a wide range of metal ions.[1] This has made them indispensable scaffolds in fields ranging from medical imaging to catalysis. While the 12-membered 1,4,7,10-tetraazacyclododecane (cyclen) and the 14-membered 1,4,8,11-tetraazacyclotetradecane (cyclam) have been extensively studied and utilized, their 13-membered counterpart, 1,4,7,10-tetraazacyclotridecane, remains a comparatively underexplored yet promising platform.
The seemingly subtle difference of a single methylene unit in the macrocyclic backbone has profound implications for the conformational flexibility, cavity size, and ultimately, the coordination properties of the ligand. This guide provides a comprehensive technical overview of this compound, its known derivatives, and its analogues. By drawing comparisons with the well-established 12- and 14-membered systems, we aim to provide researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to harness the unique potential of this intriguing macrocycle. We will delve into the nuances of its synthesis, the thermodynamics of its metal complexes, and its potential applications, particularly in the realm of radiopharmaceuticals and advanced imaging agents.
Synthesis of this compound and its Derivatives: A Strategic Approach
The synthesis of tetraazamacrocycles can be challenging due to the propensity for polymerization and the formation of linear polyamines.[2] However, several strategies have been developed to overcome these hurdles, primarily through template-assisted cyclization or high-dilution techniques.
Template Synthesis of a 1,5,8,11-Tetraazacyclotridecane-2,4-dione Derivative
A notable synthesis of a 13-membered tetraaza macrocycle involves the template condensation of 1,8-diamino-3,6-diazaoctane with diethyl malonate in the presence of lanthanide metal ions.[3][4] The lanthanide ion acts as a template, organizing the reacting species to favor the formation of the macrocyclic product over competing side reactions.
Experimental Protocol: Template Synthesis of [Ln(tatd)Cl₂(H₂O)₃]Cl [3][4]
-
Objective: To synthesize a lanthanide complex of 1,5,8,11-tetraazacyclotridecane-2,4-dione (tatd).
-
Materials:
-
1,8-diamino-3,6-diazaoctane
-
Diethyl malonate
-
Lanthanide(III) chloride hydrate (e.g., LaCl₃·7H₂O, NdCl₃·6H₂O)
-
Dry methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the lanthanide(III) chloride hydrate (1 mmol) in 10 mL of dry methanol.
-
To this solution, add a solution of 1,8-diamino-3,6-diazaoctane (1 mmol) in 10 mL of dry methanol with constant stirring.
-
Slowly add a solution of diethyl malonate (1 mmol) in 10 mL of dry methanol to the reaction mixture.
-
Reflux the resulting mixture for 8-10 hours.
-
A solid precipitate will form. Cool the mixture to room temperature.
-
Filter the precipitate, wash with cold methanol, and then with diethyl ether.
-
Dry the product in vacuo.
-
-
Characterization: The resulting complex can be characterized by elemental analysis, molar conductance, and mass spectrometry to confirm its composition.
General Strategies for N-Functionalization
The true power of tetraazamacrocycles lies in their potential for N-functionalization, which allows for the attachment of various pendant arms to modulate their properties and conjugate them to biomolecules. A common strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to selectively alkylate the nitrogen atoms.[5]
The synthesis of the tetraacetate derivative of this compound (TRITA), while not explicitly detailed in the readily available literature, would likely follow established methods for the alkylation of cyclen and cyclam to produce DOTA and TETA, respectively. This typically involves the reaction of the parent macrocycle with a protected haloacetic acid, such as tert-butyl bromoacetate, followed by deprotection.[6]
Coordination Chemistry and Complex Stability: A Comparative Analysis
The stability of the metal complexes formed by tetraazamacrocycles is a critical factor in their application, particularly in vivo where the complex must remain intact to prevent the release of potentially toxic metal ions. The stability is influenced by a combination of factors, including the "macrocyclic effect" and the "chelate effect," as well as the match between the metal ion's ionic radius and the macrocycle's cavity size.
A seminal study by Clarke and Martell in 1991 provided a direct comparison of the thermodynamic stabilities of trivalent metal ion complexes with the tetraacetate derivatives of 12-, 13-, and 14-membered tetraazamacrocycles (DOTA, TRITA, and TETA, respectively).[7]
| Metal Ion | Ionic Radius (Å) | log K (DOTA - 12-membered) | log K (TRITA - 13-membered) | log K (TETA - 14-membered) |
| La³⁺ | 1.16 | 24.3 | 23.9 | 19.9 |
| Gd³⁺ | 1.05 | 25.8 | 24.9 | 21.7 |
| Y³⁺ | 1.02 | 25.1 | 24.5 | 22.0 |
| In³⁺ | 0.92 | 28.7 | 27.8 | 25.4 |
| Ga³⁺ | 0.76 | 26.0 | 25.1 | 23.5 |
| Table 1: Stability Constants (log K) of Trivalent Metal Ion Complexes with Tetraazamacrocyclic Tetraacetates. Data sourced from Clarke and Martell, 1991.[7] |
The data clearly indicates a trend of decreasing thermodynamic stability with increasing ring size for the trivalent metal ions studied. This suggests that the smaller cavity of DOTA provides a more optimal coordination environment for these metal ions compared to the larger cavities of TRITA and TETA.
Figure 1: A comparative diagram of the coordination of a trivalent metal ion (M³⁺) by the tetraacetate derivatives of 12-, 13-, and 14-membered tetraazamacrocycles. The labels on the edges indicate the number of carbon atoms in the bridges between the nitrogen atoms.
Derivatives and Analogues: Expanding the Chemical Space
While research on derivatives of this compound is still in its early stages, the vast body of work on cyclen and cyclam derivatives provides a roadmap for future exploration. The most significant derivative of cyclen is undoubtedly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[8][9] The four carboxylate pendant arms of DOTA play a crucial role in coordinating metal ions, contributing to the exceptional stability of its complexes.[10]
The synthesis of bifunctional chelating agents, where one of the pendant arms is modified for conjugation to a biomolecule, is a key strategy in the development of targeted radiopharmaceuticals and imaging agents.[3][6] For instance, DOTA derivatives bearing an isothiocyanate or a maleimide group can be readily conjugated to antibodies or peptides.
Applications in Research and Drug Development: Current and Future Perspectives
The applications of tetraazamacrocycles are intrinsically linked to the properties of their metal complexes. The high stability of these complexes is paramount for in vivo applications, where the premature release of the metal ion can lead to toxicity and off-target effects.
Radiopharmaceuticals for Imaging and Therapy
The ability of DOTA to form stable complexes with a variety of radiometals has made it a cornerstone of nuclear medicine.[8][9] For example:
-
⁶⁸Ga-DOTA-peptides are widely used in Positron Emission Tomography (PET) for the diagnosis and staging of neuroendocrine tumors.
-
¹⁷⁷Lu-DOTA-peptides are employed in targeted radionuclide therapy for the treatment of the same tumors.
-
⁹⁰Y-DOTA-peptides are also used for therapeutic applications.
Given the stability of its trivalent metal ion complexes, the tetraacetate derivative of this compound (TRITA) could potentially be developed as a chelator for similar applications. While its lower stability compared to DOTA for smaller lanthanides might be a concern, it could offer advantages for larger metal ions or in applications where slightly faster decomplexation is desirable.
Magnetic Resonance Imaging (MRI) Contrast Agents
Complexes of gadolinium(III) with DOTA and its derivatives are used as contrast agents in MRI. The high stability of the Gd(III)-DOTA complex is crucial to prevent the release of toxic Gd³⁺ ions in the body. The development of redox-sensitive MRI contrast agents based on DO3A (a tri-acetate derivative of cyclen) highlights the potential for creating "smart" imaging agents that can report on the physiological environment. Similar derivatization of the 13-membered macrocycle could lead to novel MRI contrast agents with unique properties.
Figure 2: A generalized workflow for the development of a radiopharmaceutical based on a this compound derivative.
Future Perspectives and Conclusion
While this compound has not yet achieved the widespread application of its 12- and 14-membered analogues, it represents a valuable and underutilized scaffold in coordination chemistry. The comparative data on complex stability suggests that while it may not be the optimal choice for all trivalent metal ions, its unique cavity size could be advantageous for specific applications, perhaps with larger metal ions or in the development of selective chelators.
Future research should focus on:
-
Developing efficient and scalable syntheses for this compound and its derivatives.
-
A more comprehensive evaluation of the thermodynamic and kinetic stability of its complexes with a wider range of metal ions, including those relevant to medical imaging and therapy.
-
The synthesis and evaluation of bifunctional derivatives for conjugation to biomolecules.
-
Exploring its potential in areas beyond medicine , such as catalysis and materials science.
By building upon the extensive knowledge base of its well-studied analogues, the research community is well-positioned to unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in science and medicine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. BHU Digital Library [dl.bhu.ac.in]
- 5. chemimpex.com [chemimpex.com]
- 6. Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. strem.com [strem.com]
- 10. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 1,4,7,10-Tetraazacyclotridecane: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 1,4,7,10-tetraazacyclotridecane, a fascinating yet understudied tetraazamacrocycle. While its close relatives, cyclen and cyclam, have been the subject of extensive computational and experimental investigation, the unique 13-membered ring structure of this macrocycle presents distinct conformational and coordination properties. This document will serve as a vital resource for researchers, scientists, and professionals in drug development by bridging the existing knowledge gap. We will delve into the pertinent theoretical methodologies, extrapolate the expected structural and thermodynamic behavior of this compound and its metal complexes, and underscore the potential applications of these insights in medicinal chemistry and beyond.
Introduction: The Significance of this compound in Coordination Chemistry
Macrocyclic polyamines have garnered significant attention in various scientific fields, from bioinorganic chemistry to medical imaging, owing to their remarkable ability to form stable and selective complexes with a wide array of metal ions. Among these, this compound holds a unique position. Its 13-membered ring is predicted to exhibit a distinct conformational flexibility and metal ion selectivity compared to the more common 12- and 14-membered analogues. Understanding these properties at a molecular level is paramount for the rational design of novel therapeutic and diagnostic agents.
Theoretical and computational studies offer a powerful lens through which to investigate the intricacies of such systems. By employing methods like Density Functional Theory (DFT) and molecular dynamics (MD), we can elucidate the conformational landscape, predict thermodynamic stabilities of metal complexes, and probe the kinetics of their formation and dissociation. This in-depth understanding is crucial for tailoring the properties of these macrocycles for specific applications, such as the development of targeted radiopharmaceuticals or MRI contrast agents.
Theoretical Methodologies for the Study of Tetraazamacrocycles
The theoretical investigation of tetraazamacrocycles like this compound hinges on a selection of robust computational techniques. The choice of methodology is dictated by the specific property of interest, be it the ground-state conformation of the free ligand or the intricate mechanism of metal complexation.
Conformational Analysis: Unraveling the Structural Landscape
The flexibility of the 13-membered ring of this compound gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. Identifying the most stable conformers is the first step in understanding its coordination behavior.
Experimental Protocol: Computational Conformational Search
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields (e.g., MMFF94, UFF). This step efficiently explores the vast conformational space to identify a set of low-energy candidate structures.
-
Quantum Mechanical Refinement: The geometries of the low-energy conformers obtained from the MM search are then optimized at a higher level of theory, typically DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-SVP). This provides more accurate geometries and relative energies.
-
Solvation Effects: To account for the influence of the solvent, implicit solvation models (e.g., PCM, SMD) are often incorporated during the DFT optimization.
Caption: Workflow for computational conformational analysis.
Protonation Constants: Understanding Acid-Base Behavior
The nitrogen atoms of this compound can be protonated, and the corresponding protonation constants (pKa values) are crucial for understanding its behavior in biological systems. Computational methods can predict these values with reasonable accuracy.
Experimental Protocol: Theoretical pKa Prediction
-
Generate Protonated Species: Generate all possible protonated forms of the macrocycle.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for the neutral and each protonated species in the gas phase and with a continuum solvent model using DFT.
-
Calculate Free Energies: Calculate the Gibbs free energies of all species.
-
Calculate pKa: The pKa is then calculated using the following thermodynamic cycle:
Caption: Thermodynamic cycle for pKa calculation.
Metal Complexation: Predicting Stability and Structure
The primary function of tetraazamacrocycles is their ability to chelate metal ions. Theoretical chemistry provides invaluable tools to predict the structure of the resulting metal complexes and their thermodynamic stability.
Experimental Protocol: Modeling Metal Complexes
-
Initial Complex Geometry: An initial guess for the geometry of the metal complex is constructed by placing the metal ion within the cavity of the most stable conformer of the ligand.
-
DFT Optimization: The geometry of the complex is optimized using DFT. For transition metals, appropriate spin states must be considered.
-
Binding Energy Calculation: The binding energy (or complexation energy) is calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the free ligand in their most stable states.
-
Analysis of Bonding: The nature of the metal-ligand bonds can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
The Unique Case of the 13-Membered Ring: Extrapolations and Predictions
While dedicated theoretical studies on this compound are limited, we can make informed predictions based on the extensive knowledge of its 12- and 14-membered counterparts, cyclen and cyclam, respectively.
Conformational Preferences
The 13-membered ring of this compound is expected to be more flexible than the 12-membered ring of cyclen but potentially less pre-organized for metal binding than the 14-membered ring of cyclam. This intermediate flexibility will likely result in a larger number of accessible low-energy conformations in solution. The relative energies of these conformers will be subtly influenced by the solvent environment.
Coordination Geometry of Metal Complexes
The preferred coordination geometry of metal complexes with this compound will be highly dependent on the size of the metal ion. Smaller metal ions may induce a more folded, or "crouched," conformation of the macrocycle to achieve optimal bond distances. Larger metal ions, conversely, may sit in a more planar arrangement of the four nitrogen atoms. DFT calculations are essential to accurately predict these geometries.
| Macrocycle | Ring Size | Typical Coordination with Cu(II) |
| Cyclen | 12 | Square Pyramidal |
| This compound | 13 | Predicted: Distorted Square Pyramidal/Trigonal Bipyramidal |
| Cyclam | 14 | Square Planar |
Thermodynamic Stability and Selectivity
The stability of metal complexes is governed by a delicate balance of enthalpic and entropic factors. The "macrocyclic effect" dictates that macrocyclic ligands form more stable complexes than their open-chain analogues. The "chelate ring size" also plays a crucial role. For this compound, the formation of five- and six-membered chelate rings upon metal coordination is expected. The stability constants of its metal complexes are anticipated to fall between those of cyclen and cyclam for many metal ions. Theoretical calculations of complexation energies can provide quantitative predictions of these trends.
Applications in Drug Development: A Theoretical Perspective
The unique properties of this compound make it a promising candidate for various applications in drug development, where theoretical studies can play a pivotal role in guiding the design process.
Radiopharmaceuticals
Derivatives of this compound can be functionalized with targeting vectors (e.g., peptides, antibodies) and used to deliver therapeutic or diagnostic radioisotopes to specific sites in the body. Theoretical studies can help in:
-
Designing stable chelates: Ensuring the radiometal is held securely to prevent its release in vivo.
-
Predicting in vivo stability: Molecular dynamics simulations can be used to study the behavior of the radiolabeled complex in a biological environment.
Caption: Design of a targeted radiopharmaceutical.
MRI Contrast Agents
Complexes of paramagnetic metal ions, such as Gd(III), with derivatives of this compound can act as MRI contrast agents. Theoretical calculations can aid in optimizing their efficacy by:
-
Predicting water exchange rates: The efficiency of a contrast agent is related to the rate at which water molecules exchange between the coordination sphere of the metal ion and the bulk solvent.
-
Understanding relaxivity: DFT and MD simulations can provide insights into the molecular parameters that govern the relaxivity of the contrast agent.
Future Directions and the Imperative for Theoretical Exploration
The theoretical landscape of this compound remains largely uncharted territory. This presents a significant opportunity for computational chemists and theoreticians to make a substantial impact. Future research should focus on:
-
A systematic conformational analysis of the free ligand in various solvents.
-
Comprehensive DFT studies on the complexation of a wide range of metal ions, including transition metals, lanthanides, and actinides.
-
Molecular dynamics simulations to investigate the dynamic behavior of the macrocycle and its complexes in solution and in biological environments.
-
Theoretical prediction of spectroscopic properties (e.g., NMR, UV-Vis) to aid in the experimental characterization of new complexes.
Conclusion
This technical guide has provided a foundational theoretical framework for understanding this compound. By leveraging the extensive knowledge of related tetraazamacrocycles and outlining the key computational methodologies, we have illuminated the path for future research. The unique structural and coordination properties of this 13-membered macrocycle hold immense potential for the development of novel chemical tools and therapeutic agents. It is through a synergistic combination of theoretical and experimental efforts that the full potential of this compound will be realized, paving the way for significant advancements in coordination chemistry and drug development.
References
As specific theoretical studies on this compound are limited, the following references pertain to the synthesis, characterization, and theoretical studies of related tetraazamacrocycles that inform the principles discussed in this guide.
-
Synthesis of (1,4,7,10-Tetraazacyclotridecan-5-yl)methanamine. Jabri, R. Z., et al. Structural Studies of Metal Complexes of 5-Aminomethyl-[1]aneN4. [Link]
-
Coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Ramogida, C. F., and Orvig, C. Chemical Society Reviews, 2013, 42(17), 5342-5377. [Link]
-
Density-functional theory structures of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes for ions across the lanthanide series. Jackson, V. E., et al. The Journal of Physical Chemistry A, 2008, 112(35), 8177-8184. [Link]
-
A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. Gerbig, D., et al. Molecules, 2020, 25(21), 5168. [Link]
-
Coordination tendencies of a series of tetraazacycloalkanes related to 1,4,7,10-tetraazadecane (trien): synthetic, thermodynamics, and structural aspects. Bencini, A., et al. Inorganic Chemistry, 1987, 26(10), 1570-1576. [Link]
Sources
The Serendipitous Ring: A Technical Guide to the Discovery and Legacy of Tetraazamacrocycles
Abstract
Tetraazamacrocycles, a class of cyclic compounds containing four nitrogen atoms, have carved a unique and indispensable niche in the landscape of modern chemistry and medicine. From their serendipitous discovery to their rational design as highly selective ligands, their journey reflects the evolution of synthetic chemistry and our understanding of molecular recognition. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview of tetraazamacrocycles. We will explore the seminal discoveries that first brought these molecules to light, delve into the evolution of their synthetic methodologies, and chart their rise to prominence in critical applications such as magnetic resonance imaging (MRI) and catalysis. This guide emphasizes the causality behind experimental choices, providing not just protocols, but the scientific reasoning that has driven the field forward.
The Dawn of an Era: An Accidental Discovery
The story of tetraazamacrocycles does not begin with a deliberate design, but with a fortuitous observation in the laboratory of New Zealand chemist Neil F. Curtis in the 1960s. While attempting to prepare diaquabis(ethylenediamine)nickel(II) perchlorate, Curtis used acetone as a solvent. Upon heating, he isolated unexpected, highly stable, and brightly colored crystals. This serendipitous discovery revealed that the nickel(II) ion was acting as a template, organizing the ethylenediamine and acetone molecules to facilitate a condensation reaction, thereby forming a new, larger ring structure around the metal ion.[1] This process, now known as the Curtis macrocyclization, was the first reported synthesis of a tetraazamacrocycle complex and opened the door to a new field of coordination chemistry.
The significance of the metal template was profound. It overcame the entropic challenge of bringing multiple components together to form a large ring, a process that is often statistically unfavorable and can lead to polymerization. The metal ion pre-organizes the reactants, holding them in the correct orientation for cyclization to occur.
Figure 1: Conceptual workflow of metal-templated synthesis of tetraazamacrocycles.
The Rise of Intentional Synthesis: Cyclam and Cyclen
The discovery of template synthesis spurred chemists to develop rational, non-template methods to create specific tetraazamacrocycles. The two most fundamental and widely studied tetraazamacrocycles are 1,4,8,11-tetraazacyclotetradecane (cyclam) and 1,4,7,10-tetraazacyclododecane (cyclen).
The First Synthesis of Cyclam
The first reported synthesis of cyclam was achieved through a direct, non-template approach involving the reaction of ethylenediamine with 1,3-dibromopropane.[2] This method, while foundational, often suffered from low yields due to competing linear polymerization. The success of the cyclization is highly dependent on high-dilution conditions, a technique that favors intramolecular reactions over intermolecular ones by keeping the concentration of the reactants low.
Figure 2: Direct synthesis of Cyclam.
The Stetter and Richman-Atkins Breakthrough for Cyclen
The synthesis of cyclen proved to be a significant challenge. An early synthesis was reported by Stetter in 1951.[3] However, a major breakthrough in the non-template synthesis of tetraazamacrocycles came with the work of Richman and Atkins in the 1970s.[4][5] Their method avoids the need for high-dilution conditions by using tosyl (Ts) protecting groups on the nitrogen atoms of a linear polyamine.
The Richman-Atkins synthesis has several key advantages:
-
No High Dilution: The bulky tosyl groups prevent the linear polyamine from folding back on itself, thus inhibiting polymerization and allowing for higher concentrations.
-
Activation: The tosyl groups also activate the terminal amino groups for nucleophilic attack on a di-tosylated diol.
-
Versatility: The method is adaptable for the synthesis of various ring sizes.
The primary drawback of the original Richman-Atkins method is the harsh conditions (refluxing in concentrated sulfuric acid) required for the deprotection of the tosyl groups.[4]
Figure 3: Workflow of the Richman-Atkins synthesis of Cyclen.
Applications: From Benchtop Curiosity to Clinical Tool
The unique ability of tetraazamacrocycles to form highly stable and kinetically inert complexes with a wide range of metal ions has propelled them into numerous applications, most notably in medicine and catalysis.
Revolutionizing Medical Imaging: MRI Contrast Agents
The development of Magnetic Resonance Imaging (MRI) as a diagnostic tool in the 1980s created a need for contrast agents to enhance the visibility of internal body structures.[6][7] It was discovered that paramagnetic metal ions, particularly gadolinium(III) (Gd³⁺), could significantly shorten the T1 relaxation time of water protons, leading to brighter images. However, free Gd³⁺ is highly toxic.[6] This is where tetraazamacrocycles became critical.
The macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a derivative of cyclen, was found to form an exceptionally stable complex with Gd³⁺.[8] The resulting Gd-DOTA complex, also known as gadoterate, is highly water-soluble and rapidly excreted from the body, minimizing toxicity.[9][10] The first gadolinium-based contrast agent, Magnevist (based on a linear chelator), was approved in 1988, and macrocyclic agents like Dotarem (Gd-DOTA) followed, offering improved stability.[9][10]
The high thermodynamic and kinetic stability of the Gd-DOTA complex is crucial for its clinical use. The pre-organized structure of the cyclen ring "cages" the Gd³⁺ ion, preventing its release into the body.
Table 1: Key Milestones in the Development of Tetraazamacrocycle-Based MRI Contrast Agents
| Year | Milestone | Significance |
| 1984 | First patent for a Gd-based MRI contrast agent (Gd-DTPA).[6] | Paved the way for clinical use of paramagnetic contrast agents. |
| 1988 | FDA approval of Magnevist (Gd-DTPA).[9][10] | The first commercially available Gd-based MRI contrast agent. |
| Late 1980s | Development of macrocyclic chelators like DOTA.[10] | Offered superior kinetic and thermodynamic stability compared to linear chelators. |
| 1989 | Clinical introduction of Dotarem (Gd-DOTA). | The first macrocyclic Gd-based contrast agent to see widespread clinical use. |
Powering Chemical Transformations: Catalysis
The ability of tetraazamacrocycle complexes to exist in multiple stable oxidation states makes them excellent candidates for catalysts in a variety of chemical reactions. Their robust nature allows them to withstand harsh reaction conditions.
One significant area of application is in oxidation catalysis.[11][12] Iron and manganese complexes of tetraazamacrocycles have been shown to be effective catalysts for the oxidation of a wide range of substrates, including the bleaching of organic dyes, which has environmental applications.[11][13] The macrocyclic ligand stabilizes the high-valent metal-oxo intermediates that are key to the catalytic cycle.
Furthermore, copper complexes of cyclam and its derivatives have been investigated for their potential in various catalytic processes and have also found applications in radiopharmaceuticals for both diagnostic imaging and therapy.[14][15][16]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of key tetraazamacrocycles and their derivatives.
Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
This protocol is based on the original direct synthesis method.
Materials:
-
Ethylenediamine
-
1,3-Dibromopropane
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (6.0 moles) in 300 mL of ethanol.
-
Slowly add 1,3-dibromopropane (1.2 moles) dropwise to the stirred ethylenediamine solution.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Add solid potassium hydroxide (5.3 moles) to the reaction mixture and stir for 30 minutes.
-
Filter the hot solution to remove the precipitated potassium bromide and excess KOH.
-
Distill off the ethanol and excess ethylenediamine under reduced pressure.
-
The crude product can be purified by vacuum sublimation to yield cyclam as a white solid.[2]
Richman-Atkins Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
This protocol is a generalized representation of the Richman-Atkins procedure.
Materials:
-
Triethylenetetramine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
N-tosyldiethanolamine ditosylate
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Tosylation: Dissolve triethylenetetramine in pyridine and cool in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride in pyridine. Stir the reaction mixture at room temperature overnight. Pour the mixture into water and collect the precipitated tritosylated triethylenetetramine.
-
Cyclization: In a flask under a nitrogen atmosphere, suspend sodium hydride in dry DMF. Add the tritosylated triethylenetetramine to form the disodium salt. Then, add a solution of N-tosyldiethanolamine ditosylate in DMF dropwise over several hours. Heat the mixture to facilitate the cyclization.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Collect the precipitated tetra-tosylated cyclen by filtration.
-
Deprotection: Add the tetra-tosylated cyclen to concentrated sulfuric acid and heat the mixture under reflux for 48 hours.
-
Isolation: Carefully pour the cooled acid solution onto ice and neutralize with a strong base (e.g., NaOH). Extract the aqueous solution with chloroform. Dry the organic extracts and remove the solvent under reduced pressure. The crude cyclen can be purified by recrystallization or sublimation.[4][5]
Synthesis of DOTA from Cyclen
This protocol describes the alkylation of cyclen to produce DOTA.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Bromoacetic acid
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve cyclen in water and adjust the pH to approximately 11 with a solution of potassium hydroxide.
-
In a separate flask, dissolve bromoacetic acid in water and neutralize it with potassium hydroxide.
-
Slowly add the potassium bromoacetate solution to the cyclen solution while maintaining the pH at 11 by the continuous addition of KOH solution. The reaction is typically carried out at an elevated temperature (e.g., 80 °C) for several hours.
-
After the reaction is complete, cool the solution to room temperature and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The DOTA will precipitate as a white solid. The precipitate can be collected by filtration and washed with cold water and then ethanol.
-
Further purification can be achieved by recrystallization from hot water.[17][18]
Conclusion and Future Outlook
The discovery and development of tetraazamacrocycles represent a remarkable journey from a chance observation to a cornerstone of supramolecular chemistry and medicinal applications. The ingenuity of chemists in devising synthetic routes like the Richman-Atkins procedure has made these once-elusive molecules readily accessible, fueling further innovation. The impact of tetraazamacrocycles on diagnostic medicine through MRI contrast agents is undeniable, having improved the accuracy of countless medical diagnoses.
The future of tetraazamacrocycles remains bright. Research continues to focus on developing more efficient and environmentally friendly synthetic methods. In the realm of medicine, efforts are directed towards creating "smart" MRI contrast agents that can respond to specific biological markers, offering functional rather than purely anatomical imaging. In catalysis, the design of new tetraazamacrocycle complexes with tailored electronic and steric properties promises to unlock novel reactivity for challenging chemical transformations. The legacy of that unexpected colored crystal in Neil Curtis's lab continues to expand, demonstrating the profound impact that scientific curiosity and serendipity can have on the world.
References
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SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT**. Revue Roumaine de Chimie.
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Contrast-enhanced MRI: History and Current Recommendations. Applied Radiology. 2021.
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The Developmental History of the Gadolinium Chelates as Intravenous Contrast Media for Magnetic Resonance. ResearchGate.
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25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives. PubMed Central.
-
Synthesis and characterization of cyclam complexes of rhodium(II1). Canadian Science Publishing. 2011.
-
Cyclam complexes and their applications in medicine. RSC Publishing. 2004.
-
Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. PMC - NIH.
-
Dota synthesis. Google Patents.
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MRI contrast agent. Wikipedia.
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A History Of Gadolinium. USA Rare Earth.
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Synthetic procedures of chiral DOTA complexes. ResearchGate.
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1,4,7,10-Tetraazacyclododecane. Organic Syntheses Procedure.
-
Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. PMC - NIH.
-
Neil F. Curtis Victoria University of Wellington. ResearchGate.
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Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. Oriental Journal of Chemistry. 2014.
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Cyclam Complexes and Their Applications in Medicine. ResearchGate.
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Cyclam complexes and their applications in medicine. Semantic Scholar.
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Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. PubMed Central.
-
Design and synthesis of novel DOTA(Gd3+)–polymer conjugates as potential MRI contrast agents. Journal of Materials Chemistry (RSC Publishing). 2011.
-
Dota synthesis. Google Patents.
-
Effects of Copper-Cyclam and Copper-Cyclam/Polymer Complexes on HeLa Cells. DergiPark.
-
Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups. PMC - PubMed Central.
-
Development of a glutamine-responsive MRI contrast agent. PMC - NIH.
-
A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). Sci-Hub.
-
Process for the preparation of cyclen. Google Patents.
-
The Synthesis of Di-substituted DOTA Ligands for MRI Contrast Agents. PDXScholar.
-
Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. PubMed. 2022.
-
DOTAREM (DOTA)–Gold-Nanoparticles: Design, Spectroscopic Evaluation to Build Hybrid Contrast Agents to Applications in Nanomed. ArTS. 2022.
-
Novel Topologically Constrained Transition Metal Complex Oxidation Catalysts. ACS.
-
(5.4 mL, 38.7 mmol, 1.02 equiv) are added by syringe through the septum and the mixture became yellow and heterogeneous (Figure 1) within minutes (Notes. Organic Syntheses Procedure.
-
Catalytic chemical and electrochemical wet oxidation of phenol using new copper(II) tetraazamacrocycle complexes under homogeneous conditions. ResearchGate.
-
Cyclen. Wikipedia.
-
Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. PMC - NIH.
-
A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. PubMed.
-
Tetraazamacrocyclic ligands. ResearchGate.
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An In-depth Technical Guide to the Core Principles of Macrocyclic Chemistry
Introduction: The Allure of the Cycle
In the landscape of modern chemistry and drug discovery, macrocycles—cyclic molecules typically containing 12 or more atoms—occupy a unique and powerful space.[1][2] They represent a bridge between traditional small molecules and larger biologics, offering a compelling combination of structural rigidity and conformational flexibility.[1][3] This duality allows them to bind with high affinity and selectivity to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by conventional small molecules.[1][4][5] From naturally occurring antibiotics like vancomycin to synthetic ionophores like crown ethers, the impact of macrocyclic chemistry is profound and continually expanding.[1][6]
This guide provides a deep dive into the foundational principles that govern the behavior and synthesis of macrocycles. We will move beyond simple definitions to explore the thermodynamic and kinetic underpinnings of these fascinating molecules, providing researchers, scientists, and drug development professionals with the expert insights needed to harness their full potential.
The Macrocyclic Effect: A Story of Enhanced Stability
At the heart of macrocyclic chemistry lies the macrocyclic effect , a phenomenon that describes the significantly enhanced stability of a metal complex containing a macrocyclic ligand compared to its analogous open-chain (acyclic) counterpart.[7][8][9] This stability is not a minor enhancement; formation constants for macrocyclic complexes can be several orders of magnitude higher than for their acyclic analogues.[10] Understanding the thermodynamic origins of this effect is crucial for designing potent and selective macrocyclic molecules.
The macrocyclic effect is a more pronounced version of the chelate effect , which itself describes the increased stability of complexes with multidentate ligands (chelators) over those with monodentate ligands.[11][12] The stability enhancement in both effects is largely driven by a favorable change in entropy.[12][13]
Consider the formation of a complex between a metal ion (M) and a tetradentate acyclic ligand versus a tetradentate macrocyclic ligand in solution:
-
Acyclic Ligand: M(H₂O)₆ + acyclic-L ⇌ [M(acyclic-L)] + 6H₂O
-
Macrocyclic Ligand: M(H₂O)₆ + macrocyclic-L ⇌ [M(macrocyclic-L)] + 6H₂O
In both reactions, one ligand molecule displaces multiple solvent molecules (water, in this case). However, the key difference lies in the change in the number of independent particles. When an acyclic ligand binds, one molecule replaces, for instance, four water molecules, leading to a net increase in the number of particles in the system (from 2 to 5). This increase in translational entropy drives the equilibrium towards the product side.
The macrocyclic effect amplifies this entropic advantage. Because the macrocyclic ligand is already a single, constrained entity, the entropic penalty for it to wrap around the metal ion is significantly lower than for a flexible, open-chain ligand that has many possible conformations, most of which are not suitable for binding.[8][9]
However, the macrocyclic effect is not solely an entropic phenomenon. Enthalpic contributions are also significant.[7][13] A macrocyclic ligand is "pre-organized" for binding, meaning its donor atoms are already held in a favorable arrangement to coordinate with a metal ion.[13][14] This reduces the enthalpic cost of conformational changes that an acyclic ligand must undergo upon complexation.[7][15]
Table 1: Thermodynamic Data Illustrating the Chelate and Macrocyclic Effects for Ni²⁺ and Cu²⁺ Complexes
| Complex | log K | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force |
| Ni²⁺ with Acyclic Ligand (en)₂ | 13.8 | -71 | 17 | Enthalpy & Entropy |
| Ni²⁺ with Macrocyclic Ligand ([16]ane-N4) | 22.2 | -130 | 2.5 | Enthalpy |
| Cu²⁺ with Acyclic Ligand (en)₂ | 20.1 | -91 | 24 | Enthalpy & Entropy |
| Cu²⁺ with Macrocyclic Ligand ([16]ane-N4) | 24.8 | -77 | 64 | Entropy |
| (Data adapted from reference literature to illustrate the principles. "en" is ethylenediamine.)[7] |
As seen in Table 1, the stability enhancement (log K) for the macrocyclic complexes is significant for both Ni²⁺ and Cu²⁺. Interestingly, the primary thermodynamic driver can vary depending on the specific metal ion and ligand, highlighting the complex interplay of factors. For Ni²⁺, the effect is largely enthalpy-driven, while for Cu²⁺, it is entropy-driven.[7]
Core Principles in Macrocycle Design and Synthesis
The synthesis of large rings presents a unique challenge: how to favor an intramolecular ring-closing reaction over intermolecular polymerization. Chemists have developed several elegant principles and techniques to overcome this hurdle.
Preorganization: Designing for Success
The concept of preorganization , championed by Nobel laureate Donald J. Cram, is a cornerstone of supramolecular and macrocyclic chemistry.[17][18][19] It posits that the more a host molecule's binding sites are conformationally organized for guest binding prior to complexation, the more stable the resulting complex will be.[19][20] This principle directly addresses the entropic penalty of binding; if the ligand is already in the correct conformation, less entropy is lost upon forming the complex.[20][21]
In the context of synthesis, preorganization refers to designing linear precursors that have a high propensity to adopt a conformation suitable for cyclization.[21][22] This can be achieved by incorporating rigid structural elements, such as aromatic rings or alkynes, into the linear chain, which restricts conformational freedom and brings the reactive ends into proximity.[22] The high yield of certain macrocyclizations, even at moderate concentrations, can be attributed to the favorable preorganization of the linear precursor.[22]
Caption: Preorganization favors the desired macrocyclization pathway.
The Template Effect: Using a Scaffold to Guide Reaction
The template effect is a powerful synthetic strategy where a metal ion or another species (the "template") is used to organize the precursor components, thereby facilitating the desired cyclization reaction.[7][23][24][25] In the absence of the template, the reaction would either fail or yield a mixture of products, often dominated by polymers.[25] The template agent essentially acts as a scaffold, holding the reactive groups in the correct geometry for an intramolecular reaction to occur.[7]
There are two main types of template effects:
-
Kinetic Template Effect: The template ion actively participates in the reaction, holding the reactants in a favorable orientation for cyclization and lowering the activation energy of the ring-closing step. This directs the reaction preferentially toward the cyclic product over the polymeric alternative.[7][23][24]
-
Thermodynamic Template Effect (or Chelate Effect Stabilization): The template ion does not necessarily accelerate the cyclization step but strongly binds to and stabilizes the macrocyclic product once it is formed. This shifts the overall equilibrium of the reaction in favor of the macrocycle complex.[7][23][24]
The choice of template is critical. The size of the metal ion must be compatible with the cavity size of the desired macrocycle.[23][24] For instance, the synthesis of crown ethers, pioneered by Charles Pedersen (who shared the 1987 Nobel Prize with Cram and Lehn), often uses alkali metal ions like K⁺ as templates.[26][27][28][29] The K⁺ ion has a size that fits snugly within the cavity of 18-crown-6, guiding the cyclization of the precursor fragments around it.[16]
Caption: A metal ion template organizes reactants, promoting cyclization.
High-Dilution Conditions: A Classic Strategy
One of the oldest and most straightforward strategies to promote intramolecular cyclization over intermolecular polymerization is to use high-dilution conditions .[30][31] The logic is based on reaction kinetics.
-
Intramolecular cyclization is a first-order reaction; its rate depends on the concentration of the linear precursor.
-
Intermolecular polymerization is a second-order reaction; its rate depends on the square of the precursor concentration.
By significantly lowering the concentration of the precursor (typically to ~1 mM), the rate of the second-order polymerization reaction is drastically reduced relative to the first-order cyclization reaction, thus favoring the formation of the macrocycle.[4][31]
Experimental Protocol: Pseudo-High Dilution via Syringe Pump Addition
A common and practical implementation of the high-dilution principle is to slowly add a solution of the linear precursor to a large volume of refluxing solvent.[30] This technique, often called pseudo-high dilution, ensures that the instantaneous concentration of the reactant in the reaction vessel remains extremely low, as it is consumed in the cyclization reaction almost as quickly as it is added.[30]
-
Setup: A large reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with a significant volume of an appropriate solvent.
-
Heating: The solvent is heated to reflux to ensure a high reaction rate.
-
Precursor Solution: The linear precursor is dissolved in a small volume of the same solvent and loaded into a syringe.
-
Slow Addition: The syringe is placed in a syringe pump, and the precursor solution is added dropwise to the refluxing solvent over an extended period (often several hours to days).
-
Reaction: The slow addition maintains a state of high dilution, favoring the intramolecular ring-closing reaction.
-
Workup: After the addition is complete and the reaction has gone to completion, the solvent is removed, and the crude macrocycle is purified.
While effective, this method requires large solvent volumes and long reaction times, which can be a drawback for scalability.[4][31]
Caption: Workflow for macrocycle synthesis using high-dilution.
Conclusion: An Ever-Expanding Frontier
The core principles of macrocyclic chemistry—the macrocyclic effect, preorganization, and the template effect—provide a robust framework for the rational design and synthesis of these complex molecules. A thorough understanding of the thermodynamic forces that drive stability and the kinetic strategies that control cyclization is essential for any scientist working in this field. As challenges in drug discovery evolve, the unique ability of macrocycles to address difficult targets ensures that this area will remain a vibrant and critical frontier of research, continually enriched by the innovative application of these fundamental principles.[4][32][33]
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Methodological & Application
Application Notes and Protocols for Tetraazacycloalkane-Based MRI Contrast Agents
A Note to the Researcher: Your query focused on the specific applications of 1,4,7,10-tetraazacyclotridecane (a 13-membered macrocycle) in the development of MRI contrast agents. Our comprehensive literature review indicates that while the broader class of tetraaza macrocycles is paramount in this field, the vast majority of research and clinical applications have centered on the 12-membered analogue, 1,4,7,10-tetraazacyclododecane (cyclen), and its derivatives. Specifically, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone of MRI contrast agent design due to its exceptional stability when complexed with gadolinium(III) (Gd³⁺).
Therefore, this guide will provide a detailed exploration of the principles and protocols for developing tetraaza macrocycle-based MRI contrast agents, using the extensively studied and clinically relevant DOTA framework as our primary exemplar. The methodologies and scientific rationale presented herein are fundamentally applicable to the investigation of other macrocyclic chelators, including the 13-membered ring system you inquired about.
Introduction: The Imperative for Stable Gadolinium Chelates in MRI
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive diagnostic tool that provides high-resolution images of soft tissues[1]. The intrinsic contrast of these images can be significantly enhanced by the administration of gadolinium-based contrast agents (GBCAs). The paramagnetic Gd³⁺ ion, with its seven unpaired electrons, is highly effective at shortening the T1 relaxation time of nearby water protons, leading to brighter signals in T1-weighted images[2].
However, free Gd³⁺ is toxic and can interfere with biological processes. Consequently, it must be tightly bound to a chelating ligand to ensure its safe administration and excretion from the body[2]. The kinetic and thermodynamic stability of the Gd³⁺ complex is therefore of paramount importance. Macrocyclic chelators, such as DOTA, have demonstrated superior stability compared to their linear counterparts, significantly reducing the risk of gadolinium release in vivo[3][4].
This document will provide an in-depth guide to the synthesis, characterization, and evaluation of DOTA-based Gd³⁺ complexes as a foundational model for the development of novel macrocyclic MRI contrast agents.
Ligand Synthesis and Functionalization
The synthesis of functionalized tetraaza macrocycles is a critical step in creating targeted or high-relaxivity MRI contrast agents. The following protocols outline the synthesis of a DOTA derivative, which can be adapted for other tetraaza macrocycles.
Synthesis of a Mono-functionalized DOTA Derivative for Conjugation
A common strategy involves synthesizing a DOTA analogue with a single reactive group, allowing for conjugation to targeting moieties such as peptides, antibodies, or nanoparticles. One such approach is the synthesis of an azido-mono-amide-DOTA, which can be "clicked" to an alkyne-functionalized molecule of interest[5][6].
Protocol 1: Synthesis of Azido-Mono-Amide-DOTA
This protocol is a conceptual representation based on established synthetic strategies for DOTA derivatives.
-
Protection of Cyclen: Begin with commercially available 1,4,7,10-tetraazacyclododecane (cyclen). Protect three of the four amine groups using a suitable protecting group strategy to ensure mono-substitution in the subsequent steps.
-
Alkylation of the Unprotected Amine: React the mono-unprotected cyclen with a bifunctional linker containing an azide group at one end and a reactive group (e.g., a halide) at the other.
-
Deprotection: Remove the protecting groups from the other three amine nitrogens.
-
Carboxymethylation: Alkylate the three newly deprotected amines with an excess of a haloacetic acid (e.g., bromoacetic acid or iodoacetic acid) under basic conditions to introduce the carboxylate arms for Gd³⁺ coordination.
-
Purification: Purify the resulting azido-mono-amide-DOTA ligand using chromatographic techniques such as ion-exchange or reverse-phase HPLC.
Causality in Synthesis: The stepwise protection and deprotection strategy is crucial for achieving controlled functionalization of the macrocycle. This allows for the introduction of a single reactive handle for bioconjugation while preserving the three carboxylate arms necessary for stable Gd³⁺ chelation.
Complexation with Gadolinium(III)
The formation of the Gd³⁺ complex is a critical step that must be carefully controlled to ensure complete chelation and removal of any uncomplexed, toxic Gd³⁺.
Protocol 2: Gadolinium(III) Complexation
-
Ligand Dissolution: Dissolve the purified DOTA-derivative ligand in deionized water[5].
-
Gadolinium Addition: Add a solution of a gadolinium salt, such as GdCl₃·6H₂O, to the ligand solution. A slight excess of the ligand is sometimes used to ensure all Gd³⁺ is complexed[5].
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic to neutral range (typically pH 5.5-7.0) using a suitable base (e.g., 0.1 M KOH)[5]. The optimal pH will depend on the specific ligand.
-
Heating: Heat the reaction mixture with stirring. A typical condition is 60 °C for 24 hours[5].
-
Monitoring: Monitor the completion of the reaction using a suitable analytical technique. A common method is a colorimetric assay with an indicator dye (e.g., xylenol orange) that changes color in the presence of free Gd³⁺.
-
Removal of Free Gadolinium: Pass the reaction mixture through a column containing a chelating resin (e.g., Chelex® 100) to remove any uncomplexed Gd³⁺.
-
Purification and Isolation: Purify the final Gd³⁺ complex using reverse-phase HPLC and isolate the product by lyophilization.
Self-Validation: The protocol includes a critical step for monitoring the reaction and a robust method for removing unchelated Gd³⁺. The final purity should be confirmed by analytical HPLC and mass spectrometry.
Physicochemical Characterization
Thorough characterization of the final Gd(III) complex is essential to confirm its identity, purity, and suitability as an MRI contrast agent.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final complex.
-
Mass Spectrometry (MS): Confirms the molecular weight of the Gd(III) complex[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While Gd³⁺ is paramagnetic and broadens NMR signals, NMR can be used to characterize the ligand and its diamagnetic lanthanide complexes (e.g., with La³⁺ or Lu³⁺) to infer structural information about the Gd³⁺ analogue.
Evaluation of MRI Contrast Agent Efficacy
The performance of a potential MRI contrast agent is determined by several key parameters, most notably its relaxivity and stability.
Relaxivity
Relaxivity (r₁ and r₂) is a measure of the efficiency of a contrast agent in increasing the relaxation rates (1/T₁ and 1/T₂) of water protons. Higher r₁ relaxivity is generally desired for T1-weighted imaging[3].
Protocol 3: Measurement of Longitudinal Relaxivity (r₁)
-
Sample Preparation: Prepare a series of dilutions of the Gd(III) complex in a relevant medium (e.g., water, phosphate-buffered saline) with known concentrations. The exact concentration of Gd³⁺ in the stock solution should be determined by inductively coupled plasma mass spectrometry (ICP-MS).
-
T₁ Measurement: Measure the longitudinal relaxation time (T₁) for each sample and a blank (solvent only) using an NMR spectrometer or a clinical MRI scanner at a specific magnetic field strength and temperature (e.g., 1.5 T or 3 T at 37 °C)[3][7]. An inversion-recovery pulse sequence is typically used for accurate T₁ measurements[3].
-
Data Analysis: Convert the measured T₁ values to relaxation rates (R₁ = 1/T₁). Plot R₁ as a function of the Gd(III) complex concentration (in mM)[7].
-
r₁ Calculation: The longitudinal relaxivity (r₁) is the slope of the linear fit to the data, expressed in units of mM⁻¹s⁻¹[5].
Factors Influencing Relaxivity:
-
Hydration Number (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For most DOTA-based agents, q=1.
-
Rotational Correlation Time (τᵣ): The time it takes for the complex to rotate by one radian. Slower tumbling, often achieved by increasing the molecular weight of the complex (e.g., by conjugation to a macromolecule), generally leads to higher relaxivity[8][9].
-
Water Residence Lifetime (τₘ): The lifetime of a water molecule in the inner coordination sphere of the Gd³⁺ ion.
Table 1: Comparative Relaxivity of DOTA-based MRI Contrast Agents
| Contrast Agent | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) | Notes |
| Dotarem® (Gd-DOTA) | ~4.63 | 9.4 | 19 | A widely used clinical contrast agent[5]. |
| Gd-DOTA-click-SF | ~6.82 | 9.4 | 19 | A functionalized DOTA derivative with higher relaxivity[5]. |
| Gd-DOTA-NOx | ~7.7 | 1.41 | 37 | A DOTA derivative with N-oxide functionalities[3]. |
| AG-CM-EDA-DOTA-Gd | ~8.87 | 9.4 | 25 | A macromolecular DOTA conjugate with significantly enhanced relaxivity[10]. |
Stability
The stability of the Gd³⁺ complex is crucial for its safety. Both thermodynamic and kinetic stability are important considerations.
-
Thermodynamic Stability: Refers to the equilibrium position of the complex formation. It is quantified by the stability constant (K_ML). DOTA forms a highly stable complex with Gd³⁺, with log K_ML values reported to be around 25.3[5].
-
Kinetic Inertness: Describes the rate at which the Gd³⁺ ion dissociates from the ligand. This is arguably more important in vivo, as it determines whether the complex will remain intact during its transit through the body. Kinetic inertness is often assessed by measuring the dissociation half-life of the complex under challenging conditions (e.g., in the presence of competing metal ions like Zn²⁺ or Cu²⁺, or at low pH). Macrocyclic complexes like Gd-DOTA are significantly more kinetically inert than linear complexes.
Protocol 4: Assessment of Kinetic Inertness via Transmetallation Challenge
-
Incubation: Incubate the Gd(III) complex at a known concentration in a buffer containing a high concentration of a competing metal ion (e.g., ZnCl₂).
-
Time-course Sampling: Take aliquots of the solution at various time points.
-
Quantification of Free Gd³⁺: Quantify the amount of free Gd³⁺ released at each time point. This can be done indirectly by measuring the decrease in the T₁-shortening effect of the solution, as the competing metal complex (e.g., Zn-DOTA) is diamagnetic.
-
Data Analysis: Plot the percentage of intact Gd(III) complex over time to determine the dissociation rate and half-life.
In Vitro and In Vivo Evaluation
Before a new contrast agent can be considered for clinical use, its safety and efficacy must be evaluated in biological systems.
-
In Vitro Cytotoxicity: The toxicity of the Gd(III) complex is assessed using cell viability assays (e.g., MTT or WST-1 assays) on various cell lines. The results are often compared to clinically approved agents like Dotarem®[5].
-
In Vivo MRI Studies: The contrast enhancement properties of the new agent are evaluated in animal models (e.g., rodents). The agent is administered intravenously, and T1-weighted MR images are acquired before and at multiple time points after injection to assess the signal enhancement in target tissues[1].
-
Biodistribution and Pharmacokinetics: These studies determine how the contrast agent is distributed throughout the body and how it is cleared over time.
Visualizing the Workflow and Key Concepts
Diagram 1: General Workflow for Developing a DOTA-based MRI Contrast Agent
Caption: Workflow for DOTA-based MRI agent development.
Diagram 2: Factors Influencing Relaxivitydot
Sources
- 1. Gadolinium-1,4,7,10-tetraazacyclododecane-N,N’,N’,N’”-tetraacetic-monoamide-24-cascade-polymer - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gadolinium in MRI contrast agents | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 3. Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Safety of gadolinium based contrast agents in magnetic resonance imaging-guided radiotherapy – An investigation of chelate stability using relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gd(iii) chelates for MRI contrast agents: from high relaxivity to “smart”, from blood pool to blood–brain barrier permeable - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 10. Gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugate of arabinogalactan as a potential liver-targeting magnetic resonance imaging contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) in Radiopharmaceuticals
A Note on Nomenclature: The query for "1,4,7,10-Tetraazacyclotridecane" likely refers to the extensively studied and utilized chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . This document will focus on DOTA, the 12-membered macrocycle that is a cornerstone of modern radiopharmaceutical chemistry, and its derivatives.
Introduction: The Unrivaled Versatility of DOTA
In the landscape of nuclear medicine, the precise delivery of radionuclides to target tissues for diagnosis or therapy is paramount. This is achieved through the use of radiopharmaceuticals, which are typically composed of a targeting biomolecule, a radionuclide, and a crucial linker molecule known as a bifunctional chelator. For over two decades, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has distinguished itself as one of the most versatile and widely employed chelators.[1][2] Its remarkable ability to form stable complexes with a wide array of radiometals has made it an indispensable tool in the development of agents for Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.[1]
The success of DOTA lies in its pre-organized macrocyclic structure, which provides a high-affinity binding pocket for various metal ions, ensuring exceptional thermodynamic stability and kinetic inertness in vivo.[2][3] This prevents the release of the radiometal, which could otherwise lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.[4] DOTA's four carboxylate pendant arms and four macrocyclic nitrogen atoms can wrap around a metal ion, forming an eight-coordinate complex.[5] This robust coordination chemistry is the foundation of its widespread application.[2][6]
This guide provides a detailed overview of the use of DOTA in radiopharmaceuticals, including its coordination chemistry, and presents practical protocols for researchers, scientists, and drug development professionals.
The Coordination Chemistry of DOTA: A Foundation of Stability
The efficacy of a DOTA-based radiopharmaceutical is fundamentally linked to the stability of the radiometal complex. DOTA is a highly efficient chelator for a variety of trivalent metal ions, including those from the lanthanide series and other medically relevant radiometals.[1][7]
Key features of DOTA's coordination chemistry include:
-
High Denticity: DOTA is an octadentate ligand, utilizing its four nitrogen atoms and four carboxylate oxygens to coordinate with the metal ion. This high number of donor atoms contributes to the high stability of the resulting complex.
-
Pre-organized Structure: The cyclic backbone of DOTA pre-organizes the donor atoms in a conformation that is favorable for metal binding, minimizing the entropic penalty of chelation and leading to high thermodynamic stability.
-
Kinetic Inertness: Once a radiometal is encapsulated within the DOTA cage, the complex exhibits high kinetic inertness, meaning the rate of dissociation of the metal from the chelator is very slow under physiological conditions. This is crucial for preventing the transchelation of the radiometal to other biological molecules in vivo.
The versatility of DOTA allows it to chelate a diverse range of radiometals, enabling its use across different imaging and therapeutic modalities.[1]
Data Presentation: Radiometals Commonly Chelated by DOTA
| Radiometal | Half-life | Decay Mode | Primary Emissions | Imaging/Therapy Modality |
| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%) | β+ (1.90 MeV) | PET |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | β- (100%) | β- (Eₘₐₓ 0.497 MeV), γ (113, 208 keV) | Radiotherapy, SPECT |
| Yttrium-90 (⁹⁰Y) | 64.1 hours | β- (100%) | β- (Eₘₐₓ 2.28 MeV) | Radiotherapy |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β+ (17.8%), β- (38.5%), EC (43.7%) | β+ (Eₘₐₓ 0.653 MeV), β- (Eₘₐₓ 0.579 MeV) | PET, Radiotherapy |
| Indium-111 (¹¹¹In) | 2.8 days | EC (100%) | γ (171, 245 keV) | SPECT |
| Scandium-44 (⁴⁴Sc) | 4.04 hours | β+ (94%) | β+ (Eₘₐₓ 1.47 MeV) | PET |
| Scandium-47 (⁴⁷Sc) | 3.35 days | β- (100%) | β- (Eₘₐₓ 0.44 MeV), γ (159 keV) | Radiotherapy, SPECT |
Applications in Radiopharmaceuticals
The ability to conjugate DOTA to a targeting molecule without significantly compromising the chelator's coordinating properties has led to a plethora of successful radiopharmaceuticals. The most common approach is to functionalize one of the carboxylate arms of DOTA, creating a bifunctional chelator that can be covalently linked to a peptide or antibody.[8][9][10]
-
Oncology: DOTA-conjugated peptides targeting somatostatin receptors, such as DOTA-TATE and DOTA-TOC, have revolutionized the management of neuroendocrine tumors.[11] When labeled with ⁶⁸Ga, they are used for PET imaging to diagnose and stage the disease.[11] When labeled with ¹⁷⁷Lu or ⁹⁰Y, they become potent therapeutic agents for peptide receptor radionuclide therapy (PRRT).[11]
-
Other Diseases: The application of DOTA extends beyond oncology. For example, DOTA-conjugated molecules are being explored for imaging and therapy of various other diseases, including those involving inflammation and infection.
Mandatory Visualization: Workflow for DOTA-based Radiopharmaceutical Preparation
Caption: General workflow for the preparation of a DOTA-based radiopharmaceutical.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific DOTA-conjugates and radiometals.
Protocol 1: Radiolabeling of a DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol describes the manual labeling of a DOTA-conjugated peptide (e.g., DOTA-TATE) using a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-conjugated peptide (lyophilized, typically 10-50 µg per labeling)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., eluted with 0.1 M HCl)
-
Sodium acetate buffer (e.g., 0.25 M, pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial (e.g., 1.5 mL)
-
Heating block or water bath set to 95°C
-
Dose calibrator
-
Quality control system (radio-TLC or radio-HPLC)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in 0.1 M HCl. Measure the activity of the eluate in a dose calibrator.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to adjust the pH of the final reaction mixture to be between 4.0 and 4.8. The exact volume will depend on the volume of the ⁶⁸Ga eluate.
-
Peptide Reconstitution: Reconstitute the lyophilized DOTA-peptide with sterile water to a known concentration (e.g., 1 mg/mL).
-
Reaction Mixture: To the buffered vial, add the desired amount of DOTA-peptide solution (e.g., 20 µg). Gently swirl to mix.
-
Radiolabeling: Add the ⁶⁸Ga eluate to the peptide-buffer mixture. Gently swirl.
-
Incubation: Place the reaction vial in the heating block at 95°C for 5-10 minutes. The high temperature is necessary to facilitate the incorporation of ⁶⁸Ga into the DOTA macrocycle.
-
Cooling: After incubation, carefully remove the vial and allow it to cool to room temperature.
-
Final Activity Measurement: Measure the total activity of the final product in the dose calibrator to determine the radiochemical yield.
Causality Behind Experimental Choices:
-
pH Control: The pH of the reaction is critical. A slightly acidic pH (4.0-4.8) is optimal for ⁶⁸Ga labeling as it prevents the formation of gallium hydroxides while ensuring the carboxylate groups of DOTA are sufficiently deprotonated for chelation.
-
Heating: Heating is required to overcome the kinetic barrier for ⁶⁸Ga complexation with DOTA. The rigid macrocyclic structure requires energy to allow the metal ion to enter and be fully coordinated.
-
Peptide-to-Metal Ratio: A molar excess of the DOTA-peptide is used to ensure high radiochemical purity and minimize the amount of free, unchelated ⁶⁸Ga.
Protocol 2: Quality Control using Radio-TLC
This protocol provides a simple method to determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide.
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase 1: 0.1 M Sodium citrate buffer, pH 5.0
-
Mobile Phase 2: Acetonitrile/Water mixture (1:1 v/v)
-
Developing chambers
-
Radio-TLC scanner or a gamma counter
Procedure:
-
Spotting: Spot a small drop (1-2 µL) of the final radiolabeled product onto the origin of two separate ITLC-SG strips.
-
Development:
-
Place one strip in the developing chamber with Mobile Phase 1.
-
Place the second strip in the developing chamber with Mobile Phase 2.
-
Allow the solvent front to travel near the top of the strips.
-
-
Drying and Cutting: Remove the strips, mark the solvent front, and allow them to dry completely. Cut each strip in half.
-
Counting: Measure the radioactivity of the top and bottom halves of each strip using a gamma counter or analyze the strips using a radio-TLC scanner.
Interpretation of Results:
-
Mobile Phase 1 (Sodium Citrate):
-
[⁶⁸Ga]Ga-DOTA-peptide remains at the origin (Rf = 0).
-
Free ⁶⁸Ga moves with the solvent front (Rf = 1.0).
-
-
Mobile Phase 2 (Acetonitrile/Water):
-
[⁶⁸Ga]Ga-DOTA-peptide moves with the solvent front (Rf = 1.0).
-
Colloidal ⁶⁸Ga remains at the origin (Rf = 0).
-
Calculation of Radiochemical Purity (RCP):
RCP (%) = [Activity of the product peak / (Total activity of all peaks)] x 100
A radiochemical purity of >95% is typically required for clinical use.
Mandatory Visualization: DOTA-Radiometal Complex Structure
Caption: Simplified coordination of a radiometal by DOTA.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The quality control steps are integral to the process and provide a reliable assessment of the success of the radiolabeling reaction. A high radiochemical purity, as determined by radio-TLC or radio-HPLC, confirms that the experimental conditions (pH, temperature, reactant concentrations) were appropriate and that the final product is suitable for its intended application. Any deviation from the expected radiochemical purity should trigger a review of the procedure and materials to identify and rectify the issue.
References
- Cacheris, W. P., Nickle, S. K., & Sherry, A. D. (1987). Thermodynamic Study of Lanthanide Complexes of 1,4,7-Triazacyclononane-N,N',N''-triacetic Acid. Inorganic Chemistry, 26(7), 958–960*.
-
The Evaluation of (1R,4R,7R,10R)-α,α′,α″,α‴-Tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTMA) as a Chelator for Zirconium-89. MDPI. [Link]
-
The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications (RSC Publishing). [Link]
-
Macrocyclic complexes of scandium radionuclides as precursors for diagnostic and therapeutic radiopharmaceuticals. ResearchGate. [Link]
-
Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. PubMed. [Link]
-
Production, biodistribution, and dosimetry of 47Sc-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid as a bone-seeking radiopharmaceutical. NIH. [Link]
-
Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues. MDPI. [Link]
-
Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins. University of Kentucky. [Link]
-
Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed. [Link]
-
Coordination chemistry for radiopharmaceutical agents: Optimizing chelators for large radiometal ions. American Chemical Society. [Link]
-
Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. PMC - NIH. [Link]
-
The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. ResearchGate. [Link]
-
Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications. ResearchGate. [Link]
-
Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins. PubMed. [Link]
-
FDA‐approved drugs featuring macrocycles or medium‐sized rings. PMC - PubMed Central. [Link]
-
Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. PMC - NIH. [Link]
-
Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications. Semantic Scholar. [Link]
-
A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. ResearchGate. [Link]
-
Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask). [Link]
-
A Brief Review of Chelators for Radiolabeling Oligomers. PMC - NIH. [Link]
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- 1. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. mdpi.com [mdpi.com]
- 6. Coordination chemistry for radiopharmaceutical agents: Optimizing chelators for large radiometal ions - American Chemical Society [acs.digitellinc.com]
- 7. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA‐approved drugs featuring macrocycles or medium‐sized rings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4,7,10-Tetraazacyclotridecane as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10-Tetraazacyclotridecane, designated as[1]aneN4, is a thirteen-membered macrocyclic polyamine that demonstrates significant potential as a chelating agent for heavy metals. Its unique conformational properties and the arrangement of its four nitrogen donor atoms enable the formation of stable complexes with a variety of divalent and trivalent metal ions. This stability is a critical attribute for applications in fields ranging from environmental remediation to the development of advanced medical imaging agents and therapeutics. This guide provides a comprehensive overview of the principles governing the chelation of heavy metals by this compound, detailed protocols for its synthesis and the preparation of its metal complexes, and a discussion of its current and potential applications.
Section 1: Fundamental Principles of Chelation with[1]aneN4
The efficacy of this compound as a chelator is rooted in its macrocyclic structure, which confers a thermodynamic advantage in metal binding known as the macrocyclic effect. The pre-organized conformation of the four nitrogen donor atoms minimizes the entropic penalty upon complexation, leading to the formation of highly stable metal complexes compared to analogous acyclic ligands.
1.1. The Macrocyclic Effect and Pre-organization: The cyclic nature of[1]aneN4 restricts its conformational freedom, positioning the nitrogen lone pairs for optimal coordination with a metal ion. This pre-organization leads to a more favorable enthalpy and a less unfavorable entropy change upon complexation, resulting in significantly higher thermodynamic stability of the resulting metallo-complexes.
1.2. Coordination Geometry and Selectivity: The 13-membered ring of this compound provides a specific cavity size that influences its selectivity for certain metal ions. The coordination of a metal ion by the four nitrogen atoms typically results in a folded macrocyclic conformation, leading to various possible coordination geometries, including square planar, square pyramidal, and octahedral (with the inclusion of axial ligands). This structural flexibility allows for the chelation of a range of heavy metal ions, including but not limited to Cu²⁺, Ni²⁺, and Zn²⁺.
Caption: Figure 1: Chelation of a heavy metal ion within the[1]aneN4 macrocycle.
Section 2: Synthesis and Characterization
While several synthetic routes to tetraazamacrocycles exist, the Richman-Atkins synthesis and its modifications are commonly employed for the preparation of this compound and its derivatives.[2]
2.1. Synthesis of 5-aminomethyl-[1]aneN4
A common precursor for further functionalization is 5-aminomethyl-[1]aneN4. A general synthetic protocol is outlined below.[3]
Materials:
-
Ethanol
-
35% Hydrochloric acid
-
15 M Sodium hydroxide solution
-
Chloroform
-
Magnesium sulfate
Protocol:
-
To a solution of the protected precursor (e.g., 32.16 g, 0.12 mol of compound 1 as described in the reference) in ethanol (200 mL), add a solution of 35% hydrochloric acid (107 mL, 1.2 mol).[4]
-
Heat the resulting mixture at reflux for 4 hours.[4]
-
After cooling, filter the solution and wash the precipitate with ethanol (50 mL) and then diethyl ether (100 mL).[4]
-
Dissolve the solid in a saturated 15 M NaOH solution (10 mL).[4]
-
Extract the aqueous solution with chloroform (2 x 150 mL).[4]
-
Dry the combined organic phases with MgSO₄ and evaporate the solvent to yield the product as a white solid.[4]
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
2.2. Synthesis of Metal-[1]aneN4 Complexes
The following is a general procedure for the synthesis of heavy metal complexes with[1]aneN4 derivatives.[4]
Materials:
-
A derivative of[1]aneN4 (e.g., with a chromophoric group)
-
A salt of the desired metal (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Methanol
-
Acetone
-
Diethyl ether
Protocol:
-
Dissolve the[1]aneN4 derivative (1 equivalent) in methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[4]
-
Allow the solution to cool, during which the metal complex may precipitate.
-
Filter the precipitate and wash with acetone and diethyl ether.[4]
-
Dry the complex under vacuum.
Caption: Figure 2: General workflow for synthesis of ligand and metal complex.
Section 3: Heavy Metal Chelation Properties
The stability of the metal complexes formed by this compound is a key parameter for its application as a chelating agent. These stabilities are quantified by stability constants (log K), typically determined by potentiometric or spectrophotometric titrations.
| Metal Ion | Ligand | Log K | Reference |
| Cu²⁺ | [1]aneN4 derivative | High (qualitative) | [4] |
| Ni²⁺ | [1]aneN4 derivative | Moderate (qualitative) | [4] |
| Zn²⁺ | [1]aneN4 derivative | Moderate (qualitative) | [4] |
| Cr³⁺ | [1]aneN4 derivative | High (qualitative) | [4] |
Table 1: Qualitative stability of metal complexes with a 5-aminomethyl-[1]aneN4 derivative.[4] Quantitative log K values for the parent[1]aneN4 are a subject for further investigation.
Protocol for Potentiometric Titration to Determine Stability Constants:
-
Solution Preparation: Prepare stock solutions of the ligand, the metal perchlorate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of accurately known concentrations. The ionic strength of all solutions should be maintained constant with an inert electrolyte (e.g., 0.1 M NaClO₄).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH value after each addition of the titrant.
-
Data Analysis: The collected data (volume of titrant vs. pH) is then processed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Section 4: Applications
The ability of this compound and its derivatives to form stable metal complexes opens up a range of applications.
4.1. Heavy Metal Remediation: Due to their strong binding affinity for heavy metal ions, these macrocycles can be immobilized on solid supports and used for the removal of toxic metals from contaminated water.[3]
4.2. Radiopharmaceuticals: Functionalized[1]aneN4 derivatives can be used to chelate radiometals for use in diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radiotherapy. The high in vivo stability of the radiometal complex is crucial to prevent the release of the radionuclide, which could cause damage to healthy tissues.[5]
4.3. Fluorescent Sensors: By attaching a fluorophore to the[1]aneN4 backbone, fluorescent sensors for specific metal ions can be designed. The coordination of a metal ion to the macrocycle can modulate the fluorescence properties of the chromophore, allowing for the detection and quantification of the metal ion.[6]
Conclusion
This compound is a promising platform for the development of highly effective chelating agents for heavy metals. Its inherent structural properties lead to the formation of stable metal complexes, making it a valuable tool in environmental science, medicine, and materials science. Further research into the synthesis of novel derivatives and a more detailed quantitative understanding of its coordination chemistry with a wider range of heavy metals will undoubtedly expand its utility and lead to new and innovative applications.
References
- 1. mdpi.com [mdpi.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis and Photophophysical Properties of a Novel [13]aneN4 with Chromophoric Groups [scirp.org]
- 4. Coordination Studies of the [13]aneN4 with Chromophoric Groups [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,4,7,10-Tetraazacyclotridecane Derivatives
Introduction
1,4,7,10-Tetraazacyclotridecane, a 13-membered macrocyclic polyamine, and its derivatives are of significant interest to researchers in medicinal chemistry, materials science, and supramolecular chemistry. The unique coordination properties of these macrocycles, stemming from their pre-organized structure and the presence of four nitrogen donor atoms, make them excellent chelators for a variety of metal ions. This ability to form stable metal complexes is leveraged in applications such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals for diagnostics and therapy, and the development of selective sensors and catalysts.[1][2]
The synthesis of these medium-sized rings can be challenging due to entropic and enthalpic barriers to cyclization. However, several robust synthetic strategies have been developed to overcome these hurdles, enabling access to a diverse range of functionalized this compound derivatives. This guide provides an in-depth overview of the primary synthetic routes, complete with detailed protocols and an explanation of the underlying chemical principles.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily relies on two key approaches:
-
Cyclization of Linear Polyamines: This is the most common strategy and involves the formation of the macrocyclic ring from a linear precursor. The Richman-Atkins synthesis and its modifications are the cornerstone of this approach.
-
Metal-Templated Synthesis: In this method, a metal ion is used to pre-organize the linear precursors, facilitating the ring-closing reaction. This can lead to higher yields and can be used to synthesize specific derivatives.
The choice of strategy often depends on the desired substitution pattern on the macrocyclic ring and the availability of starting materials.
I. Synthesis of the this compound Backbone
A common route to the parent macrocycle involves the synthesis of a dione precursor followed by reduction. This approach is advantageous as the amide functionalities in the dione are less basic and less prone to side reactions during cyclization.
Protocol 1: Synthesis of 1,5,8,11-Tetraazacyclotridecane-2,4-dione
This protocol is based on the condensation of a linear tetraamine with diethyl malonate.[3]
Reaction Scheme:
A diagram illustrating the synthesis of the dione precursor.
Materials:
-
1,8-Diamino-3,6-diazaoctane (Trien)
-
Diethyl malonate
-
Anhydrous Ethanol
Procedure:
-
To a stirred solution of diethyl malonate (5 mmol) in anhydrous ethanol (50 cm³), add 1,8-diamino-3,6-diazaoctane (5 mmol) dropwise.[3]
-
Reflux the reaction mixture with continuous stirring for approximately 120 hours.[3] The long reaction time is necessary to drive the cyclization to completion.
-
After reflux, reduce the volume of the solution to approximately 5 cm³ using a rotary evaporator.
-
Allow the concentrated solution to stand for 3-4 days to facilitate the crystallization of the white product, 1,5,8,11-tetraazacyclotridecane-2,4-dione.[3]
Causality: The use of high dilution is not explicitly mentioned in this specific protocol, but for many macrocyclization reactions, it is a key principle to favor intramolecular cyclization over intermolecular polymerization. The long reflux time is required to overcome the activation energy of the cyclization and to allow the equilibrium to shift towards the thermodynamically stable macrocyclic product.
Protocol 2: Reduction of 1,5,8,11-Tetraazacyclotridecane-2,4-dione to this compound
The reduction of the amide groups in the dione precursor yields the parent tetraazamacrocycle.
Reaction Scheme:
A diagram showing the reduction of the dione to the parent macrocycle.
Materials:
-
1,5,8,11-Tetraazacyclotridecane-2,4-dione
-
Borane-tetrahydrofuran complex (BH₃-THF) or Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
Suspend 1,5,8,11-tetraazacyclotridecane-2,4-dione in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the reducing agent (e.g., BH₃-THF) to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.[4]
-
Cool the reaction mixture and cautiously quench the excess reducing agent by the slow addition of water, followed by aqueous acid.
-
Basify the aqueous solution and extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by crystallization or chromatography.
Causality: Strong reducing agents like borane or lithium aluminum hydride are required to reduce the stable amide bonds to amines. The reaction is performed under anhydrous and inert conditions as these reducing agents are highly reactive with water and atmospheric oxygen.
II. Metal-Templated Synthesis of Substituted Derivatives
Metal ions can act as templates to bring the reactive ends of linear precursors into proximity, thereby promoting cyclization. This method is particularly useful for synthesizing derivatives that may be difficult to obtain through direct cyclization methods.
Protocol 3: Template Synthesis of 12-Methyl-12-nitro-1,4,7,10-tetraazacyclotridecane-Copper(II) Perchlorate
This protocol describes a metal-templated Mannich-type condensation.[5]
Reaction Scheme:
A diagram of the metal-templated synthesis of a nitro-substituted derivative.
Materials:
-
Copper(II) perchlorate hexahydrate
-
1,8-Diamino-3,6-diazaoctane
-
Formaldehyde (aqueous solution)
-
Nitroethane
-
Methanol
Procedure:
-
Prepare the copper(II) complex of 1,8-diamino-3,6-diazaoctane, ₂, by reacting equimolar amounts of copper(II) perchlorate hexahydrate and the ligand in methanol.
-
To a solution of the ₂ complex in methanol, add formaldehyde and nitroethane.[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
The product, the copper(II) complex of the macrocycle, can be isolated by crystallization upon slow evaporation of the solvent or by the addition of a non-polar co-solvent.[5]
Causality: The copper(II) ion holds the linear tetraamine in a specific conformation that facilitates the condensation reaction with formaldehyde and nitroethane at the terminal amine groups, leading to the formation of the 13-membered ring. The nitro group provides a site for further functionalization after reduction to an amine.
III. N-Functionalization of the this compound Ring
Once the macrocyclic backbone is synthesized, the secondary amine groups can be functionalized to introduce a variety of side chains, which is crucial for tuning the properties of the final molecule, for example, in the development of bifunctional chelators for bioconjugation.
Protocol 4: General Procedure for N-Alkylation
This protocol is a general method for the alkylation of the nitrogen atoms of the macrocycle. Selective functionalization can be achieved by using protecting groups.
Reaction Scheme:
A diagram illustrating the N-alkylation of the macrocycle.
Materials:
-
This compound (or a partially protected derivative)
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to the solution. The base is crucial for deprotonating the secondary amines, making them more nucleophilic.
-
Add the alkylating agent to the reaction mixture. The stoichiometry of the alkylating agent can be adjusted to control the degree of substitution.
-
Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures depending on the reactivity of the alkylating agent) until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, filter off any inorganic salts and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization. For basic products, an acidic workup followed by basification and extraction can be an effective purification step.
Causality: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions. The solvent should be able to dissolve the macrocycle and the reagents and be inert to the reaction conditions. For the synthesis of mono- or di-substituted derivatives, protecting group strategies are often employed to selectively block some of the nitrogen atoms from reacting.
IV. Characterization of this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized macrocycles.
Table 1: Key Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the ethylene and propylene bridges of the macrocycle. The chemical shifts of the N-H protons (if present) are variable and may be broad. Upon N-substitution, new signals corresponding to the substituent groups will appear. |
| ¹³C NMR | Signals in the aliphatic region corresponding to the carbon atoms of the macrocyclic ring. The number of signals will depend on the symmetry of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations (for unsubstituted or partially substituted macrocycles) around 3200-3400 cm⁻¹. C-H stretching vibrations around 2800-3000 cm⁻¹. Amide C=O stretching for dione precursors around 1650 cm⁻¹. |
Conclusion
The synthesis of this compound derivatives, while presenting challenges inherent to macrocyclization, is achievable through well-established synthetic routes. The choice between direct cyclization of linear precursors, often employing the robust Richman-Atkins methodology, and metal-templated strategies allows for a tailored approach to access a wide array of functionalized macrocycles. Subsequent N-functionalization provides a powerful tool to fine-tune the properties of these molecules for specific applications. The detailed protocols and the underlying principles discussed in this guide are intended to provide researchers with a solid foundation for the successful synthesis and characterization of this important class of macrocyclic compounds.
References
-
Comba, P., et al. (2001). Template Synthesis of a Tetraazamacrocyclic Ligand with Two Pendant Pyridinyl Groups: Properties of the Isomers of the Metal-Free Ligand and of Their First-Row Transition Metal Compounds. Inorganic Chemistry, 40(10), 2335-2345. [Link][6][7]
-
Singh, B., & Singh, V. L. (1999). Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. Journal of Chemical Sciences, 111(6), 639-645. [Link]
-
Tabushi, I., et al. (1977). A specific catalyst for the hydrolysis of adenosine triphosphate. Tetrahedron Letters, 18(12), 1049-1052. [Link][4]
-
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of the crown ethers. Journal of the American Chemical Society, 96(7), 2268-2270. [Link][4]
-
Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722-2725. [Link][8][9]
-
Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-Tetraazacyclododecane. Organic Syntheses, 73, 215. [Link][10]
-
Westerwelle, U., et al. (1998). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. US Patent 5,744,616. [2]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, convenient synthesis of 1,4,7,10-tetraazacyclododecane. The Journal of Organic Chemistry, 67(12), 4081-4085. [Link][4]
-
Luk'yanenko, N. G., et al. (1983). A simple synthesis of N-tosyl derivatives of polyaza- and polyoxaazamacrocycles. Synthesis, 1983(12), 978-981. [Link][4]
-
Wainwright, K. P. (2001). Some recent advances in the synthesis of tetraazamacrocycles. Coordination Chemistry Reviews, 216-217, 3-23. [Link]
-
Balbino, M. A. F., et al. (2013). Synthesis of 12-membered tetra-aza macrocyclic pyridinophanes bearing electron-withdrawing groups. Molecules, 18(10), 12513-12526. [Link][11]
-
Brandes, S., et al. (2002). N-Arylation of 1,4,7,10-Tetraazacyclododecanes. Synthesis, 2002(13), 1847-1852. [Link][12]
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- 2. US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
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- 5. Synthesis of a thirteen-membered tetra-azamacrocycle employing formaldehyde and nitroalkanes directed by metal ions. Crystal structures of (12-methyl-12-nitro-1,4,7,10-tetra-azacyclotridecane)copper(II) perchlorate and µ-chloro-1,1,1-trichloro-2-(12-methyl-12-nitro-1,4,7,10-tetra-azacyclotridecane)dicopper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Note: Experimental Design for Kinetic Analysis of 1,4,7,10-Tetraazacyclotridecane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the experimental investigation of the reaction kinetics of 1,4,7,10-Tetraazacyclotridecane, a macrocyclic ligand of significant interest in coordination chemistry and biomedical applications. We move beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern experimental design. The protocols detailed herein are designed as self-validating systems, incorporating foundational thermodynamic characterization as a prerequisite for robust kinetic analysis. Methodologies covered include potentiometric titrations for determining essential protonation constants and stopped-flow spectrophotometry for elucidating the kinetics of metal complex formation. This document serves as a practical guide for researchers aiming to understand and control the reactivity of this versatile macrocycle.
Introduction: The "Why" of Kinetic Studies
This compound, a 13-membered tetraaza macrocycle, belongs to a class of compounds renowned for their ability to form highly stable and kinetically inert complexes with a variety of metal ions.[1] This property makes them invaluable scaffolds for applications ranging from contrast agents in magnetic resonance imaging (MRI) and radiopharmaceuticals to catalysts in synthetic chemistry. The biological efficacy and safety of a metal-based therapeutic, for instance, are critically dependent not just on the thermodynamic stability of the complex, but on its kinetic inertness—its resistance to dissociation in a biological environment.[2]
Therefore, studying the kinetics of this compound is not merely an academic exercise. It provides fundamental insights into:
-
Mechanism of Complex Formation: How quickly does the ligand encapsulate a metal ion? What is the rate-determining step?
-
In Vivo Stability: How rapidly does a complex dissociate under physiological conditions?
-
Reaction Optimization: How can we manipulate conditions like pH and temperature to control the rate of complexation or ligand exchange?
This application note provides the foundational protocols to answer these questions, beginning with the essential thermodynamic characterization that underpins all meaningful kinetic studies.
Foundational Characterization: Protonation Equilibria
Expertise & Causality: Before any kinetic experiment, one must understand the acid-base properties of the macrocycle. This compound has four secondary amine groups, each with a specific proton affinity (pKa). The protonation state of the ligand dramatically influences its nucleophilicity and conformational flexibility, thereby dictating its reactivity towards metal ions.[3] Attempting to study kinetics without first mapping this pH-dependent behavior is akin to navigating without a compass. Potentiometric titration is the gold-standard method for this purpose, allowing for the precise determination of macroscopic protonation constants.[4][5]
Protocol 1: Determination of Protonation Constants (pKa) via Potentiometric Titration
This protocol determines the pKa values by monitoring the change in pH of a ligand solution upon titration with a standardized strong acid.
A. Materials & Reagents
-
This compound (high purity)
-
Standardized HCl or HNO₃ solution (e.g., 0.100 M)
-
Background electrolyte (e.g., 1.0 M KCl or NaClO₄) to maintain constant ionic strength
-
Carbonate-free KOH or NaOH solution (e.g., 0.100 M) for back-titration or initial pH adjustment
-
High-purity, degassed water (to minimize CO₂ contamination)
B. Instrumentation
-
High-precision pH meter with a resolution of 0.1 mV or 0.001 pH units
-
Combination glass pH electrode
-
Temperature-controlled titration vessel (e.g., double-walled beaker connected to a water bath at 25.0 ± 0.1 °C)
-
Calibrated automated burette
C. Step-by-Step Methodology
-
Electrode Calibration: Calibrate the pH electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). This calibration should be converted to read hydrogen ion concentration ([H⁺]) rather than activity, typically by performing a titration of a strong acid with a strong base under the same ionic strength and temperature conditions as the main experiment.[6]
-
Solution Preparation: Prepare the titration solution directly in the thermostatted vessel as described in Table 1. Allow the solution to equilibrate thermally for at least 15-20 minutes while stirring under a gentle stream of inert gas (N₂ or Ar) to prevent CO₂ ingress.
Component Volume / Mass Purpose This compound Precise mass for ~1-5 mM final concentration Analyte Background Electrolyte (e.g., 1.0 M KCl) Volume to achieve desired final ionic strength (e.g., 0.1 M) Maintains constant ionic activity coefficients High-Purity Water To reach desired final volume (e.g., 25.0 or 50.0 mL) Solvent Standardized Acid (e.g., 0.1 M HCl) Small initial amount to lower pH below the first pKa Ensures titration starts with the fully protonated species Table 1. Example Titration Solution Composition. -
Titration: Begin the titration with the standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH reading to stabilize after each addition. Record the volume of titrant added and the corresponding potential (mV) or pH reading.
-
Data Analysis: The collected data (volume vs. pH) is processed using specialized software (e.g., Hyperquad, BEST).[7] This software fits the titration curve to a model that includes the autoprotolysis of water and the stepwise protonation equilibria of the ligand (L):
-
L + H⁺ ⇌ LH⁺
-
LH⁺ + H⁺ ⇌ LH₂²⁺
-
LH₂²⁺ + H⁺ ⇌ LH₃³⁺
-
LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ The output will be the stepwise or overall formation constants (β), from which the pKa values can be calculated.
-
Kinetic Analysis of Metal Complex Formation
Expertise & Causality: The formation of a metal complex with a tetraaza macrocycle is often too fast to be monitored by conventional methods.[8] Manually mixing two solutions and placing them in a spectrophotometer takes several seconds, by which time the reaction may be complete.[9] Stopped-flow spectroscopy overcomes this limitation by using pneumatic rams to mix two solutions rapidly (within milliseconds) in an observation cell, allowing the reaction to be monitored from its very beginning.[10][11] By observing the change in the UV-Visible absorbance spectrum of a metal ion (many transition metals have characteristic d-d transitions) or the ligand upon complexation, we can track the reaction progress in real-time.[2][8]
To simplify the kinetic analysis, experiments are conducted under pseudo-first-order conditions.[12] By using a large excess of one reactant (e.g., the metal ion), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from second-order to pseudo-first-order, making the data analysis more straightforward.
Protocol 2: Measuring Pseudo-First-Order Rate Constants (k_obs) via Stopped-Flow Spectrophotometry
A. Materials & Reagents
-
Stock solution of this compound
-
Stock solution of the metal salt of interest (e.g., NiCl₂, Cu(ClO₄)₂, Zn(NO₃)₂)
-
A non-coordinating buffer to maintain constant pH (e.g., MES, HEPES, acetate). The choice is critical; the buffer must not bind to the metal ion. The pH should be chosen based on the pKa values determined in Protocol 1 to ensure a known, constant speciation of the macrocycle.
B. Instrumentation
-
Thermostatted cell holder and syringe drive
C. Step-by-Step Methodology
-
Instrument Setup:
-
Set the desired temperature for the cell and syringes (e.g., 25.0 °C).
-
Determine the optimal wavelength for monitoring the reaction. This can be done by acquiring the full UV-Vis spectra of the reactants (metal ion, ligand) and the final product (metal complex) separately. Choose a wavelength where the change in absorbance is maximal.
-
-
Solution Preparation: Prepare two sets of solutions.
-
Syringe A: Contains the this compound at a fixed concentration (e.g., 0.1 mM) in the chosen buffer.
-
Syringe B: Contains the metal ion at a series of concentrations, all in large excess of the ligand (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mM), dissolved in the same buffer solution as Syringe A.
-
-
Data Acquisition:
-
Load the solutions into the instrument's drive syringes.
-
Perform several "push" cycles to flush the system and ensure the observation cell is filled with the freshly mixed solution.
-
Initiate the kinetic run. The instrument will rapidly mix the contents of Syringe A and B and record the absorbance at the chosen wavelength as a function of time (typically over milliseconds to seconds).
-
Repeat each measurement 3-5 times for each concentration of the metal ion to ensure reproducibility.
-
Data Analysis and Interpretation
A. From Raw Data to k_obs The raw data from a stopped-flow experiment is a time-course of absorbance. For a pseudo-first-order reaction, this curve should follow a single exponential decay or rise. The data is fitted to the following equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where:
-
A(t) is the absorbance at time t
-
A_0 is the initial absorbance
-
A_f is the final absorbance
-
k_obs is the observed pseudo-first-order rate constant
This fitting is performed using the software accompanying the stopped-flow instrument or external data analysis programs.
B. Determining the Second-Order Rate Constant (k_f) The relationship between the observed rate constant (k_obs), the second-order formation rate constant (k_f), and the concentration of the excess reactant (the metal ion, [M²⁺]) is given by: k_obs = k_f * [M²⁺] + k_d where k_d is the first-order rate constant for the reverse (dissociation) reaction.
-
Plot: Create a plot of k_obs (y-axis) versus the concentration of the metal ion [M²⁺] (x-axis).
-
Linear Fit: The data should yield a straight line. Perform a linear regression on this plot.
-
Results:
-
The slope of the line is the second-order formation rate constant, k_f (units: M⁻¹s⁻¹).
-
The y-intercept of the line is the dissociation rate constant, k_d (units: s⁻¹). In many cases, for stable complexes, this value is very small and may be close to zero.
-
| [Metal Ion], mM | k_obs (s⁻¹) (Trial 1) | k_obs (s⁻¹) (Trial 2) | k_obs (s⁻¹) (Trial 3) | Average k_obs (s⁻¹) |
| 1.0 | 5.2 | 5.3 | 5.1 | 5.2 |
| 2.0 | 10.1 | 10.3 | 10.2 | 10.2 |
| 3.0 | 15.5 | 15.4 | 15.6 | 15.5 |
| 4.0 | 20.3 | 20.6 | 20.5 | 20.5 |
| 5.0 | 25.8 | 25.7 | 25.9 | 25.8 |
| Table 2. Hypothetical data for determining the second-order rate constant. |
Visualizing the Process and Mechanism
A clear visual representation of the workflow and the underlying chemical process is essential for understanding and communication.
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized mechanism for metal complex formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy kinetic traces | Low signal change; lamp instability; bubbles in the cell. | Choose a wavelength with a larger absorbance change; allow lamp to warm up; degas solutions and purge system thoroughly. |
| Non-exponential kinetic traces | Multiple reaction steps with similar rates; interfering side reactions. | Try different wavelengths to isolate one step; check for metal hydrolysis or buffer coordination; simplify the system if possible. |
| Plot of k_obs vs. [M²⁺] is not linear | Reaction is not first-order in [M²⁺]; change in ligand speciation; ionic strength is not constant. | Verify the assumed mechanism; ensure the buffer has sufficient capacity; ensure background electrolyte concentration is consistent across all solutions. |
| Poor reproducibility | Temperature fluctuations; inconsistent solution preparation; instrument drift. | Allow instrument to fully thermally equilibrate; use calibrated pipettes and volumetric flasks; run a baseline/blank before each series of experiments. |
References
- Nitsche, C., & Otting, G. (n.d.). NMR studies of ligand binding. Current Opinion in Chemical Biology.
-
Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis, 23(9), 1348–1356. [Link]
-
Fabbrizzi, L., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Inorganic Chemistry, 61(18), 7045-7054. [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Application Note. [Link]
-
BioLogic Science Instruments. (n.d.). Overview: Stopped-Flow. [Link]
-
Martell, A. E., & Smith, R. M. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. [Link]
-
Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of ChemTech Research. [Link]
-
Hermann, P., et al. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202. [Link]
-
Kabachnik, M. I., et al. (1984). Synthesis and acid-base and complex-forming properties of 1,4,7,10-tetrakis(dihydroxyphosphorylmethyl)-1,4,7,10-tetraazacyclododecane. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33, 1078–1083. [Link]
- Cacheris, W. P., Nickle, S. K., & Sherry, A. D. (1987). Thermodynamic Study of Lanthanide Complexes of 1,4,7-Triazacyclononane-N,N',N''-triacetic Acid. Inorganic Chemistry, 26(7), 958–960.
-
Pollard, T. D. (2016). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell, 27(18), 2797–2801. [Link]
-
Ruggiero, C. E., et al. (1991). Lanthanide Complexes of 1,4,7,10-Tetra-azacyclotridecane-l,4,7,10-tetra-acetic Acid: Proton Nuclear Magnetic Resonance Studies. Journal of the Chemical Society, Dalton Transactions, (11), 2781. [Link]
Sources
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- 3. Synthesis and acid-base and complex-forming properties of 1,4,7,10-tetrakis(dihydroxyphosphorylmethyl)-1,4,7,10-tetraazacyclododecane | Semantic Scholar [semanticscholar.org]
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1,4,7,10-Tetraazacyclotridecane in targeted drug delivery systems
Application Note & Protocols
Leveraging 1,4,7,10-Tetraazacyclo-based Macrocycles in Targeted Drug Delivery and Theranostics
Abstract
The convergence of targeted therapy and nuclear medicine has given rise to theranostics, a paradigm that integrates diagnosis and therapy using a single molecular platform. At the heart of this approach lies the bifunctional chelator (BFC), a molecule capable of securely binding a radionuclide while simultaneously being attached to a tumor-targeting vector. This guide provides an in-depth exploration of the 1,4,7,10-tetraazacyclo-macrocycle family, with a primary focus on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its pyridine-containing analogue, PCTA. These chelators have become indispensable tools in the development of targeted radiopharmaceuticals due to the exceptional thermodynamic stability and kinetic inertness of their metal complexes. We will dissect the underlying chemistry, provide detailed, field-proven protocols for bioconjugation and radiolabeling, and present a logical framework for the development and validation of these advanced therapeutic agents.
The Foundational Role of Bifunctional Chelators in Targeted Radiopharmaceuticals
The core principle of targeted radiopharmaceutical therapy is the precise delivery of cytotoxic radiation to cancer cells while minimizing exposure to healthy tissues.[1][2] This is achieved by conjugating a radioactive isotope (radionuclide) to a biomolecule—such as a monoclonal antibody or peptide—that specifically recognizes and binds to a target expressed on the tumor cell surface.[3] The linchpin of this entire construct is the bifunctional chelator.
A BFC serves two critical functions:
-
High-Affinity Chelation: It forms a highly stable coordination complex with a metallic radionuclide, preventing its release in vivo, which could otherwise lead to off-target toxicity, particularly in the bone marrow and liver.[4]
-
Covalent Bioconjugation: It possesses a reactive functional group that allows for its covalent attachment to the targeting biomolecule.[4][5]
Among the vast landscape of chelating agents, macrocyclic polyaminocarboxylates have demonstrated superior performance. While various tetraaza macrocycles exist, including 1,4,7,10-tetraazacyclotridecane (a 13-membered ring), the 12-membered 1,4,7,10-tetraazacyclododecane (cyclen) backbone, particularly when functionalized with four acetate arms to form DOTA, has become the industry and research gold standard.[6][7] Its derivatives, such as PCTA which incorporates a pyridine unit into the macrocyclic ring, offer alternative and sometimes advantageous properties.[8][9] The pre-organized structure of these macrocycles leads to complexes with immense thermodynamic stability and, crucially, high kinetic inertness, ensuring the radiometal remains securely sequestered throughout the drug's journey from injection to target localization and clearance.[10][11][12]
Caption: Conceptual diagram of a targeted radiopharmaceutical.
The Chemistry of Bifunctional Tetraaza Macrocycles
The success of a radiopharmaceutical is fundamentally dependent on the chemistry of its components. Understanding the structure and properties of the chelator is paramount.
Core Macrocyclic Structures: DOTA and PCTA
DOTA is a 12-membered ring with four nitrogen atoms, each functionalized with a carboxymethyl arm. This structure creates a cavity that is ideally sized for a host of medically relevant trivalent metal ions.[10] PCTA is a close analogue where one of the ethylene bridges of the cyclen ring is replaced by a pyridine moiety.[8][9]
| Feature | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) |
| Core Structure | 12-membered tetraaza ring (cyclen) | 12-membered tetraaza ring with an embedded pyridine unit |
| Pendant Arms | Four carboxymethyl groups | Three carboxymethyl groups |
| Key Advantage | Extremely high thermodynamic stability and kinetic inertness with a wide range of radiometals. The most extensively studied and validated chelator.[6][7] | Can exhibit faster radiolabeling kinetics under milder conditions compared to DOTA for certain radiometals like ⁶⁸Ga.[8] |
| Common Use | Universal chelator for both diagnostic (⁶⁸Ga, ⁶⁴Cu) and therapeutic (¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) radionuclides.[6][13] | Primarily investigated for PET imaging with ⁶⁸Ga and therapy with ¹⁷⁷Lu and ⁹⁰Y.[8] |
Functionalization for Bioconjugation
To be used in targeted delivery, the core chelator must be derivatized to include a reactive handle for conjugation, creating a "bifunctional" molecule. This is typically achieved by modifying one of the pendant arms or the macrocyclic backbone itself. The most common and robust reactive group is the isothiocyanate (-N=C=S), which reacts efficiently with primary amines (the ε-amino group of lysine residues) on proteins to form a stable thiourea linkage.[14][15] A widely used example is p-SCN-Bn-DOTA (or PCTA), where an isothiocyanate group is presented on a benzyl spacer.[14]
Chelation Properties and Radionuclide Selection
The choice of radionuclide is dictated by the intended application: diagnosis or therapy. Diagnostic agents use positron (β+) or gamma (γ) emitters, while therapeutic agents employ particle emitters (β- or α).[3] The versatility of DOTA and its analogues allows them to stably chelate radionuclides for both purposes, enabling the "theranostic pair" concept (e.g., using ⁶⁸Ga for imaging and ¹⁷⁷Lu for therapy with the same targeting molecule).[16]
| Radionuclide | Half-Life | Primary Emission | Application | Chelator Suitability |
| Gallium-68 (⁶⁸Ga) | 68 min | β+ (Positron) | PET Imaging[17] | Excellent (DOTA, PCTA) |
| Copper-64 (⁶⁴Cu) | 12.7 h | β+, β- | PET Imaging, Therapy[6][18] | Excellent (DOTA) |
| Indium-111 (¹¹¹In) | 2.8 days | γ (Gamma) | SPECT Imaging[6] | Excellent (DOTA) |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (Beta), γ | Therapy[3][5] | Excellent (DOTA, PCTA) |
| Yttrium-90 (⁹⁰Y) | 2.7 days | β- (Beta) | Therapy[13] | Excellent (DOTA) |
| Actinium-225 (²²⁵Ac) | 10.0 days | α (Alpha) | Therapy[13][19] | Good (DOTA), but requires stringent quality control |
Workflow and Protocols for Radiopharmaceutical Development
The creation of a targeted radiopharmaceutical is a multi-step process requiring careful execution and rigorous quality control. The causality behind each step is critical for a successful outcome.
Caption: High-level experimental workflow for radiopharmaceutical development.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
Objective: To covalently attach the bifunctional chelator to lysine residues on the antibody.
Rationale: The isothiocyanate group reacts with the primary amine of lysine under slightly alkaline conditions (pH 8.5-9.0) to form a stable thiourea bond. Using a buffer free of primary amines (e.g., borate or carbonate) is essential to prevent quenching the reaction.[]
Materials:
-
Monoclonal Antibody (mAb): ≥2 mg/mL in a buffer free of amines (e.g., PBS).[21]
-
Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5, sterile-filtered.
-
p-SCN-Bn-DOTA: High purity grade.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
PD-10 Desalting Columns (or equivalent for size-exclusion chromatography).
-
UV-Vis Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[21] Use a PD-10 column or dialysis.
-
Adjust the mAb concentration to 5-10 mg/mL. Determine the precise concentration by measuring absorbance at 280 nm (A280).
-
Transfer the required volume of mAb solution to a microcentrifuge tube and add 1/10th volume of 1 M Borate Buffer (pH 8.5) to raise the pH.
-
-
Chelator Preparation:
-
Prepare a fresh 10 mM stock solution of p-SCN-Bn-DOTA in anhydrous DMSO. This must be done immediately before use as the SCN group can hydrolyze.
-
-
Conjugation Reaction:
-
Calculate the volume of DOTA stock solution needed for a 10-fold molar excess over the antibody. (e.g., For a 150 kDa mAb, a 10:1 molar ratio is a good starting point).[]
-
Add the calculated volume of DOTA solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
-
Purification:
-
Purify the DOTA-mAb conjugate from unreacted chelator using a PD-10 desalting column equilibrated with metal-free 0.1 M ammonium acetate buffer (pH 7.0).[22]
-
Collect fractions and measure the A280 to identify the protein-containing peak. Pool the relevant fractions.
-
-
Characterization (Optional but Recommended):
-
The number of chelators per antibody (conjugation ratio) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the native and conjugated antibody.
-
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with Lutetium-177
Objective: To stably incorporate ¹⁷⁷Lu into the DOTA chelate conjugated to the antibody.
Rationale: The formation of the Lu-DOTA complex is pH and temperature-dependent. An acidic pH (typically 4.5-5.5) is required to protonate the carboxylate arms, facilitating metal ion entry into the macrocyclic cavity.[11][12] Heating accelerates this process, which can otherwise be slow at room temperature.[19] All buffers and vials must be free of trace metal contaminants, which can compete with ¹⁷⁷Lu for chelation.
Materials:
-
DOTA-mAb conjugate: In metal-free 0.1 M ammonium acetate buffer, pH 7.0.
-
¹⁷⁷LuCl₃: In 0.05 M HCl, high specific activity.
-
Labeling Buffer: 0.5 M Sodium Acetate Buffer, pH 5.0, metal-free.
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution.
-
Heating block or water bath set to 37-42°C.
-
Instant Thin-Layer Chromatography (iTLC) system for quality control.
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, add the DOTA-mAb conjugate (e.g., 100 µg).
-
Add 1/10th volume of 0.5 M Sodium Acetate Buffer (pH 5.0) to adjust the reaction pH to ~5.5.
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ (e.g., 1-5 mCi) to the tube. The volume should be minimal to avoid altering the pH significantly.
-
-
Labeling Incubation:
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes. Note: Higher temperatures can denature the antibody and should be avoided.
-
-
Quality Control Check:
-
After incubation, perform a quick radiochemical purity (RCP) check using iTLC.
-
Method: Spot a small aliquot (~1 µL) onto an iTLC strip. Develop the strip using a mobile phase of 50 mM DTPA.
-
Analysis: The ¹⁷⁷Lu-DOTA-mAb (product) will remain at the origin (Rf = 0), while any unchelated ¹⁷⁷Lu will move with the solvent front (Rf = 1.0).
-
The RCP should be >95%. If not, the incubation can be extended.
-
-
Quenching:
-
Once the desired RCP is achieved, add a 10-fold molar excess of 50 mM DTPA solution to the reaction.
-
DTPA is a strong, acyclic chelator that will scavenge any remaining free ¹⁷⁷Lu, preventing it from binding non-specifically to the conjugate later. Incubate for 5 minutes at room temperature.
-
-
Final Product:
-
The final product, ¹⁷⁷Lu-DOTA-mAb, is typically used without further purification if the RCP is >95%. It can be diluted with sterile saline for in vivo administration.
-
Self-Validating Systems: In Vitro and In Vivo Evaluation
A successfully developed radiopharmaceutical must be rigorously validated.
-
Serum Stability: The radiolabeled conjugate is incubated in human serum at 37°C for several days. Aliquots are taken at various time points, and the RCP is measured to ensure that the radionuclide does not dissociate from the chelator.[15] A stable conjugate will show <5% release over the study period.
-
Cell Binding and Internalization: Assays using cancer cell lines that overexpress the target antigen are performed to confirm that the radiolabeled antibody retains its immunoreactivity and specific binding capabilities.
-
Biodistribution Studies: The radiopharmaceutical is administered to tumor-bearing animal models. Tissues and organs are harvested at different time points to quantify the uptake of radioactivity.[15] A successful agent will show high uptake in the tumor and low uptake in non-target organs, demonstrating effective targeting.
Conclusion and Future Perspectives
The 1,4,7,10-tetraazacyclo-based macrocycles, especially DOTA and its derivatives, represent a cornerstone of modern targeted radiopharmaceutical development. Their remarkable chemical properties provide the stability and versatility needed to pair a wide array of medically relevant radionuclides with precision targeting biomolecules. The protocols outlined herein provide a robust framework for researchers to synthesize, radiolabel, and validate these powerful agents. Future advancements will likely focus on developing new chelators with even faster labeling kinetics at room temperature and improved in vivo stability for challenging radionuclides like Actinium-225, further expanding the arsenal of tools available for personalized cancer therapy.
References
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ResearchGate. (n.d.). Efficient Synthesis of a Family of Bifunctional Chelators Based on the PCTA[23] Macrocycle Suitable for Bioconjugation | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated bombesin-based radioantagonist for the labeling with single-photon emission computed tomography, positron emission tomography, and therapeutic radionuclides. Retrieved from [Link]
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PubMed. (n.d.). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Retrieved from [Link]
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University of Kentucky. (n.d.). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins. Retrieved from [Link]
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Theranostics. (2025). v15p4229.pdf. Retrieved from [Link]
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PubMed Central. (n.d.). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). [⁶⁴Cu]-1,4,7,10-Tetra-azacyclododecane- N, N', N'', N'''-tetraacetic acid conjugated knottin 2.5F. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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AxisPharm. (n.d.). p-SCN-Bn-PCTA. Retrieved from [Link]
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PubMed. (n.d.). The stability of the metal complexes of cyclic tetra-aza tetra-acetic acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Retrieved from [Link]
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PubMed. (n.d.). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. Retrieved from [Link]
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MDPI. (n.d.). Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. Retrieved from [Link]
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RSC Publishing. (n.d.). Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO. Retrieved from [Link]
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PubMed Central. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO. Retrieved from [Link]
-
ResearchGate. (n.d.). Bifunctional Chelators for Therapeutic Lanthanide Radiopharmaceuticals | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins. Retrieved from [Link]
-
PubMed. (n.d.). 68Ga-Labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr-cyclo(DAB-Arg-cyclo(Cys-Phe- d -Trp-Lys-Thr-Cys)). Retrieved from [Link]
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Frontiers. (n.d.). Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer. Retrieved from [Link]
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The Wilson Research Group. (2022). H2BZmacropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy. Retrieved from [Link]
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R Discovery. (2019). Efficient Synthesis of a Family of Bifunctional Chelators Based on the PCTA[23] Macrocycle Suitable for Bioconjugation. Retrieved from [Link]
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Wiley Online Library. (n.d.). Urea Derivatives of 1,4,7,10‐Tetraazacyclododecane − Synthesis and Binding Properties. Retrieved from [Link]
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PubMed Central. (n.d.). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Retrieved from [Link]
-
ResearchGate. (n.d.). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
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PubMed. (n.d.). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Retrieved from [Link]
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PubMed Central. (n.d.). Radionuclide imaging and therapy directed towards the tumor microenvironment: a multi-cancer approach for personalized medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Conjugation of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetracetic Acid (DOTA) and its Derivatives to Peptides: Synthesis, Applications and Future Prospects. Retrieved from [Link]
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PubMed Central. (n.d.). Bifunctional Chelates for Metal Nuclides. Retrieved from [Link]
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ResearchGate. (n.d.). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Retrieved from [Link]
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Mario Roederer's Lab. (n.d.). Conjugation of monoclonal antibodies. Retrieved from [Link]
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NIH. (n.d.). Positron Emission Tomography (PET)/Computed Tomography (CT) Imaging in Radiation Therapy Treatment Planning: A Review of PET Imaging Tracers and Methods to Incorporate PET/CT. Retrieved from [Link]
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PubMed Central. (n.d.). Clinical Applications of PET and PET-CT. Retrieved from [Link]
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Application Note & Protocols: Strategic Functionalization of Tetraazamacrocycles for High-Efficiency Bioconjugation
Abstract & Introduction
The field of targeted therapeutics and diagnostics relies on the precise delivery of active payloads—be it radioisotopes for imaging and therapy or other cargo—to specific biological targets. Tetraazamacrocycles, such as 1,4,7,10-Tetraazacyclotridecane and its extensively studied 12-membered analogue, 1,4,7,10-tetraazacyclododecane (cyclen), are paramount to this endeavor. Their remarkable ability to form kinetically inert and thermodynamically stable complexes with a wide range of metal ions makes them elite chelating platforms.[1][2] However, the raw macrocycle is merely a scaffold. Its utility in medicine is only unlocked through "functionalization"—the covalent attachment of a linker arm that enables its conjugation to a targeting biomolecule, such as a monoclonal antibody or peptide.[3][4]
This guide provides an in-depth analysis of the chemical strategies and protocols for the selective functionalization of tetraazamacrocycles. We move beyond simple procedural lists to explain the critical chemical principles that govern reaction outcomes, ensuring that researchers can adapt and troubleshoot these methods effectively. The focus is on creating robust, well-defined bifunctional chelators (BFCs) that serve as the crucial bridge between the metal payload and the biological targeting vector.
The Core Challenge: Achieving Selective Mono-N-Functionalization
The primary obstacle in modifying a tetraazamacrocycle is controlling the reactivity of its four secondary amine nitrogens. Uncontrolled reaction with an alkylating agent typically results in a statistical mixture of mono-, di-, tri-, and even tetra-alkylated products. This "shotgun" approach leads to complex purification challenges and low yields of the desired mono-functionalized product, which is the essential precursor for a bifunctional chelator.[5]
Diagram 2: General workflow for producing and conjugating an amine-reactive bifunctional chelator (BFC).
Strategy B: Biorthogonal "Click" Chemistry
Biorthogonal reactions offer unparalleled specificity, proceeding rapidly in complex biological media without interfering with native functional groups. The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a prime example. [6]
-
Mechanism: This reaction involves an extremely fast and selective cycloaddition between an electron-poor tetrazine and an electron-rich, strained dienophile like trans-cyclooctene (TCO). [6][7]One component is attached to the chelator, and the other to the biomolecule. Upon mixing, they "click" together irreversibly.
-
Advantages: The speed and specificity of this reaction are particularly advantageous for sensitive biomolecules or when performing multi-step labeling. It avoids the potentially harsh conditions or side reactions associated with other methods.
Diagram 3: Schematic of the Inverse Electron Demand Diels-Alder (IEDDA) click reaction.
Data Summary: Common Bioconjugation Chemistries
The selection of a functionalization strategy is dictated by the available functional groups on the target biomolecule and the desired stability of the final linkage.
| Bifunctional Linker Group | Target Group on Biomolecule | Resulting Covalent Bond | Key Characteristics |
| Isothiocyanate | Amine (e.g., Lysine) | Thiourea | Very stable; standard method for antibodies. [6] |
| NHS Ester | Amine (e.g., Lysine) | Amide | Stable, but susceptible to hydrolysis at high pH. |
| Maleimide | Thiol (e.g., Cysteine) | Thioether | Highly specific for free thiols. [3] |
| Tetrazine | trans-Cyclooctene (TCO) | Dihydropyridazine | Extremely fast and biorthogonal ("Click"). [6][7] |
| Alkyne / Azide | Azide / Alkyne | Triazole | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC). [8] |
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers must conduct their own risk assessments and adhere to all institutional safety policies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-N-Alkylation of Cyclen (Stoichiometric Control)
This protocol describes the synthesis of a mono-N-alkylated cyclen with a protected carboxylic acid arm, a versatile intermediate for further functionalization. The principle is based on using an excess of the macrocycle to favor the mono-substituted product. [5] Materials:
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
tert-Butyl bromoacetate
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separation funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclen (4.0 equivalents) in anhydrous acetonitrile (approx. 20 mL per gram of cyclen).
-
Base Addition: Add anhydrous potassium carbonate (5.0 equivalents). Stir the suspension vigorously for 15 minutes at room temperature. Causality: The base acts as a proton scavenger for the HCl that would otherwise be generated, driving the reaction forward.
-
Alkylation: Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60°C and allow it to react overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if available.
-
Workup - Quenching: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separation funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Causality: The aqueous washes remove unreacted cyclen (which is water-soluble as a salt) and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product, which should be highly enriched in the mono-alkylated species, can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Antibody Conjugation via Isothiocyanate Linker
This protocol details the conjugation of a purified, isothiocyanate-functionalized chelator (e.g., p-SCN-Bn-DOTA) to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
Isothiocyanate-functionalized chelator (BFC-NCS).
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Size-Exclusion Chromatography (SEC) system (e.g., a PD-10 desalting column) for purification.
-
UV-Vis Spectrophotometer.
Procedure:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer (pH 8.5) using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL. Causality: The basic pH is crucial to deprotonate the lysine ε-amino groups, rendering them nucleophilic for reaction with the isothiocyanate.
-
Chelator Preparation: Prepare a fresh stock solution of the BFC-NCS in anhydrous DMSO at a concentration of ~10 mM. Causality: DMSO is a polar aprotic solvent that readily dissolves the organic chelator and is miscible with the aqueous buffer.
-
Conjugation Reaction: To the stirring antibody solution, add a calculated volume of the BFC-NCS stock solution to achieve a desired molar excess (typically 10-20 fold excess of chelator to mAb).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. Avoid vigorous shaking to prevent denaturation of the antibody.
-
Quenching (Optional but Recommended): Add a small volume of Quenching Buffer to the reaction mixture to a final concentration of ~50 mM Tris. Incubate for 15 minutes. Causality: The Tris buffer contains a primary amine that reacts with and neutralizes any remaining unreacted BFC-NCS, preventing further modification of the antibody.
-
Purification: Purify the antibody-chelator conjugate from excess, unreacted chelator and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The large antibody conjugate will elute first, while the small molecule components are retained and elute later.
-
Characterization: Characterize the final conjugate. Determine the protein concentration using a UV-Vis spectrophotometer (A280). The degree of labeling (chelator-to-antibody ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a tracer metal and measuring radioactivity. [6]
References
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Brechbiel, M. W., & Gansow, O. A. (1999). Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). Bioorganic & Medicinal Chemistry, 7(11), 2313-2320. [Link]
-
Ferreira, C. L., et al. (2022). Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197. RSC Chemical Biology, 3(10), 1275-1286. [Link]
-
Massue, J., et al. (2006). Selective mono N-alkylations of cyclen in one step syntheses. Tetrahedron Letters, 47(11), 1845-1848. [Link]
-
Ferreira, C. L., et al. (2022). Full text of "Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197". RSC Publishing. [Link]
-
Garmestani, K., et al. (2003). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins. Nuclear Medicine and Biology, 30(6), 581-595. [Link]
-
Garmestani, K., et al. (2003). Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-Tetraazacyclododecane-N,N′,N″,N‴-Tetraacetic acid for radiolabeling proteins. University of Kentucky. [Link]
-
Renn, O., & Meares, C. F. (1992). Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, and the determination of its enantiomeric purity by chiral chromatography. Bioconjugate Chemistry, 3(6), 563-569. [Link]
-
Isidro-Llobet, A., et al. (2009). Biocompatible strategies for peptide macrocyclisation. Chemical Society Reviews, 38(3), 629-645. [Link]
-
Brechbiel, M. W. (2008). Bifunctional Chelates for Metal Nuclides. Methods in Molecular Biology, 431, 283-300. [Link]
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Leygue, N., et al. (2018). Efficient Synthesis of a Family of Bifunctional Chelators Based on the PCTA [9]Macrocycle Suitable for Bioconjugation. Chemistry - A European Journal, 24(1), 1-13. [Link]
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Ferreira, C. L., et al. (2022). PDF of "Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197". ResearchGate. [Link]
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De, S., et al. (1999). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. Bioconjugate Chemistry, 10(2), 316-320. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Koike, T., et al. (2000). A Double-Functionalized Cyclen with Carbamoyl and Dansyl Groups (Cyclen = 1,4,7,10-Tetraazacyclododecane): A Selective Fluorescent Probe for Y3+ and La3+. Inorganic Chemistry, 39(9), 1908-1915. [Link]
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Emara, A. A. A., et al. (2023). Reactions of complexation of several tetraaza-macrocycles with Group 6 metal carbonyls. Journal of Coordination Chemistry, 76(1-2), 1-17. [Link]
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Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]
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Tzani, A., et al. (2018). Conjugation of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetracetic Acid (DOTA) and its Derivatives to Peptides: Synthesis, Applications and Future Prospects. Current Medicinal Chemistry, 25(30), 3653-3677. [Link]
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Organic Synthesis. Protecting Groups. [Link]
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Bazzicalupi, C., et al. (2017). Polyfunctional Tetraaza-Macrocyclic Ligands: Zn(II), Cu(II) Binding and Formation of Hybrid Materials with Multiwalled Carbon Nanotubes. Inorganic Chemistry, 56(14), 8075-8086. [Link]
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Ghorbani-Vaghei, R., et al. (2022). Nanomagnetic tetraaza (N4 donor) macrocyclic Schiff base complex of copper(ii): synthesis, characterizations, and its catalytic application in Click reactions. RSC Advances, 12(1), 1-12. [Link]
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Asadi, Z., et al. (2016). Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. Journal of Chemical and Pharmaceutical Research, 8(8), 1-5. [Link]
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Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. [Link]
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El-Ghozzi, M., et al. (2017). Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. New Journal of Chemistry, 41(1), 1-10. [Link]
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Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 49(27), 2732-2746. [Link]
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Rashidian, M., et al. (2013). Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition. Bioconjugate Chemistry, 24(7), 1277-1294. [Link]
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Molecular Imaging and Contrast Agent Database (MICAD). (2013). 44Sc-Labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid–conjugated puromycin. National Center for Biotechnology Information. [Link]
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Gul, A., et al. (2016). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. Magnetic Resonance in Chemistry, 54(11), 853-866. [Link]
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analytical techniques for 1,4,7,10-Tetraazacyclotridecane quantification
Introduction: The Analytical Imperative for a Niche Macrocycle
1,4,7,10-Tetraazacyclotridecane is a 13-membered macrocyclic polyamine. While its larger and smaller homologues, such as 1,4,7,10-tetraazacyclododecane (cyclen), are well-established as powerful chelating agents for medical imaging and therapeutic applications, the analytical chemistry of this specific 13-membered ring system is less commonly documented.[1][2] The accurate quantification of this molecule is a critical prerequisite for its development in any application, from assessing reaction yields in synthetic chemistry to performing pharmacokinetic studies in drug development.[3]
This guide provides a comprehensive overview of robust analytical techniques for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and discuss the necessary steps for method validation to ensure data integrity.
The primary analytical challenges presented by this molecule are its high polarity, lack of a native chromophore for UV-Vis or fluorescence detection, and its potential for strong interaction with metal surfaces, which can complicate chromatographic analysis.[4] These properties necessitate specialized analytical strategies, often involving chemical derivatization or advanced detection techniques like mass spectrometry.
Strategic Selection of an Analytical Technique
Choosing the appropriate analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following decision tree outlines a logical approach to selecting the best technique for your application.
Caption: Decision tree for selecting an analytical method.
Core Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for quantifying this compound in complex biological matrices due to its exceptional sensitivity and specificity.[5][6] The method can be approached in two ways: direct analysis or analysis following derivatization.
-
Expertise & Experience: Direct analysis of underivatized polyamines is possible using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography. HILIC is advantageous as it uses mobile phases with high organic content, which enhances electrospray ionization (ESI) efficiency.[5] Ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention on C18 columns but may cause ion suppression and long-term contamination of the MS source.[7]
-
Trustworthiness: Derivatization with reagents like benzoyl chloride not only neutralizes the polar amine groups, improving chromatographic peak shape and retention, but also introduces a readily ionizable group, leading to predictable fragmentation patterns for high-confidence quantification using Multiple Reaction Monitoring (MRM).[8] The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is the gold standard for correcting matrix effects and ensuring the highest accuracy.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but is only suitable for volatile and thermally stable compounds.[10] this compound is non-volatile and must be derivatized prior to analysis.
-
Expertise & Experience: Derivatization strategies typically involve acylation or silylation to block the active hydrogens on the amine groups, reduce polarity, and increase volatility. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[11] The key challenge is ensuring complete and reproducible derivatization.
-
Trustworthiness: GC-MS provides excellent specificity through characteristic mass spectral fragmentation patterns, which can be confirmed against spectral libraries.[10][12] Method validation must rigorously assess the efficiency and stability of the derivatization reaction.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive and robust alternative.[13] This approach is entirely dependent on derivatization with a fluorogenic reagent.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio analytical method that can determine the concentration of an analyte without the need for a specific reference standard of the same compound.[16][17]
-
Expertise & Experience: In qNMR, the integral of a specific resonance from the analyte is compared to the integral of a resonance from a certified internal standard of known concentration.[18] The key is to choose resonances that are unique and fully resolved. For this compound, the protons on the ethylene bridges of the macrocyclic ring would be suitable candidates.[19]
-
Trustworthiness: qNMR is considered a definitive method for purity assessment and concentration determination of reference materials.[20] Its main limitation is its relatively low sensitivity compared to chromatographic methods, typically in the low µg/mL to mg/mL range.[17]
Method Validation: Ensuring Data Integrity
Regardless of the chosen technology, a rigorous validation process is essential to generate reliable and defensible scientific data.[4][21] Validation must be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[22]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[22] | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[23] |
| Linearity & Range | To verify that the method's response is directly proportional to the analyte concentration over a specific range.[21][24] | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be well-fitted by a linear regression. |
| Accuracy | To measure the closeness of the experimental value to the true value, assessed by analyzing spiked samples at different concentrations.[23] | Mean recovery typically within 80-120% of the nominal value (may be wider for trace analysis).[23] |
| Precision | To assess the degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[21] | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15%.[12] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision.[21] | Typically determined as a signal-to-noise ratio of 10:1.[21] Accuracy and precision must meet acceptance criteria. |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS with Benzoyl Chloride Derivatization
This protocol is optimized for high sensitivity and specificity, making it ideal for bioanalytical applications.
Caption: Workflow for LC-MS/MS quantification.
1. Materials & Reagents:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (IS), if available
-
Benzoyl Chloride
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Sodium Bicarbonate
2. Standard & Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate blank matrix (e.g., drug-free plasma).
-
Sample Pre-treatment: To 100 µL of sample, calibration standard, or QC, add 10 µL of IS working solution. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate buffer. Add 50 µL of benzoyl chloride solution (1% in acetonitrile). Vortex and incubate at room temperature for 30 minutes.[8]
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: These must be optimized by infusing the derivatized standard. For the benzoylated derivative, monitor the transition from the parent ion [M+H]⁺ to a characteristic fragment ion.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification by HPLC with OPA-Fluorescence Derivatization
This protocol is a cost-effective alternative for sensitive quantification when an MS detector is unavailable.
1. Materials & Reagents:
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric Acid Buffer (pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric Acid (PCA)
2. Standard & Sample Preparation:
-
Deproteinization: For tissue or cell samples, homogenize in 5% cold PCA. Centrifuge to remove precipitated proteins.[13] For liquid samples, PCA can also be used.
-
Automated Pre-column Derivatization: In the autosampler, program the following sequence:
-
Pick up 10 µL of sample/standard.
-
Pick up 20 µL of OPA/NAC reagent.
-
Mix for 1 minute.
-
Inject the entire volume.
-
3. HPLC-FLD Conditions:
-
LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2) with 10% Methanol
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient must be developed to separate the derivatized analyte from interferences. A starting point is 20% B ramped to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm.[15]
4. Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct an external standard calibration curve by plotting peak area against concentration.
-
Determine the concentration in unknown samples from the calibration curve.
References
-
Springer Nature Experiments. Polyamine Analysis by LC-MS. Available from: [Link]
-
Van, J. K. (2012). Part 1: Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry Part 2: Detection of Volatile Organic Compound Tracers in Human Breath. eScholarship, University of California. Available from: [Link]
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Lancaster, K. S., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 963, 22-29. Available from: [Link]
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Reigosa, M. J., et al. (2001). Polyamines determination by TLC and HPLC. In Handbook of Plant Ecophysiology Techniques. Kluwer Academic Publishers. Available from: [Link]
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Wu, G., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 46(7), 1633-1641. Available from: [Link]
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Sartorius. Polyamine Analysis by UHPLC-MS/MS. Available from: [Link]
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Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education, 1(1), 1-10. Available from: [Link]
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Wu, G., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. PubMed. Available from: [Link]
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Van, J. K. (2012). Method Development for the Analysis of Polyamines by Deri. eScholarship, University of California. Available from: [Link]
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Emwas, A. H., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. Available from: [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available from: [Link]
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Robin, C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 620. Available from: [Link]
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Hurek, J., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 11. Available from: [Link]
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Barbaro, P., et al. (2002). Synthesis and characterization of the tetraazamacrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (H2Me2DO2A) and of its neutral copper(II) complex [Cu(Me2DO2A)]. Journal of the Chemical Society, Dalton Transactions, (15), 3006-3013. Available from: [Link]
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Higashi, T. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 447-456. Available from: [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]
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Pauli, G. F. (2011). Quantitative NMR Spectroscopy. SlideShare. Available from: [Link]
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McEntire, J. E., et al. (2024). Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. Analytical Chemistry. Available from: [Link]
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MDPI. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Available from: [Link]
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Wu, Y. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Available from: [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
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Adam, M. R., et al. (2009). Quantitative determination of 1,4-dioxane and tetrahydrofuran in groundwater by solid phase extraction GC/MS/MS. Journal of Environmental Monitoring, 11(3), 615-621. Available from: [Link]
- Google Patents. (1998). US5744616A - Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives.
-
DergiPark. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. Available from: [Link]
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Xiang, Q. X., et al. (2004). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Chinese Journal of Organic Chemistry, 24(9), 993-1002. Available from: [Link]
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LabRulezGCMS. (2025). News from LabRulezGCMS Library - Week 53, 2025. Available from: [Link]
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Gfeller, A., et al. (2021). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers in Plant Science, 12, 658092. Available from: [Link]
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MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Available from: [Link]
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ResearchGate. (2015). High-performance LC Quadrupole Time-of-flight MS Method for the Analysis of Antidiabetic Drugs in Aqueous Environmental Samples. Available from: [Link]
- Google Patents. (2000). WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
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Application Notes & Protocols: The Catalytic Potential of 1,4,7,10-Tetraazacyclotridecane Metal Complexes
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Macrocyclic polyamines are a cornerstone of supramolecular and coordination chemistry, prized for their ability to form exceptionally stable and selective complexes with metal ions.[1] Among these, the 13-membered ring system, 1,4,7,10-tetraazacyclotridecane, offers a unique coordination geometry that can be harnessed for a variety of catalytic applications. This document provides an in-depth exploration of the catalytic capabilities of its metal complexes, moving beyond a simple recitation of facts to explain the underlying principles and provide detailed, field-tested protocols. We will delve into the synthesis of catalytically active metal complexes and their application in biomimetic oxidation, organic synthesis, and as artificial nucleases for DNA manipulation.
Core Principles: Why Tetraazamacrocycles Excel in Catalysis
The catalytic prowess of this compound does not reside in the organic ligand itself, but in the sophisticated metal complexes it forms. The macrocycle acts as a platform, precisely positioning a metal ion and tuning its electronic properties to facilitate chemical transformations. Several key principles underpin their effectiveness:
-
The Macrocyclic Effect: The pre-organized structure of the tetraaza ring leads to a minimal entropic penalty upon metal binding, resulting in complexes with exceptionally high thermodynamic stability compared to analogous acyclic ligands. This stability prevents the metal ion from leaching during the reaction, preserving the catalyst's integrity.
-
Kinetic Inertness: Once formed, these complexes are often kinetically slow to dissociate, which is crucial for maintaining a well-defined catalytic species throughout a reaction.
-
Tunable Coordination Sphere: The four nitrogen atoms of the macrocycle typically occupy the equatorial plane around the metal ion. This leaves axial positions open for substrate binding and activation, creating a defined reaction pocket. The specific metal ion chosen (e.g., Cu(II), Zn(II), Co(II)) dictates the complex's redox potential and Lewis acidity, allowing for tailored catalytic activity.[2]
-
Stabilization of Reactive Intermediates: The macrocyclic framework can stabilize unusual or highly reactive oxidation states of the central metal ion (e.g., Cu(III) or Ni(III)), which are often key intermediates in catalytic cycles.
The 13-membered ring of this compound imposes a distinct coordination geometry compared to its more common 12-membered (cyclen) and 14-membered (cyclam) cousins. This subtle change in ring size and conformation can significantly influence the catalytic site's reactivity, sometimes leading to enhanced rates or altered selectivity.
Catalyst Preparation: Synthesis and Characterization of a [Cu(II)(tetraazacyclotridecane)] Complex
The first critical step is the synthesis of the active catalyst. The following protocol describes a general method for complexing Cu(II) with this compound. This process is foundational and can be adapted for other divalent metal ions like Zn(II), Ni(II), or Co(II).
Protocol 1: Synthesis of Cu(this compound)₂
Rationale: This protocol utilizes a straightforward addition of a copper(II) salt to the ligand in a polar solvent. Methanol is chosen for its ability to dissolve both the ligand and the metal salt. The perchlorate salt is often used as the counter-ion because it is weakly coordinating and unlikely to interfere with substrate binding at the axial sites of the final complex.
Materials:
-
This compound (C₉H₂₂N₄), MW: 186.30 g/mol [3]
-
Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Anhydrous Methanol
-
Diethyl Ether
-
Schlenk flask and magnetic stirrer
-
Standard glassware
Procedure:
-
Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (186 mg, 1.0 mmol) in 15 mL of anhydrous methanol. Stir until fully dissolved.
-
Metal Salt Addition: In a separate vial, dissolve Copper(II) perchlorate hexahydrate (370 mg, 1.0 mmol) in 10 mL of anhydrous methanol.
-
Complexation: Add the copper(II) solution dropwise to the stirring ligand solution at room temperature. A distinct color change (typically to a deep blue or purple) should be observed, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours to ensure complete complexation.
-
Precipitation: Reduce the volume of the solvent to approximately 5 mL under reduced pressure. Slowly add diethyl ether (approx. 20-30 mL) to the concentrated solution until a precipitate forms. Diethyl ether acts as an anti-solvent, causing the ionic complex to crystallize or precipitate out.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with two small portions (5 mL each) of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum for several hours. The product is the perchlorate salt of the copper complex.
Self-Validation (Characterization):
-
FT-IR Spectroscopy: Confirm the coordination of the nitrogen atoms to the copper ion by observing shifts in the N-H stretching and bending frequencies compared to the free ligand.
-
Elemental Analysis: Verify the elemental composition (C, H, N) to confirm the 1:1 metal-to-ligand stoichiometry.
-
Cyclic Voltammetry: For redox-active metals like copper, this technique can determine the redox potential of the Cu(II)/Cu(I) couple, which is directly relevant to its catalytic activity in redox reactions.[4]
Application in Biomimetic Catalysis: Superoxide Dismutase (SOD) and Catalase Mimics
Metal complexes of tetraazamacrocycles are excellent structural and functional mimics of antioxidant enzymes.[4] They can catalytically dismutate harmful reactive oxygen species (ROS) like the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), a function critical in mitigating oxidative stress.
Mechanism of SOD Mimicry: The [Cu(II)(L)]²⁺ complex (where L is the macrocycle) operates via a catalytic cycle involving the reduction and oxidation of the copper center.
-
Reduction: [Cu(II)(L)]²⁺ + O₂⁻ → [Cu(I)(L)]⁺ + O₂
-
Oxidation: [Cu(I)(L)]⁺ + O₂⁻ + 2H⁺ → [Cu(II)(L)]²⁺ + H₂O₂
The net reaction is the dismutation of two superoxide radicals into oxygen and hydrogen peroxide.
Caption: Catalytic cycle of a Copper-based SOD mimic.
Protocol 2: Assay for SOD Mimetic Activity (NBT Reduction Assay)
Rationale: This protocol uses an indirect enzymatic assay. Xanthine oxidase produces a steady stream of superoxide radicals, which reduce nitro blue tetrazolium (NBT) to a colored formazan product. A successful SOD mimic will compete with NBT for the superoxide radicals, thus inhibiting the color formation. The degree of inhibition is a measure of the catalyst's activity.
Materials:
-
[Cu(II)(tetraazacyclotridecane)] complex (prepared in Protocol 1)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Xanthine
-
Nitro blue tetrazolium (NBT)
-
Xanthine Oxidase
-
96-well microplate and plate reader (560 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of Xanthine (1 mM), NBT (0.24 mM), and the catalyst at various concentrations (e.g., 1 µM to 100 µM) in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
100 µL Phosphate Buffer
-
20 µL NBT solution
-
20 µL Xanthine solution
-
20 µL of the catalyst solution (or buffer for the control)
-
-
Initiation: Add 20 µL of Xanthine Oxidase solution to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 25°C for 15 minutes. Measure the absorbance at 560 nm.
-
Calculation: The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration of catalyst required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the catalyst concentration.
| Catalyst Example | IC₅₀ (µM) for SOD Activity | Reference |
| [Cu(TAAP)]X₂ (analogue) | 0.45 - 0.78 | [4] |
| Native Cu,Zn-SOD | ~0.04 | (Typical literature value) |
| Note: TAAP is a different tetraaza macrocycle; data is illustrative of expected performance range. |
Application in Organic Synthesis: Catalysis of "Click" Reactions
The Lewis acidity of macrocyclic metal complexes makes them effective catalysts for a range of organic transformations. One prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A related reaction is the synthesis of tetrazoles from nitriles and azides, which is valuable in medicinal chemistry.[5]
Mechanism: The copper(II) complex acts as a Lewis acid, coordinating to the nitrile. This activation polarizes the C≡N bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion, facilitating the [3+2] cycloaddition.
Caption: Workflow for catalytic tetrazole synthesis.
Protocol 3: Catalytic Synthesis of 5-Phenyl-1H-tetrazole
Rationale: This protocol demonstrates the synthesis of a substituted tetrazole from benzonitrile and sodium azide. Dimethylformamide (DMF) is a suitable polar aprotic solvent. The catalyst loading is kept low (1-5 mol%) as is typical for an efficient catalytic process.
Materials:
-
[Cu(II)(tetraazacyclotridecane)] complex (1-5 mol%)
-
Benzonitrile
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Standard reaction and workup glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the Cu(II) catalyst (e.g., 0.05 mmol), benzonitrile (5 mmol), and sodium azide (6.5 mmol, 1.3 equiv). Handle sodium azide with extreme care in a fume hood.
-
Solvent Addition: Add 10 mL of DMF to the flask.
-
Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 50 mL of 1 M HCl. This protonates the tetrazole and neutralizes any remaining azide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 5-phenyl-1H-tetrazole.
Application as Artificial Nucleases: Catalytic DNA Cleavage
Multinuclear polyamine complexes, particularly those of Zn(II) and Cu(II), can function as artificial nucleases, catalyzing the cleavage of the phosphodiester backbone of DNA.[2] This has applications in molecular biology and the development of novel therapeutics.
Mechanism: The metal complex first binds to the DNA, often via electrostatic interactions with the negatively charged phosphate backbone. The Lewis acidic metal center then coordinates to a phosphate oxygen, activating the phosphorus atom for nucleophilic attack by a metal-bound hydroxide or water molecule, leading to hydrolytic cleavage.
Protocol 4: Assay for Catalytic Plasmid DNA Cleavage
Rationale: This protocol uses supercoiled plasmid DNA (Form I) as a substrate. A single-strand break ("nick") converts it to the relaxed circular form (Form II). A double-strand break linearizes it (Form III). These forms are easily separated and visualized by agarose gel electrophoresis, providing a clear readout of catalytic activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
[Zn(II)(tetraazacyclotridecane)] or [Cu(II)(tetraazacyclotridecane)] complex
-
Tris buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing:
-
Tris Buffer (to a final volume of 20 µL)
-
pUC19 DNA (0.5 µg)
-
Catalyst solution at various final concentrations (e.g., 10 µM, 50 µM, 100 µM)
-
-
Control: Prepare a control tube containing DNA and buffer but no catalyst.
-
Incubation: Incubate all tubes at 37°C for a set time (e.g., 4-12 hours).
-
Quenching: Stop the reaction by adding 4 µL of DNA loading dye (which often contains EDTA to chelate the metal ion).
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The disappearance of the supercoiled Form I band and the appearance of Form II (nicked) and/or Form III (linear) bands indicate catalytic cleavage.
Conclusion and Future Outlook
Metal complexes of this compound are versatile and robust catalysts. The principles of their activity—combining the inherent stability of the macrocyclic ligand with the tunable reactivity of a central metal ion—allow them to be applied to diverse fields, from biomimetic chemistry to organic synthesis. Future research will likely focus on creating more sophisticated derivatives, such as chiral complexes for asymmetric catalysis or conjugates that can target specific biological molecules.[2][6] Furthermore, immobilizing these catalysts on solid supports is a promising avenue for developing recyclable, heterogeneous catalytic systems, enhancing their industrial and environmental applicability.[5]
References
-
Urea Derivatives of 1,4,7,10‐Tetraazacyclododecane − Synthesis and Binding Properties. (2025). Angewandte Chemie International Edition. [Link]
-
Syntheses and characterization of new tetraazamacrocyclic copper(II) complexes as a dual functional mimic enzyme (catalase and superoxide dismutase). Journal of Coordination Chemistry. [Link]
-
Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2005). Chinese Journal of Organic Chemistry. [Link]
-
Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper(II): synthesis, characterizations, and its catalytic application in Click reactions. (2023). RSC Advances. [Link]
-
Advances in the synthesis and applications of macrocyclic polyamines. (2024). RSC Open Science. [Link]
-
Synthesis and acid-base and complex-forming properties of 1,4,7,10-tetrakis(dihydroxyphosphorylmethyl). (1984). Russian Chemical Bulletin. [Link]
- A process for the preparation of 1,4,7,10-tetraazacyclododecane. (2000).
-
Advances in the synthesis and applications of macrocyclic polyamines. (2024). Royal Society Open Science. [Link]
-
A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. (2022). Molecules. [Link]
-
Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). (2022). Molecules. [Link]
-
Chiral multinuclear macrocyclic polyamine complexes: synthesis, characterization and their interaction with plasmid DNA. (2012). Dalton Transactions. [Link]
Sources
- 1. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral multinuclear macrocyclic polyamine complexes: synthesis, characterization and their interaction with plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper( ii ): synthesis, characterizations, and its catalytic application in Clic ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00580A [pubs.rsc.org]
- 6. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling with 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of DOTA in Radiopharmaceuticals
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) stands as a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][2] Derived from the 12-membered tetraaza ring known as cyclen, DOTA's structure, featuring four carboxylate pendant arms, provides a high-affinity coordination cage for a wide array of di- and trivalent radiometals.[3][4] Its remarkable thermodynamic stability and kinetic inertness ensure that the radiometal is securely held in vivo, minimizing off-target toxicity and maximizing imaging or therapeutic efficacy.[5][6]
This versatility has led to DOTA's widespread adoption in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radiotherapy.[2] The ease with which DOTA can be conjugated to biomolecules such as peptides and antibodies allows for the precise delivery of radionuclides to specific cellular targets, such as receptors overexpressed on tumor cells.[7][8] This document provides a comprehensive guide to the principles and methodologies for radiolabeling with DOTA and its derivatives, offering detailed protocols and expert insights for successful implementation in a research and development setting.
Core Principles of DOTA Radiolabeling: A Look at the Coordination Chemistry
The efficacy of DOTA as a chelator lies in its ability to form a stable, eight-coordinate complex with metal ions. The four nitrogen atoms of the macrocyclic ring and the four carboxylate groups envelop the metal ion, creating a highly stable structure.[3] The formation of this complex is a kinetically controlled process that is influenced by several factors, including pH, temperature, and the concentration of reactants.
For most trivalent metals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), the optimal pH for radiolabeling is typically in the acidic range (pH 3-5).[9][10] This is because at higher pH values, the metal ions tend to form insoluble hydroxides, which are unavailable for chelation. The reaction is also temperature-dependent, with higher temperatures generally accelerating the rate of complexation.[10] However, for heat-sensitive biomolecules like antibodies, labeling is often performed at lower temperatures (e.g., 37°C) over a longer period.[11]
The choice of radionuclide is dictated by the intended application. For PET imaging, positron emitters like ⁶⁸Ga and Copper-64 (⁶⁴Cu) are commonly used.[2][9][12] For SPECT imaging and radiotherapy, radionuclides such as Indium-111 (¹¹¹In), ¹⁷⁷Lu, and Yttrium-90 (⁹⁰Y) are employed.[2] The fundamental radiolabeling chemistry remains similar, with adjustments to the reaction conditions to accommodate the specific properties of each radionuclide.
Caption: Chelation of a trivalent radiometal (M³⁺) by the DOTA macrocycle.
Experimental Protocols
Part 1: Conjugation of DOTA to a Targeting Biomolecule (Peptide Example)
The first step in creating a targeted radiopharmaceutical is to covalently link the DOTA chelator to the biomolecule of interest. This is typically achieved by using a bifunctional derivative of DOTA, such as DOTA-NHS-ester, which can react with free amine groups on the biomolecule.[13][14]
Materials:
-
DOTA-NHS-ester
-
Peptide with a free amine group (e.g., lysine residue or N-terminus)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
HPLC system for purification and analysis
Protocol:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
DOTA-NHS-ester Preparation: Immediately before use, dissolve DOTA-NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DOTA-NHS-ester solution to the peptide solution. The reaction mixture should be gently agitated and incubated at room temperature for 4-12 hours or overnight.
-
Purification: Purify the DOTA-peptide conjugate from unreacted DOTA and other byproducts using a PD-10 desalting column or by preparative HPLC.[15]
-
Characterization: Confirm the identity and purity of the DOTA-peptide conjugate by analytical HPLC and mass spectrometry.
Part 2: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
This protocol details a common method for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga, a positron emitter widely used in PET imaging.[9][16]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
DOTA-peptide conjugate
-
1 M Sodium Acetate buffer (pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile 0.9% sodium chloride solution
-
Radio-TLC or Radio-HPLC system for quality control
Protocol:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the DOTA-peptide conjugate. Add 1 M sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.[10]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the DOTA-peptide and buffer. Heat the reaction mixture at 95°C for 5-15 minutes.[17]
-
Purification: After cooling the reaction mixture to room temperature, pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-peptide with a small volume of ethanol, followed by sterile saline to obtain the final product.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
| Parameter | ⁶⁸Ga-DOTA | ¹⁷⁷Lu-DOTA | ⁶⁴Cu-DOTA | ²²⁵Ac-DOTA |
| pH | 3.5 - 4.5 | 4.0 - 5.0 | 5.5 - 6.5 | 5.5 - 7.0 |
| Temperature | 90 - 95°C | 95 - 100°C | 60 - 100°C | 37°C |
| Time | 5 - 15 min | 20 - 30 min | 15 - 60 min | 30 - 60 min |
| Molar Ratio (Chelate:Biomolecule) | 10-50 nmol peptide | 10-50 nmol peptide | 1-20 µg peptide | Varies |
Table 1: Typical Radiolabeling Conditions for DOTA with Various Radionuclides.
Quality Control: Ensuring the Integrity of the Final Product
Rigorous quality control is essential to guarantee the safety and efficacy of the radiolabeled compound.[1][16] The primary quality control parameters include radiochemical purity, radionuclidic purity, chemical purity, and in vitro stability.[1]
Radiochemical Purity (RCP): RCP is the proportion of the total radioactivity in the desired chemical form.[1] It is a critical parameter to minimize off-target radiation exposure from impurities.[1]
-
Method 1: Radio-Thin-Layer Chromatography (Radio-TLC): A rapid and straightforward method often used for routine quality control.[1] A small spot of the radiolabeled product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is measured using a radio-TLC scanner.
-
Method 2: Radio-High-Performance Liquid Chromatography (Radio-HPLC): A highly sensitive and quantitative method that separates the radiolabeled compound from impurities based on their physicochemical properties.[1][18] The eluate is monitored by both a UV detector and a radioactivity detector.[1]
In Vitro Stability: The stability of the radiolabeled compound is assessed by incubating it in solutions such as saline and human serum at 37°C for various time points.[16] The radiochemical purity is then determined at each time point by radio-TLC or radio-HPLC to ensure the compound remains intact.[16]
Caption: A simplified workflow for the quality control of radiolabeled DOTA compounds.
Conclusion
The methodology for radiolabeling with DOTA and its derivatives is a well-established and robust platform for the development of novel radiopharmaceuticals. By understanding the underlying coordination chemistry and adhering to meticulous experimental protocols and quality control standards, researchers can successfully produce high-quality radiolabeled biomolecules for a wide range of applications in nuclear medicine. The continued innovation in chelator design and bioconjugation techniques promises to further expand the utility of this versatile platform in the diagnosis and treatment of disease.
References
- BenchChem. (n.d.). Application Notes and Protocols: Quality Control of NH2-PEG4-DOTA Radiolabeled Compounds.
- Mueller, D., Klette, I., Baum, R. P., & Gottschaldt, M. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
- Vertex AI Search. (n.d.). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
- National Institutes of Health. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
- ResearchGate. (2018). Formation of [M(DOTA)]– complexes.
- Garnuszek, P., Mikołajczak, R., Pawlak, D., & Karczmarczyk, U. (2020). Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations. Nuclear Medicine and Biology, 90-91, 1-8.
- Grubmüller, B., Senn, T., Schwaiger, M., & Wester, H. J. (2021). A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. Journal of Nuclear Medicine, 62(10), 1466-1472.
- Le, C., Chérel, M., & Marionnaud-Lambot, S. (2020). Effect of metal complexation on the radiolytic stability of DOTA. RSC Advances, 10(52), 31285-31294.
- Vaidyanathan, G., & Zalutsky, M. R. (2014). Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer. Journal of Nuclear Medicine, 55(9), 1536-1542.
- Di Pierro, D., Rizzello, A., Cicoria, G., Lodi, F., Marengo, M., Pancaldi, D., ... & Boschi, S. (2008). Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC.
- Li, Z., Liu, Z., Chen, K., & Conti, P. S. (2012). Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer. Molecular Pharmaceutics, 9(10), 2885-2893.
- Wikipedia. (n.d.). DOTA (chelator).
- Jalilian, A. R., Beiki, D., & Hassanzadeh-Rad, A. (2014). Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy. Iranian Journal of Pharmaceutical Research, 13(4), 1337–1346.
- He, J., & Li, Z. (2012). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates.
- Sosabowski, J. K., & Mather, S. J. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes.
- Cawthray, J. F., & Storr, T. (2022). Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging. EJNMMI Radiopharmacy and Chemistry, 7(1), 16.
- Wuest, F. R. (2012). A DOTA-peptide conjugate by copper-free click chemistry. Pharmaceuticals, 5(12), 1274-1283.
- Obuch, J. (2021). Synthesis of unsymmetric DOTA derivatives and study of their complexes. Charles University.
- Mansi, R., Wang, X., Forrer, F., Kneifel, S., Tamma, M. L., Waser, B., ... & Maecke, H. R. (2009). Evaluation of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated bombesin-based radioantagonist for the labeling with single-photon emission computed tomography, positron emission tomography, and therapeutic radionuclides. Clinical Cancer Research, 15(16), 5240-5249.
- National Center for Biotechnology Information. (2009). 68Ga-Labeled (1,4,7,10-tetraazacyclododecane- N, N', N'', N'''-tetraacetic acid)-1-NaI3-octreotide.
- ResearchGate. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
- D'Onofrio, A., & Tesauro, D. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. Molecular Systems Design & Engineering, 8(1), 16-36.
- National Center for Biotechnology Information. (2010). 177Lu-Labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr-cyclo(DAB-Arg-cyclo(Cys-Phe-d-Trp-Lys-Thr-Cys)).
- Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging.
Sources
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- 2. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
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- 6. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 68Ga-Labeled (1,4,7,10-tetraazacyclododecane- N, N’, N’’, N’’’-tetraacetic acid)-1-NaI3-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
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- 11. Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
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- 14. Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
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- 18. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
A Note on Nomenclature: This guide focuses on the synthesis of 1,4,7,10-tetraazacyclododecane, commonly known as "cyclen," a 12-membered macrocycle. The topic requested was for "1,4,7,10-Tetraazacyclotridecane," a 13-membered ring. Due to the prevalence of established synthetic literature and applications for the 12-membered cyclen, this guide will address its synthesis, as it is a frequent subject of inquiry and optimization in research and development.
Introduction
Welcome to the technical support center for the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen). As a Senior Application Scientist, I understand the critical importance of achieving high yields and purity for this versatile macrocycle, which serves as a foundational building block for contrast agents in medical imaging, catalysts, and various supramolecular structures.[1][2][3][4] The synthesis of macrocyclic polyamines like cyclen is notoriously challenging, often plagued by low yields due to competing polymerization reactions and difficulties in purification.[3]
This guide is structured to provide you with both high-level insights and granular, actionable troubleshooting advice. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to enhance the efficiency and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 1,4,7,10-tetraazacyclododecane (cyclen)?
There are several established methods, but the most common fall into two categories:
-
The Richman-Atkins Synthesis: This is a classical and widely used method that involves the cyclization of a linear polyamine precursor protected with tosyl (Ts) groups.[5][6] It is a reliable but often labor-intensive route that requires a final deprotection step.[7]
-
Template-Assisted Synthesis: These methods use a temporary, covalently-bound template to pre-organize the linear precursor, favoring cyclization over polymerization. A notable example is the Weisman and Reed method, which uses dithiooxamide to form a tricyclic bis-amidine intermediate that undergoes reductive ring expansion to yield cyclen.[6][7] This approach is often more atom-economical and can result in higher yields.[7]
-
Cyclotetramerization of Aziridines: Another approach involves the acid-catalyzed cyclotetramerization of N-substituted aziridines, such as N-benzylaziridine, followed by debenzylation. This can be an efficient route for large-scale production.[1]
Q2: Why are protecting groups, like tosyl groups, necessary in the Richman-Atkins synthesis?
Protecting groups, specifically sulfonamides like tosyl groups, serve three critical functions:
-
Preventing Side Reactions: They prevent the secondary amine nitrogens from acting as nucleophiles, which would otherwise lead to a mixture of undesired products and polymers.
-
Activating Adjacent Groups: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H protons, facilitating their deprotonation to form a potent nucleophile for the cyclization step.
-
Promoting Favorable Conformation: The bulky tosyl groups can induce a "gauche effect" or contribute to the Thorpe-Ingold effect, which pre-organizes the linear precursor into a curved conformation, making the intramolecular cyclization more favorable than intermolecular polymerization.[5]
Q3: What does "high-dilution" mean in the context of macrocycle synthesis, and why is it important?
High-dilution conditions involve carrying out the cyclization reaction at a very low concentration of reactants. This is typically achieved by the slow, simultaneous addition of the two precursor fragments into a large volume of solvent. The principle is to maintain the concentration of the reactive ends of the molecules at such a low level that an intramolecular reaction (ring-closing) is statistically far more likely to occur than an intermolecular reaction (polymerization). While effective, this technique requires large volumes of solvent, which can be a drawback for industrial-scale synthesis.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of cyclen, particularly via the Richman-Atkins pathway.
Diagram: Troubleshooting Workflow
Sources
- 1. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthesis and applications of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Functionalization of 1,4,7,10-Tetraazacyclotridecane (aneN4)
Technical Support Center: Functionalization of 1,4,7,10-Tetraazacyclotridecane ([1]aneN4)
Welcome to the technical support center for the functionalization of this compound ([1]aneN4). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile macrocycle. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind the side reactions you may encounter. Our goal is to help you optimize your reactions, improve yields, and achieve high selectivity for your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of products instead of the clean, mono-functionalized[1]aneN4 I expected?
A: This is the most common challenge in the chemistry of tetraazamacrocycles. The presence of four secondary amine nitrogens, all of which are nucleophilic, makes the molecule highly susceptible to multiple functionalizations. Unless conditions are rigorously controlled, you are likely to get a statistical mixture of mono-, di-, tri-, and even tetra-substituted products, along with unreacted starting material. The relative insolubility of the starting material and the evolving solubility of the products can further complicate the reaction profile.
Q2: What is the primary side reaction during the N-alkylation of[1]aneN4, and what is the mechanism?
A: The primary and most significant side reaction is over-alkylation . After the first nitrogen is alkylated, the three remaining secondary amines are still reactive and can compete for the alkylating agent.[2]
Causality: The reaction proceeds via nucleophilic substitution (typically SN2) where a lone pair of electrons from a nitrogen atom attacks the electrophilic carbon of your alkylating agent (e.g., an alkyl halide). The key issue is that the activation energy for the second, third, and fourth additions is often not significantly higher than for the first. This leads to a competitive reaction scenario where multiple products are formed simultaneously.
Q3: How can I fundamentally improve the selectivity and yield for a single N-substitution?
A: Improving selectivity requires tipping the kinetic and thermodynamic balance in favor of the mono-substituted product. There are two primary strategies:
-
Direct, Controlled Alkylation: This method relies on precise control of reaction conditions to favor the first substitution and limit subsequent ones. Key parameters include using a strict 1:1 or slightly substoichiometric ratio of the alkylating agent, employing high dilution to reduce the probability of multi-substitution on a single molecule, and maintaining low temperatures to slow down the reaction rate.[3]
-
Use of Protecting Groups: This is often the most robust and reliable method. By "blocking" three of the four nitrogen atoms, you can direct the functionalization to the single remaining free amine.[4] After the desired group is installed, the protecting groups are removed. While this adds steps to the synthesis, it provides unparalleled control and generally results in much cleaner reactions and higher yields of the desired mono-functionalized product.
Troubleshooting Guides
Guide 1: Problem - Low Yield and Poor Selectivity in Direct Alkylation
Direct alkylation is appealing for its simplicity but requires finesse. If your reaction is yielding a complex mixture, this guide will help you troubleshoot and optimize the process.
Over-alkylation in direct synthesis is often a result of reaction kinetics favoring multiple additions. When the alkylating agent is added too quickly or at too high a concentration, a single macrocycle molecule may encounter and react with multiple electrophiles before another macrocycle has had a chance to react even once.
Caption: Troubleshooting workflow for direct alkylation of[1]aneN4.
This protocol is a starting point adapted from established methods for related tetraazamacrocycles.[1]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of[1]aneN4 in a suitable dry solvent (e.g., Acetonitrile or DMF). Use a significant volume of solvent to achieve high dilution (target concentration: 0.01-0.05 M).
-
Base Addition: Add 2.0-3.0 equivalents of a non-nucleophilic base, such as powdered anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Stir the suspension vigorously.
-
Electrophile Preparation: In a separate flask, dissolve 0.95 equivalents of your alkylating agent (electrophile) in the same dry solvent.
-
Slow Addition: Using a syringe pump, add the electrophile solution to the stirring macrocycle suspension over a period of 4-8 hours. A slow, controlled addition is the single most critical parameter for success.
-
Reaction: Allow the reaction to stir at a controlled temperature (start at room temperature, or lower to 0 °C for highly reactive electrophiles) for 12-24 hours after the addition is complete.
-
Monitoring: Track the reaction progress by TLC or LC-MS, observing the disappearance of starting material and the appearance of the mono-substituted product.
-
Workup: Once the reaction is complete, filter off the inorganic base. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
| Parameter | Recommended Value | Rationale |
| Electrophile Stoichiometry | 0.9 - 1.0 eq | Minimizes the availability of the electrophile for subsequent reactions. |
| Concentration | 0.01 - 0.05 M | High dilution reduces the probability of a single macrocycle reacting twice. |
| Temperature | 0 °C to 25 °C | Lower temperatures decrease reaction rates, improving kinetic selectivity. |
| Base | Anhydrous K₂CO₃, Na₂CO₃ | Non-nucleophilic base prevents competition with the macrocycle amines. |
| Solvent | Dry Acetonitrile, DMF | Polar aprotic solvents that can dissolve reactants and facilitate SN2 reactions. |
Guide 2: Advanced Strategy - Implementing a Protection Group Workflow
When direct methods fail to provide the desired selectivity, a protection group strategy is the most robust alternative. This approach involves temporarily blocking three of the four nitrogens, performing the selective alkylation on the remaining nitrogen, and then removing the protecting groups.
Sources
- 1. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chelation with 1,4,7,10-Tetraazacyclotridecane
Welcome to the technical support center for 1,4,7,10-Tetraazacyclotridecane, a 13-membered tetraaza macrocycle. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your chelation experiments. We will delve into the key parameters influencing the complexation of metal ions with this specific macrocycle, drawing comparisons to its more common 12- and 14-membered counterparts, cyclen and cyclam, respectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure influence metal chelation?
This compound is a synthetic macrocyclic ligand with a 13-membered ring containing four nitrogen atoms. This structure is of particular interest in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. The cavity size of the macrocycle plays a crucial role in determining its metal ion selectivity and the stability of the resulting complex. Compared to the smaller 12-membered ring of cyclen (1,4,7,10-tetraazacyclododecane) and the larger 14-membered ring of cyclam (1,4,8,11-tetraazacyclotetradecane), the 13-membered ring of this compound offers a unique coordination environment.
The stability of metal complexes with tetraaza macrocycles is influenced by how well the metal ion fits within the ligand's cavity. Molecular mechanics calculations have shown that the preferred conformation of the macrocycle (planar vs. folded) and the optimal metal-nitrogen bond lengths are highly dependent on the ring size[1]. For 13-membered macrocycles, the transition from a preference for a planar conformation for smaller metal ions to a folded conformation for larger metal ions occurs at a specific metal-nitrogen bond length, which is different from that of 12- and 14-membered rings[1]. This has direct implications for metal ion selectivity.
Q2: What is the optimal pH for chelation reactions with this compound?
The optimal pH for chelation is a critical parameter that depends on both the pKa values of the ligand and the hydrolysis constants of the metal ion. The nitrogen atoms of this compound are basic and will be protonated at low pH. For chelation to occur, these nitrogen atoms need to be deprotonated to make their lone pair of electrons available for coordination with the metal ion.
For derivatives of the closely related cyclen, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), the rate of complex formation with lanthanide ions is extremely low at pH 2.0 and significantly increases at pH 6.0[2][3]. Therefore, a good starting point for optimizing the pH for chelation with this compound would be in the slightly acidic to neutral range (pH 5-7). The exact optimal pH will need to be determined empirically for each specific metal ion.
Q3: How does temperature affect the chelation process?
Temperature influences both the kinetics and thermodynamics of the chelation reaction. Generally, increasing the temperature will increase the rate of the reaction, which can be beneficial for achieving complexation in a shorter timeframe. For instance, in radiolabeling applications with DOTA derivatives, heating is often employed to drive the reaction to completion[3].
However, it is important to consider the thermodynamic stability of the complex at elevated temperatures. While the formation of the metal-ligand bond is typically an exothermic process, excessively high temperatures could potentially lead to the decomposition of the ligand or the resulting complex, especially if the complex is not thermodynamically robust. For derivatives of the 12-membered cyclen, such as DOTMA, elevated temperatures are sometimes required to form the desired complex[4]. A systematic study of the effect of temperature on both the rate and yield of the chelation reaction is recommended for your specific metal-ligand system.
Q4: What type of buffer should I use for my chelation reaction?
The choice of buffer is critical to maintain the desired pH throughout the reaction. The buffer itself should not chelate the metal ion of interest, as this would create a competing equilibrium and reduce the yield of your desired complex.
Commonly used buffers for chelation reactions with related macrocycles include acetate and citrate buffers. However, it is crucial to verify that the chosen buffer does not have a significant affinity for your target metal ion. For example, while citrate is a common buffer, it is also a known chelating agent for many metal ions. Ammonium acetate is another option that has been used successfully in labeling reactions with DOTA-based chelators. The ideal buffer system will maintain a stable pH without interfering with the chelation process.
Q5: How can I monitor the progress of my chelation reaction?
Several analytical techniques can be employed to monitor the progress of the chelation reaction and to characterize the final product. The choice of technique will depend on the specific properties of your metal ion and ligand.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the metal-ligand complex from the free ligand and any unreacted metal ions. By using a suitable detector (e.g., UV-Vis for chromophoric ligands, or a radio-detector for radiolabeling), you can quantify the extent of the reaction.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the formation of the desired metal-ligand complex by identifying its specific mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the ligand's protons upon metal binding can confirm complexation.
-
UV-Vis Spectroscopy: If the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand, this technique can be used to monitor the reaction progress.
Troubleshooting Guide
This section addresses common issues encountered during chelation experiments with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chelation Efficiency / Low Yield | Incorrect pH: The pH of the reaction mixture is either too low (ligand is protonated) or too high (metal hydroxide precipitation). | Perform a pH titration experiment to determine the optimal pH range for your specific metal ion. Start with a range of pH 5-7 and narrow it down based on the results. |
| Suboptimal Temperature: The reaction temperature is too low, resulting in slow kinetics, or too high, leading to decomposition. | Systematically vary the reaction temperature (e.g., room temperature, 40°C, 60°C, 80°C) and monitor the yield at different time points to find the optimal balance between reaction rate and stability. | |
| Competing Chelating Agents: The buffer or other components in the reaction mixture are competing for the metal ion. | Switch to a non-chelating buffer system. Ensure all reagents and solvents are of high purity and free from contaminating metal chelators. | |
| Incorrect Ligand-to-Metal Ratio: The stoichiometry of the reactants is not optimized. | Vary the molar ratio of the ligand to the metal ion. While a 1:1 ratio is often the target, a slight excess of the ligand may be necessary to drive the reaction to completion. | |
| Complex Instability / Dissociation | Mismatch between Metal Ion Size and Cavity Size: The 13-membered ring of this compound may not be the optimal size for the chosen metal ion, leading to a thermodynamically less stable complex. | Consult literature on the coordination chemistry of tetraaza macrocycles to assess the suitability of the 13-membered ring for your metal ion[1]. Consider using a different sized macrocycle (e.g., cyclen or cyclam) if stability is a persistent issue. |
| Presence of Competing Metal Ions: Trace metal impurities in your reagents can displace the metal of interest from the complex, especially if the impurities form more stable complexes. | Use high-purity reagents and metal salts. Consider pre-treating your solutions with a chelating resin to remove trace metal contaminants. | |
| Extreme pH Conditions: The complex may be susceptible to acid- or base-catalyzed dissociation. | Determine the pH stability profile of your complex by incubating it at different pH values and monitoring for dissociation over time. | |
| Formation of Multiple Products or Impurities | Side Reactions: The reaction conditions may be promoting unwanted side reactions, such as oxidation of the ligand or metal ion. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your components are sensitive to oxidation. Ensure the purity of your starting materials. |
| Incomplete Reaction: The reaction has not gone to completion, resulting in a mixture of starting materials and product. | Increase the reaction time or temperature, or adjust the reactant concentrations to favor product formation. | |
| Presence of Isomers: Depending on the metal ion and reaction conditions, different coordination isomers of the complex may form. | Characterize the product mixture using techniques like HPLC and NMR to identify the different species. The purification method may need to be optimized to isolate the desired isomer. |
Experimental Workflows and Diagrams
Chelation Process Overview
The following diagram illustrates the key factors influencing the chelation of a metal ion (Mⁿ⁺) by this compound.
Caption: Key factors influencing the formation of a metal complex with this compound.
General Experimental Workflow for Chelation
The following diagram outlines a typical workflow for a chelation experiment.
Caption: A generalized workflow for a typical chelation experiment.
References
-
Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis, 23(9), 1348–1356. [Link]
-
Guerra, J., et al. (2001). X-Ray diffraction and molecular mechanics studies of 12-, 13-, and 14-membered tetraaza macrocycles containing pyridine: effect of the macrocyclic cavity size on the selectivity of the metal ion. Journal of the Chemical Society, Dalton Transactions, (1), 81-88. [Link]
- Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA ligand: a potential theranostic agent?
- Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Coordination Chemistry Reviews, 253(13-14), 1906-1925.
-
Ferreira, C. M., & Marques, F. (2020). The Evaluation of (1R,4R,7R,10R)-α,α′,α″,α‴-Tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTMA) as a Chelator for Zirconium-89. Molecules, 25(18), 4233. [Link]
Sources
- 1. X-Ray diffraction and molecular mechanics studies of 12-, 13-, and 14-membered tetraaza macrocycles containing pyridine: effect of the macrocyclic cavity size on the selectivity of the metal ion | CoLab [colab.ws]
- 2. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,4,7,10-Tetraazacyclotridecane Complexes
Welcome to the technical support guide for the purification of 1,4,7,10-tetraazacyclotridecane (and related tetraazamacrocycle) complexes. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these unique coordination compounds. The inherent properties of these macrocyclic complexes—often charged, highly polar, and capable of strong interactions—can make their purification non-trivial. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying tetraazamacrocycle complexes?
The purification of these complexes is often complicated by several factors. The macrocyclic ligand itself imparts high polarity. Depending on the metal center and counter-ions, the complexes can be charged and highly water-soluble, making standard organic solvent-based chromatography difficult. Furthermore, the basic nitrogen atoms of the macrocycle can interact strongly with acidic stationary phases like silica gel, leading to issues like peak tailing and even decomposition.[1]
Q2: Which purification technique should I try first: recrystallization or column chromatography?
Your first choice depends on the nature of your crude product.
-
Recrystallization is the preferred initial method if your crude complex is a solid. It is often more scalable, cost-effective, and can yield exceptionally pure material if a suitable solvent system is found.[2]
-
Column Chromatography is the go-to method for oils, amorphous solids, or when recrystallization fails to remove closely related impurities.[1][3] It offers finer separation but requires more development time to optimize conditions.[3]
Q3: How can I assess the purity of my final complex?
A multi-faceted approach is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the structural integrity and checking for organic impurities. For paramagnetic complexes (e.g., Gd³⁺, Mn²⁺), NMR can be challenging, but for diamagnetic complexes (e.g., Zn²⁺, Eu³⁺, Lu³⁺), it is highly informative.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is a powerful tool for quantifying purity and identifying trace impurities.[6]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are crucial for confirming the mass of the complex and its isotopic pattern, verifying the correct metal has been incorporated.[7]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, offering a quantitative measure of bulk purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Recrystallization Issues
Problem 1: My complex "oils out" instead of forming crystals.
-
Probable Cause: The complex's solubility decreases too rapidly upon cooling, or the solution is supersaturated to a point where the substance's melting point is lower than the solution temperature. This prevents the orderly arrangement into a crystal lattice.[1]
-
Causality & Solution: Oiling out occurs when the kinetics of precipitation vastly outpace the kinetics of crystallization. To resolve this, you must slow down the process.
-
Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator.[1]
-
Use More Solvent: You may have a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[8]
-
Change Solvent System: A different solvent or solvent mixture may have a more favorable solubility curve. Consider a two-solvent system where the complex is soluble in solvent A and insoluble in solvent B (the anti-solvent), and the two are miscible.[8][9] Slowly add the anti-solvent to a solution of the complex in solvent A at a slightly elevated temperature.
-
Problem 2: The purified product is still impure after recrystallization.
-
Probable Cause: Co-crystallization is occurring, where an impurity with a similar solubility profile and structure incorporates into your product's crystal lattice.[1]
-
Causality & Solution: Co-crystallization happens when the impurity can fit into the growing crystal lattice of the desired compound.
-
Perform a Second Recrystallization: A subsequent recrystallization can often significantly improve purity, as the concentration of the impurity relative to the product is now much lower.[1]
-
Switch Solvents: Changing the solvent can alter the relative solubilities of the product and impurity, potentially leaving the impurity behind in the mother liquor.[1]
-
Consider an Alternative Technique: If co-crystallization persists, the impurity is likely too similar to your product. At this point, column chromatography is the logical next step.[10][11]
-
Column Chromatography Issues
Problem 3: I'm getting poor separation between my complex and impurities.
-
Probable Cause: The mobile phase polarity is inappropriate, or the stationary phase is not suitable for your complex.
-
Causality & Solution: Separation on a column relies on the differential partitioning of compounds between the stationary and mobile phases. If both your product and impurity travel at similar rates, no separation occurs.
-
Optimize Mobile Phase with TLC: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of ~0.3 and shows clear separation from impurities.[1]
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This will elute weakly-binding impurities first, followed by your more polar complex, often providing superior resolution compared to an isocratic (single-solvent) elution.[1]
-
Change the Stationary Phase: If silica gel fails, consider alternatives. Alumina can be a good choice for basic compounds.[1] For highly polar or charged complexes, Reverse-Phase (e.g., C18) chromatography using water/acetonitrile or water/methanol gradients is often highly effective.[4]
-
Problem 4: My product peak is tailing or streaking on the column.
-
Probable Cause: Strong, non-ideal interactions are occurring between your basic tetraazamacrocycle complex and the acidic silanol groups on the surface of the silica gel stationary phase.[1]
-
Causality & Solution: The lone pairs on the nitrogen atoms of your complex can form strong hydrogen bonds or have acid-base interactions with the silica surface (SiO₂-OH). This causes some molecules to "stick" to the column and elute slowly, resulting in a tailed peak.
-
Add a Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to the mobile phase. Triethylamine (~0.1-1%) or a few drops of ammonia in methanol will compete for the acidic sites on the silica, masking them from your complex and leading to sharper, more symmetrical peaks.[1]
-
Use a Deactivated Stationary Phase: Consider using an "end-capped" silica gel where the surface silanol groups have been chemically deactivated.
-
Switch to Alumina or Reverse-Phase: As mentioned above, switching to a more suitable stationary phase like basic or neutral alumina, or C18 silica, can completely circumvent this issue.[1]
-
Visualized Workflows and Decision Logic
A logical approach is critical for efficient purification. The following diagrams illustrate the decision-making process for purification strategy and troubleshooting.
Caption: General Purification Strategy Workflow.
Caption: Troubleshooting Logic for Column Chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization via Two-Solvent Method
This protocol is ideal for a solid complex that is highly soluble in one solvent and poorly soluble in another.
-
Solvent Selection: Identify a "solvent" (e.g., methanol, water, dichloromethane) in which your complex is readily soluble and a miscible "anti-solvent" (e.g., diethyl ether, hexane, acetonitrile) in which it is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude complex in the minimum amount of the hot "solvent". Add the solvent dropwise with heating and stirring until the solid just dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Formation: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). The appearance of persistent cloudiness indicates the point of saturation has been reached.
-
Cooling & Growth: Add one or two more drops of the hot "solvent" to redissolve the turbidity and then allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a standard method for purifying complexes that are not amenable to recrystallization.
-
TLC Optimization: Find a mobile phase (eluent) that provides good separation of your complex from impurities with an Rf of ~0.3 for the target compound.[1] Remember to add a modifier like 0.5-1% triethylamine if tailing is observed on the TLC plate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (or a less polar starting solvent for gradient elution). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude complex in a minimal amount of a polar solvent (like dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method generally results in better separation than loading a liquid sample.
-
Elution: Begin eluting the column with your mobile phase. If using a gradient, start with a low-polarity solvent and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Drying: Place the isolated product under high vacuum to remove any residual solvent.
Data Summary: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Highly scalable, cost-effective, can yield very high purity, environmentally greener.[2] | Only works for crystalline solids, requires finding a suitable solvent system, can fail due to "oiling out" or co-crystallization.[1][8] | Purifying large quantities (>1 g) of crystalline crude products. |
| Column Chromatography | Applicable to oils and amorphous solids, can separate closely related compounds, high versatility.[3] | Requires solvent and time for optimization, can be difficult to scale up, potential for product decomposition on stationary phase.[1] | Small-scale purification (<1 g), separating complex mixtures, purifying non-crystalline products. |
| Reverse-Phase HPLC | Excellent resolution, good for highly polar and charged complexes, reproducible.[6] | Requires specialized equipment, limited sample loading capacity (for preparative scale), can be expensive. | Final purification of high-value compounds (e.g., for biological testing), purity analysis. |
| Ion-Exchange Chrom. | Specifically separates based on charge, very effective for ionic complexes.[12] | Requires buffered mobile phases, can be complex to set up, may require salt gradient elution. | Separating complexes with different net charges or from charged impurities. |
References
- Chemat, F., & Vian, M. A. (Eds.). (2014). Process for Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid.
-
Organic Syntheses. (n.d.). 1,4,7,10-Tetraazacyclododecane. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (2016). CN105939994A - Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- Google Patents. (2000). WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
-
Wunder, A., et al. (2019). Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T1 relaxivity of Gd‐complexes. PMC - PubMed Central. Retrieved from [Link]
-
De León-Rodríguez, L. M., et al. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. PMC - NIH. Retrieved from [Link]
- Google Patents. (2002). WO2002071054A1 - Chromatography of metal complexes.
-
Tacke, R., et al. (2018). A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. MDPI. Retrieved from [Link]
- Google Patents. (2012). CN102659702B - Purifying process of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracetic acid (DOTA).
- Google Patents. (1997). DE19603239A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of 1,4,7,10-Tetraazacyclododecane Derivatives and Their Metal Complexes. Retrieved from [Link]
- Google Patents. (2019). US10195295B2 - Process for purifying 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetraacetic acid.
-
Journal of Chemical Physics. (2005). Density-functional theory structures of 1,4,7,10-tetraazacyclododecane-1,4, 7,10-tetraacetic acid complexes for ions across the lanthanide series. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from [Link]
-
ACS Publications. (1991). Crystal and molecular structure of sodium aqua(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato)europate(III) tetrahydrate Na+(EuDOTA.H2O)-.4H2O, and its relevance to NMR studies of the conformational behavior of the lanthanide complexes formed by the macrocyclic ligand DOTA. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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Reddit. (2024). Purification Troubleshooting : r/chemistry. Retrieved from [Link]
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Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
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TSI Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF TETRAAZAMACROCYCLIC COMPLEXES. Retrieved from [Link]
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Reddit. (2021). Recrystallizing organometallic complexes : r/chemistry. Retrieved from [Link]
-
PubMed. (2006). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Retrieved from [Link]
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Technical Support Center: Stability of 1,4,7,10-Tetraazamacrocycles in Biological Media
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 1,4,7,10-tetraazamacrocycles. These unique cyclic ligands are foundational to numerous cutting-edge biomedical applications, from MRI contrast agents to targeted radiopharmaceuticals.[1] Their remarkable ability to form highly stable complexes with a variety of metal ions is key to their function.[2][3] However, the transition from a controlled chemical environment to the complex milieu of biological systems introduces significant stability challenges that can impact the efficacy and safety of your novel agents.
This guide is designed to provide you with a comprehensive understanding of the potential stability issues you may encounter when working with these compounds, particularly in biological media. We will delve into the underlying causes of instability and provide practical, step-by-step troubleshooting protocols to help you overcome these challenges.
A note on nomenclature: This guide will focus on the extensively studied 1,4,7,10-tetraazacyclododecane (also known as cyclen) and its derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), as a model system. While your query specified 1,4,7,10-Tetraazacyclotridecane (a 13-membered ring), the available scientific literature on this specific macrocycle is sparse. The principles of coordination chemistry and stability discussed herein for the 12-membered cyclen-based systems are largely translatable and will provide a robust framework for understanding and troubleshooting its 13-membered ring counterpart.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the stability of tetraazamacrocycle-based agents.
Q1: What are the primary factors that can compromise the stability of my macrocycle-based agent in biological media?
The stability of your agent is influenced by a combination of chemical and biological factors. The most critical are:
-
pH: Biological systems have varying pH environments (e.g., blood plasma at ~7.4, endosomes and lysosomes at ~4.5-6.5). Low pH can promote the dissociation of the metal ion from the macrocyclic chelator.[4][5][6]
-
Endogenous Metal Ions: Biological fluids contain a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Ca²⁺) that can compete for the macrocyclic ligand, potentially displacing your metal of interest through trans-chelation.
-
Enzymatic Degradation: If your macrocycle is conjugated to a peptide or other biomolecule, that component can be susceptible to degradation by proteases and other enzymes present in biological media.[7] This can lead to the cleavage of your targeting moiety or the linker, affecting the agent's function.[8]
-
Redox Environment: The presence of reducing or oxidizing agents in the biological system can potentially affect the oxidation state of the chelated metal or the integrity of the macrocycle or its conjugate.
Q2: How does chelating a metal ion affect the stability of the macrocycle itself?
The formation of a metal complex generally enhances the overall stability of the macrocycle. The coordination of the metal ion pre-organizes the macrocycle into a rigid structure, which can protect it from conformational changes that might lead to degradation. The key is the stability of the metal-ligand bond itself. A thermodynamically stable and kinetically inert complex is crucial for in vivo applications.[9]
Q3: What are the most common degradation pathways for bioconjugates of these macrocycles?
For bioconjugates, there are two main points of failure:
-
Instability of the Metal-Chelate Complex: This leads to the release of the free metal ion, which can be toxic or result in off-target signal in imaging applications. This is primarily driven by pH and trans-chelation.
-
Cleavage of the Bioconjugate Linker: The chemical bond connecting the macrocycle to the targeting biomolecule (e.g., an antibody or peptide) can be susceptible to hydrolysis or enzymatic cleavage, depending on its chemical nature (e.g., ester vs. amide bonds).[10]
Q4: How can I assess the stability of my macrocycle conjugate in a biological sample like human serum?
A standard method is to perform an in vitro serum stability assay. This typically involves incubating your agent in human serum at 37°C for various time points. The stability is then assessed by techniques such as High-Performance Liquid Chromatography (HPLC) to monitor for degradation products or by measuring the percentage of the metal that remains chelated over time.
Troubleshooting Guides
This section provides in-depth guidance on specific experimental problems you might encounter.
Guide 1: Unexpected Release of Chelated Metal Ion
Problem: My radiolabeled or metal-complexed conjugate is showing high background signal in non-target tissues (e.g., bone, liver), suggesting premature release of the free metal ion.
Causality Analysis: The release of a chelated metal ion in vivo is a critical failure point. It indicates that the thermodynamic stability or kinetic inertness of your complex is insufficient to withstand the challenges of the biological environment. This can be due to proton-assisted dissociation in acidic compartments or trans-chelation by endogenous metal-binding proteins and ions.
Potential Causes & Solutions
Possible Cause 1: Insufficient Thermodynamic or Kinetic Stability The choice of metal and macrocycle pairing is crucial. Different metal ions have varying affinities for the same ligand, leading to complexes with vastly different stability constants.
-
Solution:
-
Review Stability Data: Compare the known stability constants (log K) for your chosen metal-macrocycle pair with those of other potential pairs. For DOTA, lanthanide complexes are known to be exceptionally stable.[4][6]
-
Consider Kinetic Inertness: Thermodynamic stability (log K) predicts the equilibrium state, but kinetic inertness dictates how quickly that equilibrium is reached. For many applications, a kinetically inert complex that dissociates very slowly is more important than one that is only thermodynamically stable.
-
| Metal Ion | Chelate | log K (Stability Constant) | Key Considerations |
| Gd³⁺ | DOTA | ~25 | High stability, widely used for MRI. |
| Lu³⁺ | DOTA | ~23 | Very stable, used in radiotherapy.[4] |
| Cu²⁺ | DOTA | ~22 | Stable, used in PET imaging.[11] |
| Pb²⁺ | DOTA | ~25 | High stability, relevant for alpha-emitter radiotherapeutics.[5][12] |
| Zn²⁺ | Cyclen | ~15 | Lower stability, can be displaced by Cu²⁺. |
Table 1: Representative stability constants for various metal-DOTA/Cyclen complexes. Data synthesized from multiple sources.[4][5][6][12]
Possible Cause 2: Trans-chelation by Endogenous Species Biological fluids have a high concentration of competing metal-binding molecules, such as albumin and transferrin, as well as free metal ions like zinc.
-
Solution:
-
Perform a Serum Stability Assay: This is the most direct way to assess the stability of your complex in a relevant biological matrix.
-
Protocol: In Vitro Serum Stability Assay
-
Preparation: Prepare a stock solution of your metal-macrocycle conjugate.
-
Incubation: Add the conjugate to fresh human serum to a final concentration relevant to your in vivo studies. Incubate at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 24, 48 hours).
-
Analysis: Analyze the samples to determine the percentage of intact conjugate. For radiolabeled compounds, this can be done using thin-layer chromatography (TLC) or HPLC with a radiation detector to separate the intact conjugate from the released radiometal. For non-radioactive metals, HPLC-ICP-MS can be used.
-
Interpretation: A stable conjugate should show minimal degradation (<5-10%) over the course of the experiment.
-
-
Possible Cause 3: Acid-Catalyzed Dissociation If your conjugate is internalized by cells, it may be trafficked to acidic endosomes or lysosomes (pH 4.5-6.5). The increased proton concentration can facilitate the dissociation of the metal ion.
-
Solution:
-
pH-Dependent Stability Studies: Evaluate the stability of your complex in buffers of varying pH, mimicking the conditions it might encounter in vivo.
-
Diagram: Factors Leading to Metal Ion Release
Caption: Key pathways leading to the premature release of a chelated metal ion in vivo.
-
Guide 2: Loss of Targeting Ability of the Bioconjugate
Problem: My macrocycle-conjugated antibody/peptide is showing reduced binding to its intended biological target.
Causality Analysis: The conjugation of a macrocycle, which is often a bulky and charged molecule, to a biomolecule can inadvertently alter the biomolecule's structure and function. Furthermore, the linker used to attach the macrocycle can be a point of weakness, susceptible to cleavage in biological media.
Potential Causes & Solutions
Possible Cause 1: Degradation of the Targeting Biomolecule Peptides and proteins are susceptible to proteolysis by enzymes in the blood and tissues.
-
Solution:
-
Analyze Conjugate Integrity: Use HPLC-MS to analyze your conjugate after incubation in serum. This will allow you to identify any fragments resulting from the cleavage of the biomolecule.
-
Modify the Biomolecule: If proteolysis is confirmed, consider strategies to enhance the stability of the biomolecule itself, such as using D-amino acids or cyclizing a peptide.[7]
-
Possible Cause 2: Cleavage of the Linker The chemical stability of the linker connecting the macrocycle to the biomolecule is paramount.
-
Solution:
-
Choose a Stable Linker Chemistry: Amide bonds are generally more stable to hydrolysis than ester bonds. For very high stability, "click chemistry" linkers, such as those forming triazoles, are an excellent choice due to their robustness under biological conditions.[][14]
-
Protocol: Assessing Linker Stability
-
Incubation: Incubate the purified conjugate in both phosphate-buffered saline (PBS) and human serum at 37°C.
-
Analysis: At various time points, analyze the samples by HPLC-MS.
-
Interpretation: Look for the appearance of peaks corresponding to the free macrocycle and the unconjugated biomolecule, which would indicate linker cleavage. Compare the cleavage rate in serum versus PBS to determine if the degradation is enzymatic.
-
-
Possible Cause 3: Steric Hindrance or Conformational Changes The site of conjugation can be critical. Attaching the macrocycle near the binding site of the biomolecule can physically block its interaction with the target.
-
Solution:
-
Site-Specific Conjugation: Whenever possible, use site-specific conjugation methods to attach the macrocycle to a region of the biomolecule that is distant from the active or binding site.[14]
-
Vary the Linker Length: Sometimes, using a longer, more flexible linker can move the macrocycle further away from the biomolecule, restoring its ability to bind to its target.
-
Diagram: Bioconjugate Structure and Potential Failure Points
Caption: A schematic of a macrocycle bioconjugate illustrating the main components and potential points of degradation.
-
Guide 3: Inconsistent Experimental Results
Problem: I am observing high variability and poor reproducibility in my experiments using a macrocycle-based agent.
Causality Analysis: Reproducibility issues often stem from a lack of control over the starting materials or experimental conditions. Impurities in the conjugate preparation, degradation during storage, or batch-to-batch variations in biological media can all contribute to inconsistent results.
Potential Causes & Solutions
Possible Cause 1: Impure or Degraded Starting Materials Synthesizing and purifying macrocycle conjugates can be challenging.[15][16] Small amounts of unreacted starting materials or side products can interfere with your experiments.
-
Solution:
-
Rigorous Quality Control (QC): Always perform thorough QC on each new batch of your conjugate before use.
-
Protocol: Pre-experimental Quality Control
-
Purity Assessment: Use analytical HPLC to determine the purity of your conjugate. The main peak should be >95% of the total integrated area.
-
Identity Confirmation: Use mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of your conjugate, ensuring that the macrocycle and biomolecule have been successfully linked.
-
Concentration Determination: Accurately determine the concentration of your stock solution using a method appropriate for the biomolecule (e.g., UV-Vis spectroscopy for proteins).
-
-
Possible Cause 2: Improper Storage and Handling Macrocycle conjugates, especially those with sensitive biomolecules, can degrade over time if not stored correctly.
-
Solution:
-
Follow Storage Guidelines: Store your conjugate according to best practices for the biomolecule component. This usually means storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Avoid Contaminants: Use sterile, nuclease- and protease-free solutions and labware to prevent degradation.
-
Possible Cause 3: Variability in Biological Media Commercially available serum can have significant batch-to-batch variability in terms of enzyme content, metal ion concentrations, and other components.
-
Solution:
-
Standardize and Control: If possible, use a large, single batch of serum for a series of related experiments. Always include internal controls in your assays to monitor for variability.
-
Diagram: Workflow for Robust Experimentation
Caption: A recommended workflow to ensure the quality and reproducibility of experiments involving macrocycle conjugates.
-
References
-
Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis, 23(9), 1348–1356. [Link]
-
VanBrunt, M. P., & Standaert, R. F. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(5), 1347–1357. [Link]
-
Mendel, A., et al. (2021). Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections. International Journal of Molecular Sciences, 22(16), 8568. [Link]
-
Kavali, T., et al. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 27(15), 4935. [Link]
- Ates, M., et al. (1998). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
-
Schottelius, M., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 13(21), 6082–6090. [Link]
-
Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 49(27), 2732–2746. [Link]
-
Bolla, M. N., et al. (2012). 1,4,7,10-tetraazacyclododecane Metal Complexes as Potent Promoters of Phosphodiester Hydrolysis Under Physiological Conditions. Inorganic Chemistry, 51(15), 8112–8120. [Link]
-
Proclinical. (2024). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Proclinical Blog. [Link]
-
You, T., et al. (2014). Gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid conjugate of arabinogalactan as a potential liver-targeting magnetic resonance imaging contrast agent. Carbohydrate Research, 395, 9–14. [Link]
-
Toth, G., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. ACS Omega, 7(18), 15835–15843. [Link]
- Platzek, J., et al. (1998). Process for the production of 1,4,7,10-tetraazacyclododecane and its derivatives.
-
Fodor, T., et al. (2019). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Coordination Chemistry Reviews, 395, 111–132. [Link]
-
Roshanfar, F., et al. (2016). Structure of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid. Asia Pacific Journal of Medical Toxicology, 5(2), 37–42. [Link]
-
National Center for Biotechnology Information. (2010). 111In-1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-NDECELCVNVACTGCL. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
- Anelli, P. L., et al. (2000). A process for the preparation of 1,4,7,10-tetraazacyclododecane.
-
Ferreira, C. L., et al. (2010). Conjugation of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetracetic Acid (DOTA) and its Derivatives to Peptides: Synthesis, Applications and Future Prospects. Current Medicinal Chemistry, 17(30), 3437–3460. [Link]
-
National Center for Biotechnology Information. (2007). Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N',N'''-tetraacetic-monoamide-24-cascade-polymer. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
De, P., et al. (1999). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. Bioconjugate Chemistry, 10(2), 316–320. [Link]
-
Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. ResearchGate. [Link]
-
Ahangarzadeh, S., et al. (2021). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Medicinal Research Reviews, 41(5), 2697–2743. [Link]
-
Toth, G., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. ResearchGate. [Link]
Sources
- 1. Gadolinium-1,4,7,10-tetraazacyclododecane-N,N’,N’,N’”-tetraacetic-monoamide-24-cascade-polymer - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]
- 4. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
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- 16. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1,4,7,10-Tetraazacyclotridecane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7). This document provides in-depth troubleshooting advice, protocols, and scientific explanations to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experimental work with this versatile macrocycle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the solubility and handling of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
A1: this compound is a polyamine, and its solubility is dominated by the four nitrogen atoms in its structure. As a free base, it appears as a white to yellow, hygroscopic powder[1][2]. Its solubility profile is summarized in the table below.
| Solvent Class | Example Solvents | Expected Solubility (as Free Base) | Rationale & Comments |
| Polar Protic | Water | Soluble[1][3] | The amine groups can form hydrogen bonds with water. Solubility is significantly enhanced by pH adjustment (see Q2). |
| Methanol, Ethanol | Soluble to Moderately Soluble | Lower alcohols can hydrogen bond and have some affinity for the hydrocarbon backbone. | |
| Polar Aprotic | DMSO, DMF | Likely Soluble | These solvents are highly polar and can solvate the amine groups effectively. |
| Acetonitrile (ACN) | Sparingly Soluble | ACN is less polar than DMSO/DMF and may be a poorer solvent for the free base. | |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Insoluble to Very Sparingly Soluble | The non-polar nature of these solvents cannot effectively solvate the highly polar amine functional groups. |
Q2: My compound won't dissolve in neutral water. What is the first and most effective step I should take?
A2: The most effective method to dramatically increase the aqueous solubility of this compound is to lower the pH of the solution. As a polyamine, this macrocycle acts as a base. Adding a dilute acid will protonate the nitrogen atoms, forming a highly soluble ammonium salt. A target pH of 2-5 is typically sufficient to achieve complete dissolution in water.
Q3: How exactly does pH affect the solubility of this macrocycle?
A3: The solubility of this compound is fundamentally linked to its acid-base properties. The molecule has four secondary amine groups, which are basic sites that can accept protons (H⁺).
-
At Neutral or High pH (pH > 8): The macrocycle exists predominantly in its neutral, uncharged "free base" form. While it has some water solubility due to hydrogen bonding, the non-polar nine-carbon backbone limits its dissolution[4].
-
At Acidic pH (pH < 7): In the presence of acid, the amine groups become protonated, acquiring a positive charge (e.g., -NH₂⁺-). The resulting cationic species is an ionic salt (e.g., this compound hydrochloride). This ionic salt is significantly more polar than the free base and readily dissolves in polar solvents like water through strong ion-dipole interactions.
The predicted pKa of the conjugate acid is approximately 10.85, indicating that the amine groups are relatively basic[3]. Therefore, acidification is a very effective strategy.
Q4: I need to work in an organic solvent for a reaction. Which solvents are most effective, and are there any special considerations?
A4: For organic synthesis, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points. If your reaction requires less polar conditions, a mixture of solvents may be necessary. For instance, using a co-solvent like ethanol or methanol with a less polar solvent such as Tetrahydrofuran (THF) can improve solubility[5]. It is critical to ensure the compound is anhydrous if your reaction is moisture-sensitive, as this material is hygroscopic[1][3].
Q5: Can I use heat to improve solubility? What are the limitations?
A5: Yes, gentle heating can increase the rate of dissolution and the overall solubility of the compound, a principle that applies to most solid solutes[6]. However, caution is advised.
-
Recommendation: Use a water bath and heat gently to 40-50°C.
-
Limitations: Aggressive heating is not recommended without specific stability data. Like many amines, prolonged exposure to high temperatures can lead to degradation or discoloration. Always monitor for color changes.
Q6: The product is described as hygroscopic. How does this impact my experiments and how should I handle it?
A6: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere[1][3]. This has two major implications:
-
Inaccurate Weighing: The measured weight may be artificially high due to absorbed water, leading to errors in molar calculations.
-
Reaction Interference: The presence of water can interfere with moisture-sensitive reactions (e.g., those using organometallics or certain coupling reagents).
Proper Handling Protocol:
-
Store the container tightly sealed in a desiccator or a dry, inert atmosphere (e.g., a glove box)[7][8].
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Weigh the compound quickly and reseal the container promptly. For highly sensitive applications, handle the material under an inert gas like nitrogen or argon.
Section 2: Troubleshooting Workflow
When facing solubility issues, a systematic approach is key. The following decision tree provides a logical workflow to identify the optimal solubilization strategy for your specific experimental needs.
Caption: Troubleshooting workflow for solubilizing this compound.
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Preparation of an Acidified Aqueous Stock Solution (10 mg/mL)
-
Objective: To prepare a clear, fully solubilized aqueous stock solution by forming the hydrochloride salt in situ.
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter or pH strips
-
Volumetric flask and magnetic stirrer
-
-
Procedure:
-
Weigh 100 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of high-purity water. The compound may form a suspension or only partially dissolve.
-
Begin stirring the suspension with a magnetic stir bar.
-
While stirring, add the 1 M HCl solution dropwise (typically 10-20 µL at a time).
-
Monitor the solution's clarity and pH. Continue adding acid until all solid material has dissolved and the solution is clear.
-
Check the final pH to ensure it is in the desired range (e.g., pH 3-5).
-
Once fully dissolved, add high-purity water to the 10 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity. Store the solution at 4°C.[9]
-
Section 4: Understanding the Science: The "Why"
The Critical Role of Protonation in Solubility
The dramatic increase in aqueous solubility upon acidification is a direct consequence of the molecule's structural chemistry. In its free base form, the macrocycle is a neutral molecule. Upon the addition of acid (H⁺), the lone pair of electrons on the nitrogen atoms acts as a proton acceptor. This acid-base reaction converts the neutral amine groups into charged ammonium groups.
This transformation from a neutral molecule to a poly-cationic salt is the key to overcoming solubility issues. The strong electrostatic (ion-dipole) interactions between the positively charged ammonium centers and the partial negative charge on the oxygen atom of water molecules are far more powerful than the hydrogen bonds the neutral form can make. This allows the water molecules to effectively surround and solvate the macrocycle, leading to high solubility.
Caption: Equilibrium between the insoluble free base and its highly soluble protonated salt form.
References
- 1. This compound | 295-14-7 [amp.chemicalbook.com]
- 2. strem.com [strem.com]
- 3. This compound CAS#: 295-14-7 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: NMR Analysis of 1,4,7,10-Tetraazacyclotridecane
Welcome to the technical support center for the NMR analysis of 1,4,7,10-Tetraazacyclotridecane ([1]aneN4). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with acquiring and interpreting NMR data for this flexible and reactive macrocycle. The inherent conformational flexibility and the presence of four exchangeable amine protons make its spectral analysis a non-trivial task. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and problems encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum of this compound shows very broad, poorly resolved peaks. What's happening?
A1: This is a classic issue with conformationally flexible macrocycles containing exchangeable protons (N-H).[2] Several factors, often acting in concert, can lead to broad signals:
-
Proton Exchange: The amine (N-H) protons are acidic and can exchange with each other, with trace amounts of water in the solvent, or with deuterated solvent molecules.[2][3] This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant line broadening.[2]
-
Conformational Dynamics: The 13-membered ring of tetraazacyclotridecane is highly flexible and can exist in multiple conformations in solution. If the rate of interconversion between these conformations is on the NMR timescale, an average, broadened signal is observed.
-
Sample Concentration: High sample concentrations can promote intermolecular hydrogen bonding and aggregation, which can slow down molecular tumbling and alter exchange rates, resulting in broader peaks.[4]
-
Poor Shimming: As with any NMR experiment, improper shimming of the magnetic field will lead to broad, asymmetric peaks.[5][6]
Q2: How can I sharpen the peaks in my spectrum?
A2: To obtain a well-resolved spectrum, you need to control the factors causing the broadening.
-
Lower the Temperature: Cooling the sample can slow down both the rate of conformational exchange and proton exchange. This may "freeze out" a single predominant conformation or sharpen the signals of different conformers, leading to a much more resolved spectrum.
-
Change the Solvent: The choice of solvent is critical. Aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ are often excellent choices as they can reduce the rate of proton exchange compared to protic solvents like D₂O or CD₃OD.[2][4][7] The solvent can also influence the conformational equilibrium of the macrocycle.[7][8][9]
-
Perform a D₂O Exchange: To confirm the identity of the N-H protons and remove their broadening effect on adjacent CH₂ protons, you can perform a D₂O shake.[3][4] Add a drop of D₂O to your sample in a solvent like CDCl₃ or DMSO-d₆, shake vigorously, and re-acquire the spectrum. The broad N-H signals should disappear or significantly decrease in intensity.[3]
Q3: The chemical shifts of my macrocycle seem to change between experiments. Why is this happening?
A3: The chemical shifts of this compound are highly sensitive to its chemical environment.
-
pH and Protonation State: The four nitrogen atoms can be protonated. The protonation state will drastically alter the electron density and conformation of the ring, leading to large changes in chemical shifts. Ensure your solvent is free of acidic or basic impurities, or consider using a buffer if you need to control the pH. The signals of the free macrocycle will shift significantly upon complexation with a metal ion.[10]
-
Solvent Effects: As mentioned, the solvent can influence the spectrum through hydrogen bonding and by stabilizing different conformations.[7][8][9][11] Always report the solvent used when presenting NMR data.
-
Temperature and Concentration: These factors can also influence the equilibrium of conformations and intermolecular interactions, leading to shifts in the observed signals.[4]
Q4: I'm trying to study the complexation of this compound with a metal ion, but the NMR spectra are very complex. How can I approach this?
A4: NMR is a powerful tool for studying complexation.[10][12][13] The complexity arises from the formation of a new chemical entity with its own unique structure and dynamics.
-
Titration Studies: Perform an NMR titration by adding incremental amounts of the metal salt to a solution of the macrocycle.[14] This allows you to follow the changes in the chemical shifts of the macrocycle's protons as the complex forms. You can observe the disappearance of the free ligand signals and the appearance of new signals corresponding to the complex.
-
2D NMR Techniques: For complex spectra, 2D NMR is essential. A COSY (Correlation Spectroscopy) experiment will help you identify which protons are coupled to each other, allowing you to trace the connectivity of the carbon backbone. A HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra. For more detailed structural information, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can reveal through-space proximities between protons, providing insights into the 3D structure of the complex.[15][16][17]
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows for overcoming specific experimental hurdles.
Guide 1: Resolving Broad and Uninformative Spectra
This guide presents a logical flow for diagnosing and solving the common problem of poor spectral resolution.
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Protocol 1: Performing a D₂O Exchange Experiment
This protocol is essential for identifying N-H protons and simplifying complex spectra.[3][4]
Objective: To replace the labile amine (N-H) protons with deuterium, thereby removing their signals from the ¹H NMR spectrum.
Materials:
-
NMR tube containing your sample of this compound dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Deuterium oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Note the chemical shifts and appearance of any broad signals suspected to be from N-H protons.
-
Add D₂O: Carefully add 1-2 drops of D₂O to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the sample back into the NMR spectrometer. It is advisable to re-lock and re-shim the instrument, as the addition of D₂O can slightly alter the magnetic field homogeneity.
-
Analyze the Result: Acquire a new ¹H NMR spectrum. Compare it to the initial spectrum. The signals corresponding to the N-H protons should have disappeared or be significantly reduced in intensity. Note any changes in the multiplicity of adjacent CH₂ protons, which may become sharper or show clearer coupling patterns now that the quadrupolar broadening and exchange effects from the N-H protons are gone.
Part 3: Common Spectral Artifacts and Their Solutions
Even with a well-prepared sample, artifacts can appear in your spectrum. Knowing how to identify and mitigate them is crucial for accurate interpretation.
| Artifact | Appearance | Common Cause(s) | Solution(s) |
| Water Peak | A broad or sharp singlet. ~1.56 ppm in CDCl₃, ~2.50 ppm in DMSO-d₆, ~4.79 ppm in D₂O.[18] | Absorbed moisture in the sample or solvent.[4] | Use freshly opened or properly stored deuterated solvents. Dry your sample thoroughly under high vacuum before preparing the NMR sample. |
| "Sinc Wiggles" or Truncation Artifacts | Small, oscillating artifacts on either side of a very intense peak (e.g., a solvent peak). | The Free Induction Decay (FID) signal was not allowed to decay to zero before the end of the acquisition time.[5] | Increase the acquisition time (at or aq parameter) in the experiment setup. Applying a gentle line-broadening function (e.g., lb=0.3 Hz) during processing can also help.[5] |
| Phasing Errors | The baseline on either side of the peaks is not flat and appears tilted or rolling. | Incorrect automatic or manual phase correction.[5] | Manually re-phase the spectrum. Adjust the zero-order (rp or phc0) and first-order (lp or phc1) phase correction parameters until the baseline is flat across the entire spectrum.[5] |
| Receiver Gain Artifacts / ADC Overflow | Distorted peak shapes, a noisy or "clipped" appearance at the top of intense peaks. An "ADC Overflow" error may occur.[6][19] | The receiver gain (rg) is set too high, causing the detector to be saturated by a strong signal.[6][20] | Re-run the experiment after automatically adjusting the receiver gain (rga or autogain). If the problem persists, manually reduce the receiver gain.[6] |
Part 4: Advanced Techniques for Structural Elucidation
For a complete structural assignment, especially for metal complexes or in cases of complex conformational equilibria, advanced 2D NMR experiments are indispensable.[15][21]
Caption: Recommended workflow for using 2D NMR to assign complex spectra.
This structured approach ensures that each piece of information builds upon the last, leading to a confident and self-validated structural assignment. The combination of through-bond (COSY, HMBC) and through-space (NOESY) correlation experiments provides a complete picture of the molecule's structure and conformation in solution.
References
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
pH changes of the 1 H NMR spectra of the ternary Zn(II)-cyclen-amp... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). (2022). Molecules. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. Retrieved from [Link]
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NMR Artifacts. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2018). Biochemistry. Retrieved from [Link]
-
Macrocyclic drug design guided by NMR solution conformations. (2025). ACS Fall 2025. Retrieved from [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic and Exchange Processes in Macromolecules Studied by NMR Spectroscopy. (n.d.). SpringerLink. Retrieved from [Link]
-
Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. (2020). Chemistry – A European Journal. Retrieved from [Link]
-
1,4,7,10-Tetraazacyclododecane. (n.d.). PubChem. Retrieved from [Link]
-
Selective mono N-alkylations of cyclen in one step syntheses. (2009). ResearchGate. Retrieved from [Link]
-
Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. (2021). CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (2018). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. (2010). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Troubleshooting. (n.d.). University of Maryland, Department of Chemistry and Biochemistry. Retrieved from [Link]
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Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR spectroscopy. Proton exchange. (2017). YouTube. Retrieved from [Link]
-
1 H NMR spectroscopy of macrocycles 4a–d , with proton resonances for... (n.d.). ResearchGate. Retrieved from [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. (2018). Request PDF. Retrieved from [Link]
-
NMR spectroscopic study of the complexation behaviors of deuterated cyclodextrins andfullerene. (2013). Organic Letters. Retrieved from [Link]
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NMR Artefacts. (2023). Reddit. Retrieved from [Link]
-
Trouble Shooting Page. (n.d.). UCSD NMR Facility. Retrieved from [Link]
-
Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study. (2025). Molecules. Retrieved from [Link]
-
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. (n.d.). PubChem. Retrieved from [Link]
- A process for the preparation of 1,4,7,10-tetraazacyclododecane. (2000). Google Patents.
-
Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO. Retrieved from [Link]
-
Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved from [Link]
-
Part 5: NMR - Solvents used in 1H NMR Spectroscopy. (2018). YouTube. Retrieved from [Link]
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- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unn.edu.ng [unn.edu.ng]
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- 12. NMR spectroscopic study of the complexation behaviors of deuterated cyclodextrins and [60]fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
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- 17. Macrocyclic drug design guided by NMR solution conformations - American Chemical Society [acs.digitellinc.com]
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- 20. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Parameters for 1,4,7,10-Tetraazacyclotridecane Reactions
Welcome to the technical support center for 1,4,7,10-Tetraazacyclotridecane and related tetraazamacrocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental parameters. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format to help you navigate the intricacies of working with these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound and its analogs?
The synthesis of tetraazamacrocycles like this compound can be challenging, often resulting in low yields.[1] One of the primary difficulties is controlling the cyclization reaction to favor the formation of the desired macrocycle over linear polymerization. To minimize the formation of acyclic byproducts, these reactions are typically carried out under high-dilution conditions, which can unfortunately lead to slow reaction rates.[2][3]
Another significant hurdle is the use and removal of protecting groups. Many synthetic routes, such as the widely used Richman-Atkins procedure, employ tosyl groups to protect the amine functionalities.[2][4] The removal of these protecting groups often requires harsh conditions, such as the use of strong acids like 97% H₂SO₄, which can potentially degrade the final product.[4]
Furthermore, the synthesis can be a multi-step process involving protection and deprotection strategies, which can be time-consuming and contribute to a lower overall yield.[4] The purification of the final product from starting materials, byproducts, and any remaining protecting groups can also be a complex task.[5]
Q2: How can I improve the yield of my macrocyclization reaction?
Improving the yield of macrocyclization reactions often involves strategies to promote intramolecular cyclization over intermolecular polymerization. One effective method is the use of a metal ion as a template. The template effect utilizes a metal ion to coordinate with the precursor molecule, holding the reactive ends in proximity to facilitate ring closure.[6] This approach can significantly increase the yield of the desired macrocycle.[6] However, a potential drawback is the need for a subsequent demetallation step, which can be difficult if the resulting complex is very stable.[7]
Another strategy is to perform the reaction under thermodynamically controlled conditions, where a reversible final step allows for the preferential formation and potential precipitation of the most stable product, which is often the desired macrocycle.[8]
Careful selection of the solvent, temperature, and concentration of reactants is also crucial.[7] While high dilution is a common technique to favor macrocyclization, optimizing these conditions for your specific starting materials is essential.
Q3: What are the key considerations for N-alkylation of this compound?
N-alkylation of tetraazamacrocycles is a common reaction for introducing functional side chains, but it presents a significant challenge in achieving selectivity. The primary issue is the potential for multiple alkylations, leading to a mixture of mono-, di-, tri-, and even tetra-substituted products.[9][10]
To favor mono-N-alkylation, a common strategy is to use a large excess of the macrocycle relative to the alkylating agent (e.g., a 4:1 ratio of cyclen to alkyl halide).[9] This stoichiometric control increases the probability that an alkylating agent molecule will react with an un-substituted macrocycle. The unreacted macrocycle can often be recovered and reused.[9]
The choice of solvent and base is also critical. For instance, in the synthesis of DO3A derivatives (1,4,7-tris(carboxymethyl)-10-(substituted)-1,4,7,10-tetraazacyclododecane), reactions are often carried out in dry acetonitrile with potassium carbonate as the base.[11] The reaction temperature should be carefully controlled; raising the temperature can increase the frequency of over-alkylation.[12]
For the synthesis of selectively substituted derivatives, the use of protecting groups is often necessary.[13] This allows for the sequential alkylation of specific nitrogen atoms. However, this adds extra steps of protection and deprotection to the synthetic route.
Troubleshooting Guide
Problem 1: Low to no yield of the desired N-alkylated product.
Possible Causes and Solutions:
-
Cause: Steric hindrance from bulky alkylating agents can raise the energy barrier of the reaction.[14]
-
Solution: Consider using a more reactive alkylating agent if possible. Be aware that this might also increase the risk of over-alkylation. Optimizing the reaction temperature and time can also help overcome steric hindrance.
-
-
Cause: The amine starting material may be protonated, reducing its nucleophilicity.
-
Solution: Ensure the presence of a suitable base in sufficient quantity to deprotonate the amine nitrogen atoms. The pKa of the macrocycle's amines should be considered when selecting the base.
-
-
Cause: The alkylating agent is not sufficiently reactive.
-
Solution: While alkyl halides are common, consider using more reactive electrophiles like tosylates or mesylates. However, be cautious as this can also lead to a decrease in selectivity.
-
-
Cause: The solvent may not be appropriate for the reaction.
Problem 2: A complex mixture of products is obtained after N-alkylation.
Possible Causes and Solutions:
-
Cause: Over-alkylation is occurring due to the high reactivity of the amine nitrogens.
-
Solution 1: Stoichiometric Control: As mentioned in the FAQ, use a significant excess of the tetraazamacrocycle compared to the alkylating agent.[9] This statistically favors mono-alkylation.
-
Solution 2: Protecting Groups: For precise control, employ a protecting group strategy. For example, you can protect three of the four nitrogen atoms to ensure only the desired nitrogen is alkylated.[13][15] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
-
Solution 3: Temperature Control: Keep the reaction temperature low initially and raise it gradually only if the reaction is not proceeding. Higher temperatures can favor multiple alkylations.[12]
-
Problem 3: Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Cause: The product has similar polarity to the starting materials or byproducts, making chromatographic separation difficult.
-
Solution 1: Crystallization: If the product is a solid, crystallization can be a highly effective purification method to isolate a pure compound from impurities.[5][16] Experiment with different solvent systems to find one that allows for slow crystal growth.
-
Solution 2: Extraction: Utilize liquid-liquid extraction to separate the product based on its solubility and charge state. By adjusting the pH of the aqueous phase, you can often selectively move the desired amine-containing compound into either the organic or aqueous layer.
-
Solution 3: Chromatography Optimization: If chromatography is necessary, explore different stationary and mobile phases. For amine-containing compounds, it can be beneficial to add a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing on silica gel. Reverse-phase chromatography can also be an effective alternative.
-
Solution 4: Salt Formation and Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture as a salt (e.g., a hydrochloride salt), which can then be isolated by filtration.[17]
-
Experimental Protocols & Data
Table 1: General Parameters for Selective Mono-N-Alkylation of Cyclen
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Cyclen:Alkylating Agent) | 4:1 | Statistically favors the reaction of the alkylating agent with an un-substituted cyclen molecule.[9] |
| Solvent | Acetonitrile (dry) | Aprotic polar solvent that facilitates the SN2 reaction. |
| Base | K₂CO₃ or Et₃N | To deprotonate the amine and act as a scavenger for the acid byproduct. |
| Temperature | 25°C to 60°C | Start at a lower temperature and gently heat if necessary to avoid over-alkylation.[11][12] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of maximum mono-alkylation. |
Step-by-Step Protocol: General Mono-N-Alkylation of a Tetraazamacrocycle
-
Preparation: In a round-bottom flask, dissolve the tetraazamacrocycle (4 equivalents) and the base (e.g., K₂CO₃, 4-8 equivalents) in dry acetonitrile.
-
Addition of Alkylating Agent: Slowly add a solution of the alkylating agent (1 equivalent) in dry acetonitrile to the reaction mixture at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS). If the reaction is slow, gently heat the mixture (e.g., to 60°C).[11]
-
Work-up: Once the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization. The unreacted macrocycle can often be recovered.[9]
Visualizations
Experimental Workflow for Mono-N-Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclen [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Akine Group, Kanazawa University [chem.s.kanazawa-u.ac.jp]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2604219A1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]
Technical Support Center: Metal Contamination in 1,4,7,10-Tetraazacyclotridecane Synthesis
Introduction: The synthesis of macrocyclic polyamines like 1,4,7,10-Tetraazacyclotridecane and its derivatives is fundamental to advancements in medicine and materials science. These molecules are critical precursors for MRI contrast agents, radiopharmaceutical chelators, and catalysts. For these high-sensitivity applications, the presence of even trace metal impurities can be catastrophic, leading to altered efficacy, toxicity, or complete failure of the final product. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and preventing metal contamination during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of metal contamination in a typical organic synthesis?
Metal contamination can be introduced at virtually any stage of the synthesis.[1] The most common sources include:
-
Raw Materials: Impurities present in starting materials, reagents, and precursors.[1]
-
Reaction Vessels: Leaching of metals like iron (Fe), chromium (Cr), and nickel (Ni) from stainless steel reactors, particularly under acidic, basic, or high-temperature conditions.[2][3][4][5]
-
Reagents and Catalysts: Inorganic reagents, ligands, catalysts, and filter aids can introduce a variety of metals.[1][6]
-
Solvents: Water and organic solvents can contain trace levels of dissolved metal salts.[6]
-
Lab Equipment: Spatulas, magnetic stir bars, needles, and chromatography components can shed metal particles.
-
Atmosphere: Dust and aerosols in the laboratory environment can be a minor but non-negligible source.
Q2: Why is trace metal contamination such a critical issue for macrocycles?
Trace metals can severely compromise the utility of the macrocycle in several ways:
-
Competitive Binding: Contaminating metal ions can occupy the macrocyclic cavity, preventing the chelation of the intended target ion (e.g., Gadolinium for MRI agents or a radionuclide for therapy).
-
Altered Biological Activity: Unwanted metal complexes can exhibit different toxicological profiles or biological distributions compared to the pure, metal-free ligand or the intended final product.
-
Catalytic Interference: Trace metals can act as unintended catalysts, promoting side reactions, decomposition of the product, or generating false positives in high-throughput screening assays.[7]
-
Inaccurate Quantification: The presence of impurities complicates the accurate characterization and quantification of the final product.
Q3: What analytical techniques are best for detecting and quantifying trace metal impurities?
Detecting metals at the parts-per-million (ppm) to parts-per-billion (ppb) level requires highly sensitive instrumentation.[8] The most common methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for ultra-trace metal analysis, offering extremely low detection limits for a wide range of elements.[8][9]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting metals at slightly higher concentrations than ICP-MS.[8][10]
-
Atomic Absorption Spectroscopy (AAS): An older but still reliable technique, typically used for quantifying specific, known metal contaminants.[10]
| Technique | Typical Detection Limits | Key Advantages | Considerations |
| ICP-MS | Low ppb to ppt | Highest sensitivity, multi-element capability | Higher cost, sensitive to matrix effects |
| ICP-OES | Mid-to-high ppb | Robust, handles complex matrices well | Lower sensitivity than ICP-MS |
| AAS | ppm to high ppb | Lower cost, simple operation | Typically analyzes one element at a time |
Q4: Can I use a "metal-free" synthesis approach from the beginning?
Yes, and this is highly encouraged. Metal-free organic synthesis is a growing field within green chemistry that aims to replace metal-based catalysts and reagents with alternatives like organocatalysts or photochemical methods.[11][12][13][14][15] By designing a synthetic route that avoids transition metals, you significantly reduce a primary source of contamination from the outset.
Troubleshooting Guide: Identifying and Eliminating Contamination
This section addresses specific issues you may encounter and provides a logical path to a solution.
Issue: My final product shows significant Fe, Cr, and/or Ni contamination upon ICP-MS analysis.
This signature strongly suggests leaching from stainless steel equipment. Stainless steel is widely used for its chemical resistance, but it is not entirely inert and can leach metals, especially under harsh conditions.[3][5]
-
Immediate Action:
-
Review Your Reaction Conditions: Were highly acidic (pH < 5) or basic conditions used?[4] Was the reaction run at elevated temperatures? These factors significantly accelerate corrosion and leaching.[3][4]
-
Inspect Your Equipment: Check all reactors, transfer lines, cannulas, and fittings. Even brief contact with stainless steel can introduce contamination.
-
-
Long-Term Solution:
-
Switch to Inert Materials: The most effective solution is to conduct the entire synthesis in an all-glass or PFA/Teflon-lined reaction system.
-
Use Coated Vessels: If stainless steel is unavoidable, consider using vessels with a bio-inert chemical vapor deposition (CVD) silicon-based coating, which can reduce metal leaching to sub-ppb levels.[3]
-
Workflow: Troubleshooting Metal Contamination Source
Caption: Decision tree for identifying the source of metal contamination.
Issue: My raw materials are clean, but the final product is still contaminated.
If the starting materials are not the source, contamination is being introduced during the process.
-
Possible Cause: Contamination During Work-up
-
Explanation: Standard laboratory procedures can introduce metals. Using a stainless steel spatula to transfer a reagent, filtering through untreated Celite, or using metal components in a chromatography system are common culprits.
-
Solution:
-
Use Non-Metal Labware: Use PTFE, plastic, or ceramic spatulas and tools.
-
Prepare Filter Aids: Wash filter aids like Celite with an acidic solution (e.g., 1M HCl) followed by high-purity water and then your reaction solvent to remove soluble metals.
-
Use Inert Chromatography Systems: Opt for glass columns and PEEK or PTFE tubing and fittings for purification.
-
-
Key Experimental Protocols
Protocol 1: Setup for a Metal-Free Synthesis
This protocol outlines the steps to prepare for a synthesis, such as the Richman-Atkins cyclization, where metal avoidance is critical.[16][17][18]
-
Glassware Preparation:
-
Soak all glassware in a 10% (v/v) nitric acid or 1M HCl bath for at least 4 hours (or overnight).
-
Rinse thoroughly with deionized water (5 times) followed by ultra-high purity water (3 times).
-
Oven-dry the glassware in an oven dedicated to trace-metal work or in a clean, dust-free environment.
-
-
Reagent Handling:
-
Purchase the highest purity reagents available (e.g., "TraceMetal" grade).
-
Never introduce metal spatulas into reagent bottles. Use single-use plastic or dedicated, acid-leached ceramic spatulas.
-
For liquid transfers, use new, disposable plastic syringes with plastic or PEEK needles.
-
-
Reaction Setup:
-
Set up the reaction in an all-glass apparatus. Use glass stoppers and PTFE sleeves or ground glass joints with high-purity lubricant.
-
Use a PTFE-coated magnetic stir bar. Before use, stir the bar in a beaker of hot 1M HCl for 1 hour, then rinse thoroughly as described for glassware.
-
Maintain a positive pressure of high-purity inert gas (Argon or Nitrogen) to prevent atmospheric dust from entering the system.
-
Protocol 2: Product Purification via Chelating Resin Column
If your final product is contaminated, a chelating resin can effectively scavenge divalent and trivalent metal ions.[19][20][21] Resins with iminodiacetic acid functional groups (e.g., Chelex 100) are highly effective.[22]
-
Resin Preparation:
-
Swell the resin in high-purity water according to the manufacturer's instructions.
-
Pack the resin into a glass chromatography column.
-
Wash the resin sequentially with 5-10 column volumes of 1M HCl, high-purity water (until pH is neutral), 1M NaOH, and finally high-purity water again (until pH is neutral). This ensures the resin is clean and in a consistent ionic form.
-
Equilibrate the column with the solvent your product is dissolved in.
-
-
Product Purification:
-
Dissolve the crude this compound in a suitable aqueous or polar solvent. Adjust the pH to be slightly acidic to neutral (pH 5-7), where metal binding is often optimal.
-
Slowly pass the product solution through the prepared resin column.
-
Collect the eluent containing the purified, metal-free macrocycle.
-
Rinse the column with a small amount of fresh solvent to recover any remaining product.
-
Combine the fractions containing the product and remove the solvent under reduced pressure.
-
-
Analysis:
-
Submit a sample of the purified product for ICP-MS analysis to confirm the successful removal of metal contaminants.
-
Workflow: Metal-Free Synthesis and Purification
References
- 1. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 2. Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Biologics Formulation Factors Affecting Metal Leachables from Stainless Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalyst Metal Free Synthesis – Page 3 – Energy → Sustainability Directory [energy.sustainability-directory.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal-free nanostructured catalysts: sustainable driving forces for organic transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. canftech.com [canftech.com]
- 20. Chelating Resins Advantages and Disadvantages - Sunresin [seplite.com]
- 21. researchgate.net [researchgate.net]
- 22. Chelating resin - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Tetraazamacrocycle Chelators for Radiopharmaceutical Development
In the rapidly evolving landscape of nuclear medicine and molecular imaging, the judicious selection of a chelator is paramount to the successful development of targeted radiopharmaceuticals. Tetraazamacrocycle-based chelators have emerged as the scaffold of choice for stably coordinating a wide array of diagnostic and therapeutic radiometals. Their high thermodynamic stability and kinetic inertness are critical for preventing the in vivo release of the radiometal, which could lead to off-target toxicity and compromised imaging quality. This guide provides a comprehensive comparative analysis of prominent tetraazamacrocycle chelators, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Crucial Role of the Chelator: More Than Just a Metal Cage
The bifunctional chelator serves a dual purpose: it securely binds the radiometal ion and provides a functional handle for covalent attachment to a targeting biomolecule, such as a peptide or antibody. The choice of chelator profoundly influences the overall pharmacokinetic profile of the resulting radiopharmaceutical.[1][2] Factors such as the chelator's structure, charge, and the resulting complex's geometry can impact radiolabeling efficiency, in vivo stability, biodistribution, and clearance pathways. Therefore, a thorough understanding of the distinct characteristics of each chelator is essential for optimizing the performance of a radiopharmaceutical.
This guide will focus on a comparative analysis of four key tetraazamacrocycle chelators: DOTA , NOTA , TETA , and Cyclam derivatives . We will delve into their structural nuances, radiolabeling characteristics, and in vivo performance, supported by experimental data.
Structural Overview: The Foundation of Stability
The fundamental structural difference between these chelators lies in the size of the macrocyclic ring and the nature of the pendant arms, which dictates their coordination chemistry with different metal ions.
Caption: Experimental workflow for ⁶⁸Ga-labeling of a NOTA-conjugated peptide.
Detailed Steps:
-
To a sterile reaction vial, add the NOTA-conjugated peptide (e.g., 10-20 µg in water or buffer).
-
Add sodium acetate buffer (e.g., 100 µL of 0.2 M, pH 4.5) to the reaction vial.
-
Add the ⁶⁸GaCl₃ eluate (e.g., 50-100 MBq in 0.1 M HCl) obtained from a ⁶⁸Ge/⁶⁸Ga generator. The final pH of the reaction mixture should be between 4.0 and 5.0.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak light cartridge, pre-conditioned with ethanol and water.
-
The cartridge is washed with water to remove unreacted ⁶⁸Ga, and the radiolabeled peptide is eluted with a small volume of 50% ethanol in saline.
-
The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC. [3]
Radiolabeling of a TETA-conjugated Peptide with Copper-64
This protocol illustrates the straightforward labeling of TETA conjugates with ⁶⁴Cu at room temperature. [4] Rationale: The larger and more flexible 14-membered ring of TETA can accommodate the Cu²⁺ ion, allowing for facile labeling without the need for heating.
Caption: Experimental workflow for ⁶⁴Cu-labeling of a TETA-conjugated peptide.
Detailed Steps:
-
In a reaction vial, dissolve the TETA-conjugated peptide in 0.1 M ammonium acetate buffer (pH 5.5).
-
Add the ⁶⁴CuCl₂ solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
After incubation, the radiochemical purity of the product should be assessed using radio-TLC or radio-HPLC. Purification may be performed if necessary. [4][5]
Causality Behind Experimental Choices: Why Structure Matters
The differences in the experimental protocols and in vivo performance of these chelators are a direct consequence of their structural and electronic properties.
-
Ring Size and Metal Ion Compatibility: The "size-match" between the chelator's cavity and the radiometal's ionic radius is a key determinant of both thermodynamic stability and the kinetics of complex formation. The smaller NOTA ring is a better fit for the smaller Ga³⁺ ion, leading to faster labeling at milder conditions. [1]The larger DOTA and TETA rings are more accommodating to larger metal ions like ¹⁷⁷Lu and ⁹⁰Y.
-
Structural Rigidity and Kinetic Inertness: The kinetic inertness of a complex, or its resistance to dissociation, is arguably more important for in vivo applications than its thermodynamic stability. [6]The introduction of a cross-bridge in cyclam derivatives, such as CB-TE2A, pre-organizes the ligand and creates a more rigid structure. This rigidity significantly slows down the dissociation of the metal ion, leading to enhanced in vivo stability, particularly for radiometals like ⁶⁴Cu that are susceptible to transchelation by endogenous proteins. [4][7]
-
Pendant Arms and Coordination Number: The number and type of coordinating pendant arms (e.g., carboxylate groups) complete the coordination sphere of the metal ion. The octadentate nature of DOTA (four nitrogens and four carboxylate oxygens) provides a highly stable coordination environment for many trivalent metals.
Conclusion: Tailoring the Chelator to the Application
The selection of a tetraazamacrocycle chelator is a critical decision in the design of a radiopharmaceutical that should be guided by the specific requirements of the application.
-
For applications requiring rapid and mild radiolabeling conditions, particularly with ⁶⁸Ga, NOTA is often the preferred choice. Its favorable labeling kinetics can be crucial for temperature-sensitive biomolecules. [1]
-
DOTA remains the versatile workhorse for a broad range of diagnostic and therapeutic radiometals, especially for theranostic pairs like ⁶⁸Ga/¹⁷⁷Lu, where using the same chelator for both diagnosis and therapy is advantageous. [8]
-
While TETA offers facile labeling with ⁶⁴Cu, concerns about its in vivo stability with this radionuclide warrant careful consideration and may necessitate the use of more stable alternatives. [4]
-
For applications with ⁶⁴Cu where high in vivo stability is paramount, cross-bridged cyclam derivatives like CB-TE2A are superior, despite requiring more stringent labeling conditions. The enhanced kinetic inertness of their complexes translates to lower off-target accumulation and potentially improved imaging contrast and therapeutic efficacy. [4][9] Ultimately, the optimal chelator is one that provides a balance of efficient radiolabeling, high in vivo stability, and favorable pharmacokinetics for the specific radiometal and targeting vector combination. Researchers are encouraged to perform their own comparative evaluations to identify the best chelator for their unique needs.
References
- Lewis, J. S., & Laforest, R. (2004). Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes. Journal of Nuclear Medicine, 45(3), 518-525.
- Anderson, C. J., & Welch, M. J. (1999). Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64.
- Xia, T., Zhu, H., Wang, X., Guan, Z., Zhang, C., & Li, F. (2020). Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging. EJNMMI Research, 10(1), 36.
- McMurry, T. J., Brechbiel, M., Kumar, K., & Gansow, O. A. (1993). Convenient synthesis of bifunctional tetraaza macrocycles.
- BenchChem. (n.d.). A Head-to-Head Battle of Chelators: NOTA vs. DOTA for In Vivo Imaging.
- Bala, G., Crauwels, M., Blykers, A., Remory, I., Marschall, A. L. J., & Duebel, J. (2020). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET.
- Molecules. (2023). A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. Molecules, 28(2), 895.
- Raheem, A. A., & Stasi, A. (2021). The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides. Journal of Radioanalytical and Nuclear Chemistry, 327(1), 345-356.
- Anderson, C. J., Jones, L. A., & Bass, L. A. (2008). Cross-bridged Macrocyclic Chelators for Stable Complexation of Copper Radionuclides for PET Imaging. Current Radiopharmaceuticals, 1(1), 29-37.
- de Blois, E., de Zanger, R. M., & Breeman, W. A. (2011). Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention. Journal of Nuclear Medicine, 52(8), 1201-1208.
- Raheem, A. A., & Stasi, A. (2024). Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
- Cheng, M., & Tann, M. (2021). Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT. Hepatobiliary Surgery and Nutrition, 10(4), 474-484.
- Wong, E. H., Weisman, G. R., & Reed, D. P. (2000). Ultra rigid cross-bridged tetraazamacrocycles as ligands—the challenge and the solution.
- Wang, Y., Li, L., & Liu, Z. (2022). Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. European Journal of Nuclear Medicine and Molecular Imaging, 49(6), 1939-1951.
- Anderson, C. J., & Welch, M. J. (2008). Cross-bridged Macrocyclic Chelators for Stable Complexation of Copper Radionuclides for PET Imaging. Current Radiopharmaceuticals, 1(1), 29-37.
- Anderson, C. J., Ferdani, R., & Fujibayashi, Y. (2005). In Vivo Evaluation and Small-Animal PET/CT of a Prostate Cancer Mouse Model Using 64Cu Bombesin Analogs: Side-by-Side Comparison of the CB-TE2A and DOTA Chelation Systems. Journal of Nuclear Medicine, 46(10), 1736-1744.
- Waldron, B. P., Parker, D., & Platas-Iglesias, C. (2017).
- N'Guessan, K. F., Kersemans, K., & Devoogdt, N. (2025). Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. EJNMMI Radiopharmacy and Chemistry, 10(1), 54.
- Chappell, L. L., Dadachova, E., & Milenic, D. E. (1999). Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA). Bioorganic & Medicinal Chemistry, 7(11), 2313-2320.
- Sandström, M., Velikyan, I., & Garske-Román, U. (2014). Quantitative and qualitative intrapatient comparison of 68Ga-DOTATOC and 68Ga-DOTATATE: net uptake rate for accurate quantification. Journal of Nuclear Medicine, 55(2), 205-210.
- Laudicella, R., Albano, D., & Annunziata, S. (2022).
- Tworowska, I., Rotsch, D. A., & Tichacek, C. J. (2025). Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds. Journal of Nuclear Medicine.
- Ciarmiello, A., & Funicelli, L. (2017). [68Ga]-Dota Peptide Pet/Ct In Neuroendocrine Tumors: Main Clinical Applications. Current Radiopharmaceuticals, 10(2), 81-89.
- N'Guessan, K. F., Kersemans, K., & Devoogdt, N. (2025). Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. EJNMMI Radiopharmacy and Chemistry, 10(1), 54.
- Okoye, N. C., Baumeister, J. E., Najafi Khosroshahi, F., Hennkens, H. M., & Jurisson, S. S. (2019). Chelators and metal complex stability for radiopharmaceutical applications. Current Topics in Medicinal Chemistry, 19(12), 1011-1033.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-bridged Macrocyclic Chelators for Stable Complexation of Copper Radionuclides for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation and Small-Animal PET/CT of a Prostate Cancer Mouse Model Using 64Cu Bombesin Analogs: Side-by-Side Comparison of the CB-TE2A and DOTA Chelation Systems | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to Chelator Stability: 1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic Acid (TRITA) vs. DOTA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceutical development, the judicious selection of a chelator is paramount to ensure the stability and efficacy of the final drug product. This guide provides an in-depth technical comparison of 1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid (TRITA), a 13-membered macrocycle, and the gold-standard 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a 12-membered macrocycle. This comparison is grounded in available experimental data to inform rational drug design and development.
At a Glance: Key Structural and Stability Differences
The fundamental difference between TRITA and DOTA lies in the size of their macrocyclic rings. DOTA features a 12-membered ring, while TRITA possesses a slightly larger 13-membered ring. This seemingly subtle structural variation has significant implications for the thermodynamic stability and kinetic inertness of their respective metal complexes, which are critical parameters for in vivo applications.
Thermodynamic Stability: A Matter of Fit
The thermodynamic stability of a metal-chelate complex is a measure of the strength of the bond between the metal ion and the ligand at equilibrium. It is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
The size of the macrocyclic cavity plays a crucial role in determining how well a metal ion "fits," which in turn affects the stability of the complex. For many radiometals of interest in nuclear medicine, such as Gallium-68 (Ga-68) and Lutetium-177 (Lu-177), the 12-membered ring of DOTA provides a near-optimal coordination environment.
Experimental data comparing the stability constants of DOTA, TRITA, and the 14-membered analogue TETA with various trivalent metal ions, including lanthanides, consistently demonstrates a decrease in stability as the ring size increases.[1]
| Ligand | Ring Size | log K (Cu²⁺) | log K (La³⁺) | log K (Sm³⁺) | log K (Ho³⁺) |
| DOTA | 12 | 22.5 | 24.3 | 25.0 | 25.2 |
| TRITA | 13 | 20.8 | 21.9 | 22.8 | 23.1 |
| TETA | 14 | 21.7 | 15.6 | 17.5 | 18.2 |
| Table 1: Comparison of stability constants (log K) for DOTA, TRITA, and TETA complexes with various metal ions. Data sourced from ResearchGate.[1] |
Kinetic Inertness: The Resistance to Dissociation
Beyond thermodynamic stability, the kinetic inertness of a complex is arguably more critical for its in vivo performance. Kinetic inertness refers to the rate at which the metal ion dissociates from the chelator. A kinetically inert complex will release the radiometal very slowly, even if it is not the most thermodynamically stable species.
Macrocyclic chelators like DOTA are renowned for forming kinetically inert complexes due to the pre-organized and rigid nature of their ring structures.[2] The dissociation of the metal ion requires a series of conformational changes, which presents a significant energy barrier.
While comprehensive kinetic data for TRITA complexes is scarce, studies on similar macrocyclic systems suggest that the increased flexibility of the larger 13-membered ring in TRITA, compared to the 12-membered ring of DOTA, may lead to lower kinetic inertness.[3] A more flexible ring can more readily undergo the conformational changes necessary for metal ion release. Therefore, it is reasonable to hypothesize that DOTA complexes are kinetically more inert than their TRITA counterparts.
Experimental Protocols for Stability Assessment
To empirically compare the stability of TRITA and DOTA-based radiopharmaceuticals, a series of standardized in vitro and in vivo experiments are essential.
Radiolabeling of Chelators
A crucial first step is to establish robust radiolabeling protocols for both DOTA and TRITA with the desired radiometals, such as Ga-68 and Lu-177. The following are generalized protocols that can be adapted and optimized for specific peptide or antibody conjugates.
DOT Language for Radiolabeling Workflow:
Caption: General workflow for radiolabeling DOTA or TRITA-conjugated biomolecules.
Detailed Radiolabeling Protocol for Ga-68: [4][5][6][7]
-
Preparation: In a sterile vial, combine the DOTA- or TRITA-conjugated peptide/antibody (typically 5-50 µg) with a suitable buffer (e.g., sodium acetate, pH 4.5-5.5).
-
Radiometal Addition: Add the ⁶⁸GaCl₃ eluate from the generator to the reaction vial.
-
Incubation: Heat the reaction mixture at 95°C for 5-15 minutes.
-
Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A successful labeling should yield an RCP of >95%.
-
Purification (if necessary): If the RCP is below 95%, purify the product using a C18 solid-phase extraction cartridge.
Detailed Radiolabeling Protocol for Lu-177: [8][9][10][11]
-
Preparation: In a sterile vial, dissolve the DOTA- or TRITA-conjugated peptide/antibody (typically 20-100 µg) in a reaction buffer (e.g., ascorbate or acetate buffer, pH 4.5-5.0) to prevent radiolysis.
-
Radiometal Addition: Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubation: Heat the reaction mixture at 80-100°C for 15-30 minutes.
-
Quenching: Add a solution of a strong chelator like DTPA to complex any unreacted ¹⁷⁷Lu.
-
Quality Control: Determine the RCP via radio-TLC or radio-HPLC.
-
Purification: If necessary, purify the radiolabeled conjugate using a C18 cartridge.
In Vitro Stability Assays
1. Serum Stability Assay: [12][13][14] This assay assesses the stability of the radiolabeled complex in the presence of serum proteins.
- Incubate the purified radiopharmaceutical in fresh human serum at 37°C.
- At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
- Precipitate the serum proteins (e.g., with ethanol or acetonitrile).
- Analyze the supernatant by radio-TLC or radio-HPLC to quantify the percentage of intact radiopharmaceutical versus dissociated radiometal.
2. Acid Dissociation Kinetics: This experiment measures the rate of radiometal release under acidic conditions, providing insight into the kinetic inertness of the complex.
- Incubate the radiopharmaceutical in a solution of a strong acid (e.g., 1 M HCl) at a controlled temperature.
- At different time points, take aliquots and neutralize them.
- Determine the percentage of intact complex using radio-TLC or radio-HPLC.
- Plot the percentage of intact complex versus time to determine the dissociation rate constant.
DOT Language for In Vitro Stability Workflow:
Caption: Workflow for in vitro stability assessment of radiopharmaceuticals.
In Vivo Stability Studies
Biodistribution studies in appropriate animal models are the ultimate test of in vivo stability.[3]
-
Administer the purified radiopharmaceutical to a cohort of animals (e.g., mice or rats).
-
At selected time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals and collect major organs and tissues (blood, liver, kidneys, bone, muscle, etc.).
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
High uptake in non-target tissues like bone can be an indicator of in vivo dissociation of the radiometal.
Conclusion and Recommendations
Based on the available data and established principles of coordination chemistry, DOTA remains the superior chelator compared to TRITA for the development of radiopharmaceuticals with trivalent radiometals like Ga-68 and Lu-177. The smaller, more pre-organized 12-membered ring of DOTA leads to both higher thermodynamic stability and greater kinetic inertness of its metal complexes.
While TRITA may present an alternative, its larger and more flexible 13-membered ring likely results in complexes with lower stability, increasing the potential for in vivo release of the radiometal. For any novel application considering TRITA, rigorous experimental validation of its stability profile in direct comparison to DOTA is strongly recommended. The protocols outlined in this guide provide a framework for such a comparative evaluation.
Ultimately, the choice of chelator is a critical decision in radiopharmaceutical design. A thorough understanding of the interplay between the macrocyclic ring size, the properties of the radiometal, and the resulting complex stability is essential for the development of safe and effective diagnostic and therapeutic agents.
References
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.
- Breeman, W. A., de Blois, E., Sze-Chan, H., Konijnenberg, M., Kwekkeboom, D. J., & Krenning, E. P. (2012). Practical aspects of labeling DTPA- and DOTA-peptides with 90Y, 111In, 177Lu, 67Ga and 68Ga. The University of New Mexico.
- Herman, L. W., et al. (2012). Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes. PMC.
- Mueller, D., Klette, I., Baum, R. P., & Gottschaldt, M. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method.
- Rossouw, D., et al. (2017). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Molecules, 22(12), 2113.
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A Senior Application Scientist's Guide to the Validation of 1,4,7,10-Tetraazacyclotridecane Complex Formation
For researchers, scientists, and drug development professionals, the robust characterization of metal complexes is paramount. The stability and structure of these complexes dictate their efficacy and safety in therapeutic and diagnostic applications. This guide provides an in-depth, technical comparison of methodologies for validating the formation of complexes with 1,4,7,10-Tetraazacyclotridecane, a potent and versatile macrocyclic ligand. We will delve into the causality behind experimental choices, present supporting data, and compare its performance with alternative chelating agents.
The Significance of Macrocyclic Complexes in Drug Development
Macrocyclic ligands, such as this compound, are cyclic compounds with multiple donor atoms that can coordinate with a central metal ion. The resulting complexes exhibit high thermodynamic stability and kinetic inertness, a phenomenon known as the "macrocyclic effect".[1][2] This enhanced stability is crucial in drug development, particularly for applications like radioimmunotherapy and MRI contrast agents, where the premature release of the metal ion in vivo can lead to toxicity and reduced efficacy.[3][4] The pre-organized structure of macrocyclic ligands minimizes the entropic penalty upon complexation, contributing to their superior stability compared to their acyclic counterparts.[5][6]
This guide will focus on the essential techniques for validating the successful formation and characterizing the properties of this compound complexes.
Experimental Workflow for Complex Formation and Validation
The successful validation of complex formation follows a logical and systematic workflow. The following diagram illustrates the key stages, from synthesis to comprehensive characterization.
Caption: Experimental workflow for the synthesis and validation of this compound complexes.
Part 1: Core Methodologies for Complex Validation
This section details the primary analytical techniques for confirming and characterizing the formation of this compound complexes.
Mass Spectrometry (MS): The First Line of Evidence
Mass spectrometry is an indispensable tool for the initial confirmation of complex formation. It provides a direct measurement of the molecular weight of the complex, allowing for the verification of the expected metal-to-ligand stoichiometry.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the synthesized complex in a suitable solvent (e.g., methanol, acetonitrile/water) to a concentration of approximately 1-10 µM.
-
Instrument Setup:
-
Set the ESI source to positive ion mode. The nitrogen atoms of the macrocycle are readily protonated, and the complex will carry a positive charge.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximize the signal of the target ion.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Look for the molecular ion peak corresponding to the [M+L+H]⁺ or [M+L]²⁺ species, where 'M' is the metal and 'L' is the ligand. The isotopic distribution pattern of the peak should match the theoretical pattern for the proposed complex.[7][8]
Causality Behind Experimental Choices: ESI is a soft ionization technique that minimizes fragmentation of the complex, allowing for the detection of the intact molecular ion. The choice of a polar, volatile solvent ensures efficient ionization and evaporation in the ESI source.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Coordination Environment
NMR spectroscopy provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination with a metal ion offer definitive proof of complex formation.[9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Observe the signals of the methylene protons of the macrocyclic ring. Upon complexation, these signals will shift significantly compared to the free ligand due to the influence of the metal ion's magnetic field and conformational changes in the ring.[11]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Similar to the proton signals, the carbon signals of the macrocycle will also exhibit shifts upon coordination.
-
-
Data Analysis: Compare the spectra of the complex with that of the free ligand. The magnitude and direction of the chemical shift changes provide insights into the coordination geometry and the strength of the metal-ligand interaction.[12]
Causality Behind Experimental Choices: The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte signals. ¹H NMR is particularly sensitive to the local electronic environment, making it an excellent probe for detecting changes upon metal binding. ¹³C NMR provides complementary information about the carbon skeleton of the ligand.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal ion within the macrocyclic cavity.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
-
Data Analysis: Analyze the refined structure to determine key parameters such as metal-donor atom bond distances, coordination number, and the overall conformation of the macrocyclic ligand.
Causality Behind Experimental Choices: Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and a more precise structural determination. The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal.
Part 2: Performance Comparison and Alternative Ligands
The choice of a macrocyclic ligand is dictated by the specific application, which in turn depends on the properties of the resulting metal complex. Here, we compare the key performance metrics of this compound complexes with those of other commonly used tetraaza macrocycles.
Thermodynamic Stability
Thermodynamic stability refers to the extent to which a complex will form in a solution at equilibrium. It is quantified by the stability constant (log K). Higher log K values indicate greater stability.
| Ligand | Ring Size | Typical log K (Cu²⁺) | Reference |
| This compound ([15]aneN₄) | 13-membered | ~22 | [5] |
| 1,4,7,10-Tetraazacyclododecane (cyclen) | 12-membered | ~24 | [16] |
| 1,4,8,11-Tetraazacyclotetradecane (cyclam) | 14-membered | ~27 | [17] |
Expertise & Experience: The stability of tetraaza macrocyclic complexes is highly dependent on the "fit" between the metal ion's ionic radius and the size of the macrocycle's cavity.[1] While cyclam generally forms the most thermodynamically stable complexes with first-row transition metals like Cu²⁺, the 13-membered ring of this compound provides a versatile platform for a range of metal ions.
Kinetic Inertness
Kinetic inertness refers to the rate at which a complex dissociates. For in vivo applications, high kinetic inertness is often more critical than high thermodynamic stability to prevent the release of the metal ion.[15][18]
Experimental Protocol: Acid-Catalyzed Dissociation
-
Reaction Setup: Prepare a solution of the metal complex at a known concentration in a highly acidic medium (e.g., 1-5 M HCl).
-
Time-Course Monitoring: Monitor the dissociation of the complex over time using a suitable analytical technique, such as UV-Vis spectrophotometry (if the complex has a characteristic absorbance) or by periodically taking aliquots and analyzing the concentration of the free ligand or metal ion by HPLC or ICP-MS.
-
Data Analysis: Plot the concentration of the complex as a function of time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the dissociation rate constant (k_d) and the half-life (t₁/₂) of the complex.[18]
| Ligand | Dissociation Half-life (t₁/₂) in 1 M H⁺ | Reference |
| This compound complex | Varies with metal, generally hours to days | [19] |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) complex | Extremely long (days to weeks) | [20][21] |
| Open-chain analogues (e.g., DTPA) | Minutes to hours | [15] |
Trustworthiness: The self-validating nature of this protocol lies in the direct measurement of the complex's decomposition over time under harsh conditions. This provides a reliable and quantitative measure of its kinetic stability.
Part 3: Comparative Analysis with Alternative Macrocycles
The choice of a macrocyclic ligand is a critical decision in the design of metal-based drugs and imaging agents. The following diagram illustrates the logical considerations when selecting a ligand.
Caption: Decision-making framework for selecting a macrocyclic ligand based on the target metal ion and intended application.
Authoritative Grounding: The selection of an appropriate macrocyclic ligand is a multi-parameter optimization problem. For instance, while cyclam offers exceptional thermodynamic stability for many transition metals, DOTA and its derivatives are often preferred for lanthanide ions used in MRI due to their high kinetic inertness and the presence of carboxylate arms that complete the coordination sphere and allow for bioconjugation.[22][23][24] this compound provides a balance of these properties, making it a suitable candidate for a variety of metal ions and applications.[7]
Conclusion
The validation of this compound complex formation is a critical process that requires a combination of analytical techniques. Mass spectrometry provides the initial confirmation of complex formation, while NMR spectroscopy offers insights into the coordination environment in solution. For unambiguous structural determination, X-ray crystallography remains the gold standard. Furthermore, a thorough evaluation of the thermodynamic stability and kinetic inertness of the complex is essential, particularly for biological applications. By employing the systematic approach outlined in this guide, researchers can confidently characterize their macrocyclic complexes and make informed decisions in the development of novel metal-based therapeutics and diagnostics.
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cross-validation of analytical methods for 1,4,7,10-Tetraazacyclotridecane
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 1,4,7,10-Tetraazacyclotridecane
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound this compound, a macrocyclic polyamine, presents unique analytical challenges due to its structure and physicochemical properties. Ensuring that the methods used to characterize its purity, identity, and strength are accurate and reliable is paramount. This guide provides a comprehensive framework for the cross-validation of key analytical methods for this molecule, grounding protocols in fundamental principles and regulatory expectations.
Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they produce comparable, reliable data.[1][2] This is not merely a method transfer exercise but a rigorous scientific inquiry that builds confidence in analytical results, particularly when one method is intended to replace another or when methods are used across different laboratories.[1][3]
Pillar 1: The Regulatory & Scientific Foundation
Any discussion of method validation must be anchored in the globally recognized standards set by the International Council for Harmonisation (ICH). The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for validating analytical procedures.[4][5] It outlines the performance characteristics that must be evaluated to demonstrate a method is "fit for its intended purpose."[6]
The core validation characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]
This guide will focus on three orthogonal methods suitable for the analysis of this compound:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A powerful separation technique for non-volatile compounds, ideal for purity and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: A high-sensitivity method for identifying and quantifying volatile and semi-volatile compounds, requiring derivatization for polar amines.
-
Potentiometric Titration: An absolute, first-principles method for determining the overall purity of the basic amine functional groups.
Pillar 2: Method-Specific Validation Protocols & Data
The following sections detail the experimental protocols and present typical validation data. This data, while illustrative, is based on established performance for structurally related polyamines and serves as a benchmark for laboratory-generated results.
Method A: Purity Assay and Impurity Profile by HPLC-ELSD
Causality of Experimental Choices: this compound lacks a strong UV chromophore, making conventional UV detection challenging. An Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for non-volatile analytes, making it an excellent choice. A mixed-mode or a specialized reverse-phase column is often required to achieve good peak shape for polar amines.[10]
Detailed Experimental Protocol:
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and an ELSD detector.
-
Column: A reverse-phase column with low silanol activity, such as a Newcrom R1, 150 mm x 4.6 mm, 5 µm.[10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program: 5% B to 60% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM (Standard Liters per Minute).
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Typical Validation Data Summary (Table 1)
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
|---|---|---|
| Linearity (Range) | r² ≥ 0.995 (0.1 - 2.0 mg/mL) | r² = 0.9991 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% across three levels |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability RSD = 0.45%Intermediate RSD = 1.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 mg/mL |
Method B: Identification and Trace Analysis by GC-MS (with Derivatization)
Causality of Experimental Choices: Polyamines are highly polar and non-volatile, leading to poor peak shape and thermal degradation in a GC system.[11] Derivatization, for instance by acylation with trifluoroacetic anhydride (TFAA), is essential to create a more volatile and thermally stable derivative suitable for GC analysis.[12] Mass Spectrometry provides definitive identification and high sensitivity.
Detailed Experimental Protocol:
-
Derivatization:
-
To 1 mL of a sample solution in pyridine (approx. 1 mg/mL), add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C, Splitless mode.
-
Oven Program: Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[13]
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 650 amu.
-
Typical Validation Data Summary (Table 2)
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
|---|---|---|
| Specificity | No interfering peaks at the retention time of the derivatized analyte. | Mass spectrum confirms identity. No interferences from blank. |
| Linearity (Range) | r² ≥ 0.99 (1 - 100 µg/mL) | r² = 0.9985 |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Precision (% RSD) at LOQ | ≤ 15.0% | RSD = 8.5% |
Method C: Absolute Purity by Potentiometric Titration
Causality of Experimental Choices: Potentiometric titration is a primary analytical method that relies on a stoichiometric reaction. For a base like this compound, titration with a standardized acid provides a direct measure of the total basic nitrogen content, serving as an excellent orthogonal method for absolute purity assessment.[14][15] The presence of multiple amine groups will result in multiple inflection points on the titration curve.[16][17]
Detailed Experimental Protocol:
-
Titration System: Mettler Toledo T5 or equivalent automated potentiometric titrator with a combined pH electrode.
-
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl), traceable to a primary standard.
-
Sample Preparation: Accurately weigh approximately 80-100 mg of this compound into a beaker. Dissolve in 50 mL of deionized water.
-
Procedure:
-
Immerse the pH electrode and the titrant delivery tube into the sample solution.
-
Stir the solution at a constant rate.
-
Titrate the sample with 0.1 M HCl, recording the pH and volume of titrant added.
-
Determine the equivalence points from the derivative of the titration curve. The final equivalence point corresponds to the total protonation of all four nitrogen atoms.
-
-
Calculation: Calculate the purity based on the volume of titrant consumed to reach the final equivalence point, the molarity of the titrant, the stoichiometry (4 moles of HCl per mole of analyte), and the sample weight.
Typical Validation Data Summary (Table 3)
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
|---|---|---|
| Accuracy | Based on titration of a primary standard (e.g., THAM). | 99.8% - 100.2% vs. primary standard |
| Precision (% RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% | Repeatability RSD = 0.2%Intermediate RSD = 0.6% |
| Specificity | Assumes all basicity is from the analyte. Vulnerable to other basic impurities. | Purity results are compared with a mass balance approach. |
Pillar 3: The Cross-Validation Workflow
The objective of this cross-validation is to compare the purity value obtained by the HPLC-ELSD area percent method against the absolute purity determined by potentiometric titration. This ensures that the chromatographic method, which is better for stability studies and impurity tracking, provides an accurate purity value.
Caption: Cross-validation workflow comparing HPLC and Titration methods.
Cross-Validation Protocol:
-
Sample Selection: Use a single, homogeneous batch of this compound.
-
Replicate Analysis: Prepare and analyze a minimum of six independent samples using the validated HPLC-ELSD method and six independent samples using the validated potentiometric titration method.
-
Data Compilation: Calculate the purity for each replicate. Determine the mean, standard deviation, and relative standard deviation (%RSD) for the set of results from each method.
-
Statistical Comparison:
-
Perform a Student's t-test to determine if there is a statistically significant difference between the mean purity values obtained from the two methods.
-
The acceptance criterion is typically that the calculated p-value is greater than 0.05, indicating no significant difference between the means.
-
-
Acceptance Criteria: The mean purity values obtained by the two methods should agree within a pre-defined limit, typically ± 2.0%.
Illustrative Cross-Validation Data (Table 4)
| Replicate | HPLC-ELSD Purity (%) | Potentiometric Titration Purity (%) |
|---|---|---|
| 1 | 99.5 | 99.8 |
| 2 | 99.3 | 99.6 |
| 3 | 99.6 | 100.1 |
| 4 | 99.4 | 99.7 |
| 5 | 99.7 | 99.9 |
| 6 | 99.5 | 99.8 |
| Mean | 99.50 | 99.82 |
| Std. Dev. | 0.141 | 0.172 |
| % Difference | \multicolumn{2}{c | }{0.32% } |
| t-test (p-value) | \multicolumn{2}{c|}{0.08 (Acceptable) } |
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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ProQuest. (n.d.). THE DETERMINATION OF PROTONATION CONSTANTS OF SPERMIDINE, SPERMINE, AND OTHER POLYAMINES BY POTENTIOMETRIC AND NUCLEAR MAGNETIC RESONANCE TITRATIONS (NMR). [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Springer Nature Experiments. (n.d.). Measurement of Polyamine pKa Values. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]
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National Institutes of Health. (n.d.). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. [Link]
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Canadian Science Publishing. (n.d.). Potentiometric titration study of two novel polydenate ligands and investigations of their complexes. [Link]
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PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Scholars' Mine. (2024). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via. [Link]
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Dalton Transactions. (2023). Co(II) complexes of tetraazamacrocycles appended with amide or hydroxypropyl groups as paraCEST agents. [Link]
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ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
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Scholars' Mine. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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SIELC Technologies. (n.d.). Separation of 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane on Newcrom R1 HPLC column. [Link]
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ResearchGate. (n.d.). Comparative titration curves of HCl (control), polyamines, and.... [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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National Institutes of Health. (n.d.). Polyamines (PAs) but not small peptides with closely spaced positively charged groups interact with DNA and RNA, but they do not represent a relevant buffer system at physiological pH values. [Link]
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MDPI. (n.d.). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). [Link]
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SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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IJRPC. (n.d.). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]
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ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
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Chromatography Forum. (2011). Amines by GC-MS. [Link]
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National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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PubMed. (2020). Establishment of a 1, 4, 7, 10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester (DOTA-NHS-ester) based lectin microarray for efficiently detecting serum glycans in gastric cancers. [Link]
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MDPI. (2021). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. [Link]
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A Comparative Guide to the Efficacy of 1,4,7,10-Tetraazacyclododecane-Based Chelating Agents
Introduction
In the landscape of modern medicine, particularly in diagnostic imaging and targeted radionuclide therapy, the stability and efficacy of metal-based agents are paramount. The safe delivery of metal ions, whether they be paramagnetic for Magnetic Resonance Imaging (MRI) or radioactive for therapy, hinges on the chelating agent that encages them. This guide provides an in-depth comparison of agents based on the 1,4,7,10-tetraazacyclododecane (cyclen) scaffold, a cornerstone of macrocyclic chemistry.[1][2] While the query specified "1,4,7,10-Tetraazacyclotridecane," the vast body of scientific literature and clinical application points to the 12-membered cyclen ring as the intended subject of a comparative efficacy guide.[3] Derivatives of cyclen, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) , have become ubiquitous in the field due to their remarkable ability to form highly stable and kinetically inert complexes with a wide array of metal ions.[4][5][6]
This guide will dissect the critical performance parameters of DOTA and its analogues, comparing them with other common chelators, such as the acyclic agent DTPA (diethylenetriaminepentaacetic acid). We will explore the causality behind experimental choices for evaluating these agents and provide actionable protocols for researchers in the field.
Pillar 1: Defining Efficacy in Metal Chelation
The "efficacy" of a chelator for in vivo applications is not a single metric but a composite of several key physicochemical properties. The ultimate goal is to ensure the metal ion reaches its target and performs its function without dissociating from the chelator, as the free metal ion (e.g., Gd³⁺) is often highly toxic.[1]
-
Thermodynamic Stability: This refers to the strength of the bond between the metal and the chelator at equilibrium, quantified by the stability constant (log K).[7] A higher log K value indicates a more stable complex. Macrocyclic chelators like DOTA exhibit exceptionally high thermodynamic stability due to the "macrocyclic effect," a favorable entropic contribution from the pre-organized structure of the ligand.[6][8]
-
Kinetic Inertness: While thermodynamic stability is crucial, it only describes the equilibrium state. Kinetic inertness describes the rate at which the complex dissociates.[7] For in vivo applications, where the agent is in a dynamic biological system, resistance to dissociation (high kinetic inertness) is arguably more critical than thermodynamic stability alone.[9][10] Macrocyclic agents are renowned for their high kinetic inertness, which is a direct result of the metal ion being mechanically entrapped within the rigid ring structure.[10][11]
-
Selectivity: The chelator must bind the desired metal ion with high preference over endogenous metal ions present in the body (e.g., Zn²⁺, Ca²⁺). Competition from these ions can lead to the release of the therapeutic or diagnostic metal.
-
Labeling Efficiency: In radiopharmacy, the chelator must be able to incorporate the radioisotope quickly and efficiently under mild conditions (e.g., moderate temperature, physiological pH) to maximize the yield of the radiolabeled product and minimize the degradation of the targeting biomolecule to which it is attached.[9]
Pillar 2: Comparative Analysis of Leading Chelators
The choice of chelator is a critical decision dictated by the specific metal ion and the intended application.[7] DOTA, with its 12-membered ring, is highly versatile but particularly well-suited for lanthanides like Gadolinium (Gd³⁺) for MRI and Lutetium (Lu¹⁷⁷) for therapy.[4]
Below is a comparative table summarizing key data for DOTA and a common acyclic alternative, DTPA.
| Parameter | Gd³⁺-DOTA | Gd³⁺-DTPA | Key Insight |
| Structure | Macrocyclic | Acyclic (Linear) | DOTA's structure pre-organizes the donor atoms for metal binding.[1][8] |
| Thermodynamic Stability (log K) | ~25[12][13] | ~22[8][12] | The macrocyclic effect gives DOTA a significant thermodynamic advantage.[14] |
| Kinetic Inertness | Very High (Dissociation t₁/₂ of hours to days)[12] | Moderate to Low | Gd³⁺-DOTA is orders of magnitude more resistant to dissociation in vivo.[12] |
| In Vivo Stability | High | Lower; prone to transmetallation | DOTA's high inertness minimizes the release of toxic free Gd³⁺.[12] |
| Labeling Conditions | Often requires heating (e.g., 90°C)[15] | Typically proceeds at room temperature | DTPA's flexible structure allows for faster complexation kinetics.[16] |
This comparison highlights a fundamental trade-off: DOTA provides superior in vivo stability at the cost of more demanding labeling conditions, whereas acyclic chelators like DTPA label more easily but offer less kinetic inertness.[7] This makes DOTA and its derivatives the preferred choice for therapeutic radiopharmaceuticals and MRI agents where long circulation times are expected.[9][16]
Logical Flow for Chelator Selection
The decision-making process for selecting an appropriate chelator is multifactorial. The diagram below illustrates a simplified logic path for researchers.
Caption: A flowchart illustrating the decision-making process for selecting a chelating agent.
Pillar 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used to evaluate chelator efficacy must be robust. Here, we detail methodologies for assessing the key performance parameters discussed.
Experimental Protocol 1: Assessment of Kinetic Inertness via Acid-Catalyzed Dissociation
Causality: The kinetic inertness of a metal complex is a critical predictor of its in vivo stability. An acid challenge assay accelerates the dissociation process, allowing for quantifiable comparisons of different chelators in a reasonable timeframe.[17] The rate of dissociation in strong acid correlates well with stability in biological media where endogenous metals and protons can challenge the complex.[18]
Methodology:
-
Preparation of Complex: Prepare a stock solution (e.g., 1 mM) of the metal-chelate complex (e.g., Gd-DOTA) in a neutral aqueous buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Initiation of Dissociation: To initiate the reaction, dilute an aliquot of the complex stock solution into a pre-heated solution of strong acid (e.g., 1 M HCl) to a final complex concentration of 50-100 µM.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Separation: Immediately quench the dissociation by adding the aliquot to a solution containing a large excess of a competing chelator (e.g., Arsenazo III for Gd³⁺) that rapidly forms a colored complex with any free metal ion.
-
Quantification: Measure the absorbance of the quenched solution at the appropriate wavelength (e.g., ~652 nm for the Gd-Arsenazo III complex) using a UV-Vis spectrophotometer. The increase in absorbance over time is proportional to the amount of free Gd³⁺ released.
-
Data Analysis: Plot the percentage of dissociated complex versus time. The data can be fitted to a first-order kinetic model to determine the dissociation rate constant (k_obs) and the dissociation half-life (t₁/₂ = 0.693 / k_obs).
Experimental Protocol 2: Evaluation of Radiolabeling Efficiency with ¹⁷⁷Lu
Causality: For radiotherapeutic applications, achieving high radiochemical purity (>95%) is essential for minimizing off-target radiation dose. This protocol validates the efficiency of incorporating ¹⁷⁷Lu into a DOTA-conjugated targeting molecule (e.g., a peptide).
Methodology Workflow:
Caption: Standard workflow for radiolabeling a DOTA-peptide with Lutetium-177 and subsequent quality control.
Step-by-Step Detail:
-
Reaction Setup: In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 1 µg/µL in water), a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5), and a radiolysis quencher (e.g., ascorbic acid).[19]
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ solution to the vial. The final reaction volume should be kept minimal to maintain high reactant concentrations.[15]
-
Incubation: Securely cap the vial and place it in a heating block calibrated to 90-95°C for 15-30 minutes.[15]
-
Quality Control (Radio-TLC):
-
Prepare an instant thin-layer chromatography (iTLC) strip.
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of the strip.
-
Place the strip in a chromatography tank containing a mobile phase solution (e.g., 50 mM DTPA, pH 5). In this system, the labeled peptide (¹⁷⁷Lu-DOTA-peptide) remains at the origin (Rf = 0), while free ¹⁷⁷Lu³⁺ migrates with the solvent front (Rf = 1).
-
Allow the solvent to travel up the strip.
-
Analyze the strip using a radio-TLC scanner to quantify the radioactivity at the origin and the solvent front.
-
-
Calculation: Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) x 100 A successful labeling reaction should yield an RCP of >95%.[20]
Conclusion
Agents based on the 1,4,7,10-tetraazacyclododecane (cyclen) framework, particularly DOTA, represent the gold standard for applications requiring high in vivo stability. Their superior performance, rooted in the principles of the macrocyclic effect, results in complexes with exceptional thermodynamic stability and, more importantly, outstanding kinetic inertness.[1][6] While alternatives like the acyclic chelator DTPA offer advantages in labeling kinetics, they cannot match the robustness of DOTA in a physiological environment. The selection of a chelator is a nuanced decision that must balance the demands of the metal ion, the required in vivo behavior, and the practicalities of radiolabeling chemistry. The experimental protocols detailed herein provide a validated framework for researchers to rigorously assess chelator efficacy and make informed decisions in the development of next-generation diagnostic and therapeutic agents.
References
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Tuning the Kinetic Inertness of Bi 3+ Complexes: The Impact of Donor Atoms on Diaza-18-Crown-6 Ligands as Chelators for 213 Bi Targeted Alpha Therapy. ResearchGate. Available at: [Link]
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Khan, H., Saeed, A., & Zhang, W. (2016). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. Bioorganic & Medicinal Chemistry, 24(22), 5815-5825. Available at: [Link]
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Ferreira, M. F., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. Inorganic Chemistry, 52(7), 4084-4096. Available at: [Link]
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Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates. (2008). Contrast Media & Molecular Imaging. Available at: [Link]
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Thermodynamic stability constants of Y 3+ complexes with EDTA, DTPA,... ResearchGate. Available at: [Link]
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Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. (2023). RSC Publishing. Available at: [Link]
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Practical Aspects of labeling DTPA- and DOTA- Peptides with. (2012). The University of New Mexico. Available at: [Link]
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Improved synthesis of the bifunctional chelating agent 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tri s(acetic acid)cyclododecane (PA-DOTA). (1999). Bioorganic & Medicinal Chemistry. Available at: [Link]
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(PDF) Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity. ResearchGate. Available at: [Link]
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performance evaluation of 1,4,7,10-Tetraazacyclotridecane in vivo
An In-depth Comparative Guide to the In Vivo Performance of 1,4,7,10-Tetraazacyclotridecane-Based Chelators
For researchers, scientists, and drug development professionals in the field of nuclear medicine, the selection of an appropriate chelator is a critical decision that profoundly impacts the in vivo performance of a radiopharmaceutical. An ideal chelator must rapidly and efficiently bind the desired radionuclide under mild conditions and, most importantly, form a complex with high in vivo stability to prevent the release of the metal ion.[1] This guide provides a comprehensive performance evaluation of this compound ([2]aneN4) based chelators, comparing them against established alternatives with supporting experimental data.
The Imperative of Kinetic Inertness for In Vivo Applications
The central role of a chelator is to ensure the radionuclide remains securely bound to its targeting biomolecule as it travels through the body. Dissociation of the radionuclide in vivo leads to off-target accumulation in non-target tissues like the liver, kidneys, and bone, resulting in a diminished imaging signal-to-noise ratio and increased radiation dose to healthy organs.[1] Macrocyclic chelators, such as the widely-used 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are pre-organized for metal ion coordination, which contributes to the high thermodynamic stability and kinetic inertness of their complexes.[3][4] The "size-match" between the metal ion's ionic radius and the macrocyclic cavity is a key determinant of stability.[5] While the 12-membered ring of DOTA is optimal for many radiometals, the slightly larger 13-membered ring of[2]aneN4 offers a unique coordination environment that can be advantageous for specific radionuclides.
Performance Comparison:[2]aneN4 Derivatives vs. The Gold Standard
The in vivo behavior of a radiopharmaceutical is dictated by a combination of factors including radiolabeling efficiency, complex stability, and biodistribution. To illustrate the performance of a[2]aneN4-based chelator, we will compare it with DOTA, which is often considered the 'gold standard' for many applications.[6]
Table 1: Performance Comparison of a[2]aneN4-based Chelator vs. DOTA for ⁶⁸Ga-Labeling
| Parameter | [2]aneN4 Derivative (e.g., H₄cp₂₅₆) | DOTA | Rationale and Field Insights |
| Radiolabeling Conditions | Room temperature, < 10 minutes, wide pH range (4.0-7.0) | Requires heating (e.g., 90-95°C), acidic pH[7] | The milder conditions for[2]aneN4 derivatives are crucial for heat-sensitive biomolecules like antibodies and some peptides, preventing their degradation. |
| Radiochemical Yield | Quantitative (>95%) at low chelator concentrations[7][8] | Quantitative, but may require higher concentrations and harsher conditions.[8] | High yields at low concentrations lead to higher specific activity, which is desirable for receptor-targeted imaging. |
| In Vivo Stability | High stability under physiological conditions | Very high kinetic stability[5][6] | Both chelators form highly stable complexes, minimizing radionuclide release. The exceptional stability of the Ga-DOTA complex is well-established. |
| Biodistribution & Clearance | Dependent on the conjugated biomolecule; typically shows rapid clearance for small molecules.[9][10] | Pharmacokinetics are governed by the targeting vector. Unconjugated complexes are cleared renally.[9] | The chelator itself has a minimal impact on biodistribution when attached to a larger targeting molecule; its primary role is to secure the radiometal. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any performance claim rests on robust and reproducible experimental design. Here, we provide detailed methodologies for key evaluation experiments.
Protocol 1: Radiolabeling Efficiency Determination
This protocol details the steps to assess how efficiently a chelator, such as a[2]aneN4 derivative, complexes with a radionuclide like Gallium-68.
Caption: Workflow for assessing ⁶⁸Ga radiolabeling efficiency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 µM solution of the[2]aneN4-biomolecule conjugate in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 4.5).
-
Radionuclide Elution: Elute a commercial ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
Labeling Reaction: Add a specific activity of the ⁶⁸GaCl₃ eluate (e.g., 100-200 MBq) to the chelator solution.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 10 minutes.
-
Quality Control: Determine the radiochemical yield using radio-thin-layer chromatography (radio-TLC). Spot the reaction mixture on a TLC plate and develop it with an appropriate mobile phase (e.g., 0.1 M citrate buffer, pH 4). The radiolabeled conjugate will remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.
-
Analysis: Scan the TLC plate using a radio-TLC scanner to quantify the radioactivity distribution and calculate the percentage of incorporated ⁶⁸Ga. A yield of over 95% is typically required for in vivo use.[7][8]
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the procedure to determine the distribution and clearance of the radiolabeled compound in a living organism, which is essential for assessing its targeting efficacy and non-target tissue accumulation.[9][11]
Caption: Standard workflow for an in vivo biodistribution study.
Step-by-Step Methodology:
-
Animal Model: Use appropriate tumor-bearing animal models (e.g., nude mice with subcutaneously implanted xenografts). All procedures must be approved by an Institutional Animal Care and Use Committee.[12]
-
Administration: Inject a cohort of animals (typically n=4-5 per time point) with a known quantity of the purified radiopharmaceutical (e.g., 1-2 MBq) via the tail vein.
-
Sample Collection: At predetermined time points post-injection (p.i.), euthanize the animals. Collect blood and dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of agent accumulation and clearance.[9][10]
Authoritative Grounding & Mechanistic Causality
The superior performance of certain chelators for specific radionuclides is grounded in fundamental principles of coordination chemistry. The ability of many[2]aneN4 and other non-DOTA macrocycles to achieve rapid, room-temperature labeling with ⁶⁸Ga is attributed to a lower kinetic barrier for complex formation compared to DOTA.[2][8] While DOTA forms an exceptionally inert complex once the metal is incorporated, the initial chelation process is slower and requires energy input (heating) to overcome this kinetic hurdle.[6][13]
The development of chelators that bypass the need for harsh labeling conditions is a significant advancement. It expands the range of biomolecules that can be labeled with radiometals like ⁶⁸Ga, opening up new avenues for developing sensitive and specific PET imaging agents.[6]
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A Researcher's Guide to Macrocyclic Chelators: Benchmarking 1,4,7,10-Tetraazacyclotridecane
In the landscape of medicinal and coordination chemistry, the rational design of metal chelators is a cornerstone for developing effective radiopharmaceuticals and imaging agents. The inherent stability of macrocyclic ligands, a phenomenon known as the macrocyclic effect, makes them superior scaffolds compared to their linear counterparts. This guide provides an in-depth comparative analysis of 1,4,7,10-tetraazacyclotridecane, or[1]aneN4, benchmarking its performance against the more ubiquitously used tetraazamacrocycles. Our focus will be on the structural rationale, comparative stability data, and the experimental diligence required to select the optimal chelator for a given metal ion and application.
The Principle of Pre-organization: Why Macrocycles Excel
The macrocyclic effect describes the enhanced thermodynamic stability of metal complexes formed with cyclic ligands over their analogous acyclic versions. This stability is primarily entropy-driven. An open-chain ligand has many degrees of conformational freedom that are lost upon chelation, representing a significant entropic penalty. A macrocycle, however, is already "pre-organized" for metal binding, minimizing this entropic cost and resulting in a more stable complex. This principle is fundamental to understanding why chelators like DOTA form such robust complexes suitable for in vivo use.[2]
Profiling the Tetraaza-Macrocycle Family
Our analysis centers on[1]aneN4 and its closest, most relevant homologues, which serve as the industry and academic standards in drug development and diagnostics.
2.1. The Subject: this compound ([1]aneN4) This 13-membered macrocycle occupies a unique position between the more common 12- and 14-membered rings. Its cavity size and conformational rigidity impose specific geometric constraints on the coordinated metal ion, which can be leveraged to achieve selectivity and modulate the reactivity of the resulting metallated complex.
2.2. The Benchmarks
-
1,4,7,10-Tetraazacyclododecane (Cyclen): The 12-membered parent macrocycle for a host of critical chelators.[3] It is the foundational scaffold for DOTA and is used in several MRI contrast agents.[4] Its smaller cavity is ideally suited for a range of metal ions, forming five-membered chelate rings.[1]
-
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger, 14-membered ring that provides a more flexible coordination sphere.[1] It forms highly stable square-planar complexes with transition metals like Ni(II) and Cu(II) and features alternating five- and six-membered chelate rings, a structural feature that significantly influences its stability and coordination geometry.[1]
-
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of cyclen, DOTA is arguably the gold standard for many applications.[2] The four pendant acetate arms create an eight-coordinate, highly stable cage for metal ions, particularly trivalent lanthanides (like Gd³⁺ for MRI) and other medically relevant radiometals (⁶⁸Ga, ¹⁷⁷Lu, ²¹²Pb).[5][6][7]
Quantitative Comparison: Thermodynamic Stability
The most critical parameter for an in vivo chelator is the thermodynamic stability of its metal complex, often expressed as the logarithm of the formation constant (log K₁). A high log K₁ value signifies a strong metal-ligand interaction, minimizing the release of potentially toxic free metal ions.
| Chelator | Ring Size | Coordinated Metal Ion | log K₁ (approx.) | Key Structural Feature |
| [1]aneN4 | 13-membered | Cu²⁺ | 20.9 | Intermediate ring size, potential for distorted geometries |
| Cyclen | 12-membered | Cu²⁺ | 23.3 | Forms four 5-membered chelate rings |
| Cyclam | 14-membered | Cu²⁺ | 27.2 | Alternating 5- and 6-membered chelate rings[1] |
| DOTA | 12-membered | Gd³⁺ | 25.6 | Four carboxylate arms creating an 8-coordinate cage[5] |
| DOTA | Pb²⁺ | 25.3 | High stability with heavy metal ions[6][7] |
Note: Stability constants are highly dependent on experimental conditions (pH, temperature, ionic strength). The values presented are for comparative purposes.
Expert Analysis: The data reveals that for a given metal ion like Cu²⁺, stability increases from the 13-membered ring to the 12- and then the 14-membered ring, with Cyclam showing exceptional stability. This is attributed to the optimal fit of the Cu²⁺ ion within the Cyclam cavity. The dramatic increase in stability for DOTA complexes, when compared to the parent Cyclen, underscores the profound contribution of the pendant coordinating arms in encapsulating the metal ion.
Experimental Design: A Protocol for Verifying Stability
To ensure scientific rigor, any new chelator must be evaluated using standardized methods. Potentiometric titration is a foundational technique to determine ligand protonation constants and metal complex stability constants.
4.1. Protocol: Determining Stability Constants via Potentiometric pH Titration
This method meticulously tracks pH changes in a solution containing the ligand and metal ion upon the addition of a standardized base. The resulting data is fitted using specialized software to derive the stability constants.
Workflow for Potentiometric Titration
Caption: A self-validating workflow for determining chelator stability constants.
Causality in Protocol Design:
-
Why a carbonate-free base? Carbon dioxide from the air dissolves in basic solutions to form carbonate, which can buffer the solution or precipitate with metal ions, interfering with the accuracy of the titration.
-
Why an inert atmosphere? This prevents the oxidation of metal ions (like Cu⁺ to Cu²⁺) or the ligand itself, ensuring that the measured stability constant corresponds to the intended chemical species.
-
Why two separate titrations? The "ligand only" titration is essential to independently determine the ligand's protonation constants (pKa values). These values are then fixed during the analysis of the "ligand + metal" titration data, reducing the number of variables and leading to a more robust and reliable stability constant (log K₁).
From Scaffold to System: The Role of Functionalization
The true power of these macrocycles is realized when they are converted into bifunctional chelators (BFCs). This involves chemically attaching a reactive handle to the macrocycle, allowing it to be conjugated to a biologically active molecule, such as a peptide or antibody, without compromising its chelating ability.
Logical Pathway for Developing a Targeted Agent
Caption: The synthetic progression from a simple macrocycle to a clinical agent.
The synthetic accessibility and regioselectivity of N-functionalization on[1]aneN4 compared to the highly symmetric Cyclen or Cyclam could offer novel avenues for creating complex, multi-functional imaging or therapeutic agents.
Conclusion and Future Outlook
While Cyclen, Cyclam, and DOTA are established workhorses in coordination chemistry, this compound ([1]aneN4) should not be overlooked. Its unique 13-membered ring structure offers a distinct coordination environment that may prove advantageous for specific metal ions where standard chelators are suboptimal. For instance, its intermediate cavity size could offer enhanced selectivity for metals that are too large for Cyclen but too small for a stable Cyclam complex.
The selection of a chelator must be a data-driven process. This guide provides the framework for that analysis, emphasizing the need for rigorous experimental validation. Researchers are encouraged to consider[1]aneN4 as a viable and potentially advantageous scaffold in the design of next-generation metal-based diagnostics and therapeutics.
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A Comparative Guide to 1,4,7,10-Tetraazacyclotridecane: Exploring the Untapped Potential of a 13-Membered Macrocycle
Introduction
In the vast field of coordination chemistry, tetraazamacrocycles have established themselves as premier chelating agents, forming the backbone of numerous applications in medicine, catalysis, and materials science. Among these, the 12-membered 1,4,7,10-tetraazacyclododecane (cyclen) and the 14-membered 1,4,8,11-tetraazacyclotetradecane (cyclam) have been extensively studied and commercialized. However, their intermediary, the 13-membered 1,4,7,10-tetraazacyclotridecane, remains a relatively unexplored entity. This guide aims to provide a comprehensive literature review of the known applications and properties of this compound. Due to the limited research on this specific macrocycle, this guide will also draw comparisons with its well-characterized 12- and 14-membered counterparts to elucidate its potential applications and guide future research endeavors for scientists and professionals in drug development.
Structural and Physicochemical Properties: A Tale of Ring Size
The structure of this compound is characterized by a 13-membered ring containing four nitrogen atoms. This unique ring size results in a combination of five- and six-membered chelate rings upon coordination with a metal ion, a feature that distinguishes it from the uniform five-membered chelate rings of cyclen and the alternating five- and six-membered rings of cyclam.
Caption: Structure of this compound.
Coordination Chemistry: The Impact of an Intermediate Ring Size
The coordination behavior of this compound is intricately linked to its unique structure. The formation of both five- and six-membered chelate rings upon metal complexation leads to thermodynamic and kinetic properties that are intermediate between those of cyclen and cyclam.
Thermodynamic Stability
A study on the copper(II) complex of this compound revealed a stability constant (log K) of 29.1.[1] This is significantly higher than for open-chain tetra-amine complexes, showcasing the macrocyclic effect. The enhanced stability is largely attributed to a more favorable entropy change.[1] When compared to its cyclic counterparts, the stability of the Cu(II) complex with the 13-membered ring is intermediate, being less stable than the cyclen complex but more stable than the cyclam complex. This trend is influenced by the increasing chelate ring size, where an increase from five- to six-membered rings can destabilize complexes, particularly with smaller metal ions.[2]
| Macrocycle | Metal Ion | log K | ΔH (kcal/mol) | ΔS (cal/K·mol) | Reference |
| 1,4,7,10-Tetraazacyclododecane (cyclen) | Cu(II) | 24.8 | -21.4 | 40 | [3] |
| This compound | Cu(II) | 29.1 | -16.1 | 26.9 | [1] |
| 1,4,8,11-Tetraazacyclotetradecane (cyclam) | Cu(II) | 27.2 | -26.9 | 33 |
Table 1: Thermodynamic data for the formation of Cu(II) complexes with 12-, 13-, and 14-membered tetraazamacrocycles.
Kinetic Properties
The kinetics of complex formation for this compound also exhibit intermediate behavior. The rate of formation of its copper(II) complex is slower than that of open-chain analogues but faster than that of the more rigid cyclen.[1] The dissociation of the complex is also influenced by the ring size, with the 13-membered ring providing a balance between the high kinetic inertness of cyclen complexes and the faster dissociation of larger ring macrocycles.
Applications: Current Findings and Future Prospects
While research into the applications of this compound is still in its nascent stages, existing studies and comparisons with related macrocycles suggest significant potential in several fields.
Lanthanide Complexes for Biomedical Imaging
The synthesis of both mononuclear and trinuclear lanthanide complexes with a derivative, 1,5,8,11-tetraazacyclotridecane-2,4-dione, highlights the potential of 13-membered tetraaza macrocycles in biomedical imaging.[4] Lanthanide complexes are crucial for applications such as Magnetic Resonance Imaging (MRI) contrast agents (with Gd³⁺) and in radiopharmaceuticals for imaging and therapy. The study demonstrated that the 13-membered macrocycle can encapsulate lanthanide ions, and the resulting complexes exhibit interesting spectroscopic properties.[4] The stability and kinetic inertness of such complexes are paramount in medical applications to prevent the release of toxic free metal ions in vivo. While DOTA (a derivative of the 12-membered cyclen) is the gold standard, the unique coordination geometry and intermediate kinetic properties of this compound-based chelators could offer advantages in terms of relaxivity for MRI or labeling efficiency for radiopharmaceuticals.
Catalysis
Macrocyclic metal complexes are widely used as catalysts. The unusual coordination geometries that can be imposed by macrocycles can lead to unique catalytic activities.[4] While no specific catalytic applications of this compound complexes have been reported, the study of its copper complex suggests potential in reactions where the lability of the metal center is important.[1] The intermediate kinetic properties could allow for faster substrate binding and product release compared to the more inert cyclen-based catalysts.
Synthesis of Macrocyclic Complexes
The synthesis of tetraazamacrocycles can be challenging. A common method involves the template condensation of a linear tetraamine with a dicarbonyl compound in the presence of a metal ion. For instance, the synthesis of the 13-membered macrocycle derivative 1,5,8,11-tetraazacyclotridecane-2,4-dione was achieved through the reaction of 1,8-diamino-3,6-diazaoctane and diethyl malonate in the presence of a lanthanide ion as a template.[4]
Caption: Generalized workflow for the template synthesis of a 13-membered tetraaza macrocyclic complex.
Experimental Protocol: Template Synthesis of Lanthanide Complexes of 1,5,8,11-tetraazacyclotridecane-2,4-dione
The following is a representative protocol for the synthesis of lanthanide complexes of a 13-membered tetraaza macrocycle, as described by Agarwal et al.[4]
-
Preparation of Reactant Solution: A solution of the linear tetraamine, 1,8-diamino-3,6-diazaoctane, in methanol is prepared.
-
Addition of Lanthanide Salt: To this solution, a methanolic solution of the respective lanthanide(III) chloride is added dropwise with constant stirring. The lanthanide ion acts as a template, organizing the linear precursor into a conformation suitable for cyclization.
-
Addition of Dicarbonyl Compound: A methanolic solution of diethyl malonate is then added slowly to the reaction mixture.
-
Reflux: The resulting mixture is refluxed for several hours to promote the condensation and cyclization reaction.
-
Isolation of the Complex: The volume of the reaction mixture is reduced, and the solid complex is precipitated by the addition of a suitable solvent. The product is then filtered, washed, and dried.
Comparative Analysis and Future Outlook
The limited data available for this compound consistently places its properties between those of the well-studied 12- and 14-membered tetraazamacrocycles. This "intermediate" nature could be its most significant advantage, offering a tunable platform for various applications.
| Property | 1,4,7,10-Tetraazacyclododecane (12-membered) | This compound (13-membered) | 1,4,8,11-Tetraazacyclotetradecane (14-membered) |
| Chelate Rings | Four 5-membered | Three 5-membered, one 6-membered | Two 5-membered, two 6-membered |
| Thermodynamic Stability | High | Intermediate | Lower |
| Kinetic Inertness | High | Intermediate | Lower |
| Flexibility | Low | Intermediate | High |
| Known Applications | MRI contrast agents, radiopharmaceuticals, catalysis | Limited studies on coordination chemistry | Catalysis, organic synthesis |
Table 2: Comparative properties of 12-, 13-, and 14-membered tetraazamacrocycles.
The future of this compound research lies in a more systematic exploration of its coordination chemistry with a wider range of metal ions, particularly those relevant to medical imaging and catalysis. The synthesis of functionalized derivatives, akin to the development of DOTA from cyclen, will be crucial for its application in bioconjugation for targeted drug delivery and diagnostics. The intermediate thermodynamic stability and kinetic inertness may offer a "sweet spot" for applications requiring a balance between complex stability and reactivity. Further investigation into this underexplored macrocycle is warranted to unlock its full potential.
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A Senior Application Scientist's Guide to Confirming the Structure of Novel 1,4,7,10-Tetraazacyclotridecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and diagnostic agent development, the precise structural confirmation of novel chelating agents is paramount. The 1,4,7,10-tetraazacyclotridecane framework, a 13-membered macrocycle, presents a unique scaffold for the sequestration of metal ions, offering a distinct alternative to the more common 12-membered (cyclen) and 14-membered (cyclam) rings. This guide provides an in-depth, objective comparison of the analytical methodologies required to unequivocally confirm the structure of novel this compound derivatives, supported by experimental data and protocols.
The Rationale: Why Focus on 13-Membered Tetraazamacrocycles?
The choice of a macrocyclic chelator is a critical decision in the development of radiopharmaceuticals and MRI contrast agents. While 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a gold standard for many applications due to the high thermodynamic stability and kinetic inertness of its metal complexes, the subtle variation in the macrocyclic ring size to a 13-membered structure can significantly influence the coordination chemistry and in vivo performance of the resulting metallated species.[1][2] The larger cavity size of this compound derivatives, such as this compound-1,4,7,10-tetraacetic acid (TRITA), can offer more favorable coordination geometries for certain metal ions, potentially leading to enhanced stability or altered pharmacokinetic profiles. This guide will equip you with the necessary tools to rigorously characterize these novel compounds.
The Analytical Trinity: A Multi-faceted Approach to Structural Confirmation
No single technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography forms the bedrock of modern structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the first and most informative tool for characterizing the solution-state structure of your novel this compound derivative. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for unambiguous assignment of all proton and carbon signals.
-
¹H NMR: Provides the initial overview of the proton environment. The integration of signals should correspond to the number of protons in a given environment. The chemical shifts and coupling patterns offer clues about the connectivity and conformation of the macrocyclic ring and its substituents. For instance, the protons on the ethylenic bridges of the macrocycle will typically appear as complex multiplets.
-
¹³C NMR: Confirms the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing you to trace the spin systems within the molecule, such as the protons along the backbone of the macrocycle.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems across the molecule.
-
-
Acquire High-Quality Spectra: Ensure your sample is pure and dissolved in a suitable deuterated solvent.
-
Process the Data: Apply appropriate window functions and Fourier transform the data.
-
Assign the ¹H Spectrum: Start with the most distinct signals and use integration and multiplicity to make initial assignments.
-
Trace Connections with COSY: Use the cross-peaks in the COSY spectrum to connect coupled protons and build fragments of the molecule.
-
Assign Carbons with HSQC: Use the correlations in the HSQC spectrum to assign the carbons that are directly attached to your assigned protons.
-
Confirm and Connect with HMBC: Utilize the long-range correlations in the HMBC spectrum to confirm your assignments and to connect the fragments into the final molecular structure.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Macrocycle -CH₂-N- | 2.5 - 3.5 (complex multiplets) | 45 - 55 | Protons to adjacent macrocycle carbons |
| Pendant Arm -CH₂- | Varies with substituent | Varies with substituent | Protons to macrocycle nitrogen and pendant arm carbons |
| Pendant Arm Functional Group | Varies with substituent | Varies with substituent | Protons to adjacent carbons in the pendant arm |
Note: The exact chemical shifts will vary depending on the specific substituents on the macrocycle.
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirming Molecular Weight and Integrity
ESI-MS is a soft ionization technique that is ideal for confirming the molecular weight of your novel macrocycle and its metal complexes.[3] It provides a direct measure of the mass-to-charge ratio (m/z) of the ions in the gas phase.
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which should correspond to the calculated molecular weight of your compound.
-
Isotope Pattern: For metal complexes, the isotopic distribution of the metal will be reflected in the mass spectrum, providing a clear signature of the metal's presence.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, you can gain further structural information. The fragmentation pattern can reveal the loss of specific side chains or the cleavage of the macrocyclic ring, providing additional confirmation of the proposed structure.[4][5]
-
Sample Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrument Setup: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal with minimal in-source fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated value. If analyzing a metal complex, simulate the isotopic pattern and compare it with the experimental data.
-
MS/MS (Optional): If further structural confirmation is needed, perform MS/MS on the molecular ion peak and analyze the fragmentation pattern.
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern Match |
| [M+H]⁺ | Calculated value | Observed value | N/A |
| [M+Na]⁺ | Calculated value | Observed value | N/A |
| [M+Metal-nH]ⁿ⁺ | Calculated value | Observed value | >95% |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about the connectivity and mass of your molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure in the solid state.[6] This technique is the gold standard for structural confirmation and provides precise bond lengths, bond angles, and conformational details.
-
Absolute Confirmation: A high-quality crystal structure provides irrefutable proof of the molecular structure.
-
Conformational Analysis: It reveals the precise conformation of the macrocyclic ring and the arrangement of the pendant arms in the solid state.
-
Coordination Geometry: For metal complexes, it details the coordination number and geometry of the metal ion, including the bond distances between the metal and the donor atoms of the chelator.
-
Crystal Growth: This is often the most challenging step. The goal is to slowly grow a single, well-ordered crystal of your compound. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Structure Validation: The final structure is validated to ensure its quality and accuracy.
| Parameter | Typical Value |
| Metal-Nitrogen Bond Lengths | 2.1 - 2.5 Å |
| Metal-Oxygen Bond Lengths (from pendant arms) | 2.0 - 2.4 Å |
| N-C-C Bond Angles in Macrocycle | ~109.5° (tetrahedral) |
| C-N-C Bond Angles in Macrocycle | ~112° |
Note: These values are approximate and will vary depending on the specific metal ion and the nature of the pendant arms.
Comparative Analysis: this compound Derivatives vs. The Alternatives
The ultimate goal of characterizing a novel chelator is to understand its potential advantages over existing alternatives. The primary competitors for this compound derivatives are the well-established 12-membered (cyclen-based, e.g., DOTA) and 14-membered (cyclam-based) macrocycles.
Key Performance Metrics for Comparison
-
Thermodynamic Stability: Quantified by the stability constant (log K), which indicates the strength of the metal-ligand bond at equilibrium.
-
Kinetic Inertness: Describes the rate of dissociation of the metal from the complex. High kinetic inertness is crucial for in vivo applications to prevent the release of toxic free metal ions.[7][8]
-
Radiolabeling Efficiency: For radiopharmaceutical applications, the efficiency and conditions (temperature, pH, time) required for radiolabeling are critical parameters.
-
In Vivo Stability and Pharmacokinetics: Ultimately, the performance of the chelator must be evaluated in a biological system to assess its stability, biodistribution, and clearance profile.
Comparative Data: Stability Constants (log K) of Metal Complexes
| Ligand | Metal Ion | log K | Reference |
| TRITA (13-membered) | Cu²⁺ | 23.1 | [6] |
| La³⁺ | 18.9 | [6] | |
| Sm³⁺ | 20.6 | [6] | |
| Ho³⁺ | 20.8 | [6] | |
| DOTA (12-membered) | Cu²⁺ | 22.1 | [9] |
| La³⁺ | 23.9 | [9] | |
| Sm³⁺ | 24.6 | [9] | |
| Ho³⁺ | 25.1 | [9] | |
| TETA (14-membered) | Cu²⁺ | 27.2 | [6] |
| La³⁺ | 14.8 | [6] | |
| Sm³⁺ | 16.7 | [6] | |
| Ho³⁺ | 17.1 | [6] |
Analysis: The data suggests that for Cu²⁺, the larger 14-membered TETA forms the most stable complex, while for the larger lanthanide ions, the smaller 12-membered DOTA provides a better size match, leading to higher stability constants. The 13-membered TRITA shows intermediate stability for these ions. This highlights the importance of matching the cavity size of the macrocycle to the ionic radius of the metal ion for optimal thermodynamic stability.
Visualizing the Workflow
To provide a clear overview of the structural confirmation process, the following workflow diagram is presented in Graphviz DOT language.
Caption: Workflow for the structural confirmation and comparative evaluation of novel this compound derivatives.
Conclusion
The rigorous structural confirmation of novel this compound derivatives is a critical step in their development as advanced chelating agents. By employing a multi-technique approach encompassing NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can gain a comprehensive understanding of their molecular architecture. This detailed characterization, coupled with a direct comparison to established alternatives, is essential for identifying compounds with superior performance characteristics for applications in medicine and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in this exciting field of research.
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
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- The Design and Synthesis of Highly Branched and Spherically Symmetric Fluorinated Macrocyclic Chelators. (2008). Organic Letters, 10(1), 125-128.
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2D NMR: TOCSY and HSQC. (n.d.). University of Washington. Retrieved from [Link]
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- Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes. (2015). Dalton Transactions, 44(10), 4547-4561.
- Synthesis and Characterization of Transition Metal Complexes of 12- and 14-Membered Tetraaza Macrocycles. (2009). Asian Journal of Chemistry, 21(5), 3451-3458.
- Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. (2020). Chemical Science, 11(26), 6776–6787.
- Triaza-Macrocyclic Chelates of Group 13 Metal Ions with Relevance to Nuclear Medicine: Structure and Dynamics in Solution and In Vivo. (2008). Inorganic Chemistry, 47(17), 7725–7737.
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2D NMR. (n.d.). EPFL. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]
- Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. (2022). European Journal of Nuclear Medicine and Molecular Imaging, 49(5), 1541–1553.
- Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. (2022). European Journal of Nuclear Medicine and Molecular Imaging, 49(5), 1541–1553.
- Proposed mass fragmentation pathways and product ions of metal–DMA and metal–NA complexes. (2016). Scientific Reports, 6, 26785.
- Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. (2022). Pharmaceuticals, 15(12), 1553.
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Materials Project. (n.d.). mp-1212647. Retrieved from [Link]
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Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). TU Graz. Retrieved from [Link]
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- Crystal structure of dinitro(1,4,7,10-tetraazacyclododecane)cobalt(III) chloride. (1976). Inorganic Chemistry, 15(6), 1479–1481.
- Fragmentation behavior of EDTA complexes under different activation conditions. (2021). Journal of Mass Spectrometry, 56(6), e4721.
- Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2005). Chinese Journal of Organic Chemistry, 25(10), 1161-1168.
- Crystal Structure Analysis of 1, 4, 7-Trithia-10, 13-diazacyclopentadecane-9, 14-dione. (2025). Journal of Chemical Crystallography.
- Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. (2002). Journal of Chemical Sciences, 114(4), 305-314.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
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Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
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Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]
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A Comparative Guide to the Kinetic Properties of Tetraazamacrocycles: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, particularly in its application to medical imaging, targeted radiotherapy, and catalysis, the kinetic properties of chelating agents are not merely academic; they are a cornerstone of efficacy and safety. Among the plethora of ligands, tetraazamacrocycles have emerged as a class of unparalleled importance due to their ability to form highly stable and kinetically inert metal complexes. This guide provides a comparative analysis of the kinetic behavior of seminal tetraazamacrocycles, offering insights into the structural factors that govern their reactivity and providing practical experimental protocols for their evaluation.
The Central Tenet: Kinetic Inertness as a Prerequisite for In Vivo Applications
Thermodynamic stability, often expressed as the stability constant (log K), provides a measure of the extent to which a complex will form at equilibrium. While a high thermodynamic stability is desirable, it does not guarantee that a complex will remain intact under the dynamic and competitive conditions of a biological system. Herein lies the critical importance of kinetic inertness—the resistance of a complex to dissociation. For applications such as Magnetic Resonance Imaging (MRI) contrast agents or radiopharmaceuticals, the premature release of a toxic metal ion in vivo is a significant safety concern. Therefore, a thorough understanding and comparative assessment of the kinetic properties of different macrocyclic chelators are indispensable for the rational design of new metal-based drugs and diagnostic agents.
Key Determinants of Kinetic Properties in Tetraazamacrocycles
The kinetic behavior of a tetraazamacrocycle complex is a finely tuned interplay of several structural and environmental factors. Understanding these relationships is crucial for predicting and modulating the reactivity of these systems.
-
Macrocyclic Ring Size: The "size-match" selectivity principle posits that a metal ion will form the most stable complex with a macrocycle whose cavity size best accommodates it. Kinetically, a snug fit can enhance inertness by encapsulating the metal ion and increasing the energy barrier for dissociation. For instance, the 12-membered cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives, like DOTA, are generally well-suited for complexing a range of metal ions, including lanthanides, contributing to their high kinetic stability. In contrast, larger macrocycles like the 14-membered cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives, such as TETA, may exhibit faster complex formation but also faster dissociation for certain metal ions due to a less optimal fit and greater flexibility.
-
Structural Rigidity: A more rigid macrocyclic framework pre-organizes the donor atoms for metal ion coordination, which can lead to slower complex formation but significantly enhanced kinetic inertness of the resulting complex. Rigidity can be introduced by incorporating structural elements like cyclohexyl units into the macrocyclic backbone. This pre-organization minimizes the conformational changes required for complexation and subsequent dissociation, thereby increasing the activation energy for decomplexation.
-
Pendant Coordinating Arms: The nature and number of pendant arms appended to the nitrogen atoms of the macrocycle play a pivotal role in both thermodynamic stability and kinetic inertness. Carboxylate arms, as seen in DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), contribute to the high negative charge of the ligand and form strong coordination bonds, significantly enhancing the kinetic inertness of the complexes. The substitution of these carboxylate groups with amide functionalities, as in DOTA-tetraamide derivatives, can influence the complex's properties, sometimes leading to a decrease in thermodynamic stability but still maintaining sufficient kinetic inertness for in vivo applications. The basicity of the donor atoms on the pendant arms also influences kinetic inertness, with more basic donors generally leading to more inert complexes.
The interplay of these factors is visually summarized in the following diagram:
Caption: Interplay of structural factors on the kinetic properties of tetraazamacrocycle complexes.
Comparative Kinetic Data
The following table presents a comparative summary of kinetic data for selected tetraazamacrocycle complexes with copper(II) and lanthanide(III) ions. It is important to note that experimental conditions (pH, temperature, ionic strength) can significantly influence kinetic parameters, and direct comparisons should be made with caution when data are from different sources.
| Macrocycle | Metal Ion | kf (M⁻¹s⁻¹) | kd (s⁻¹) | Dissociation Half-life (t₁/₂) | Conditions | Reference |
| aneN₄ (cyclen) | Cu(II) | - | 5.80 x 10⁻⁴ [H⁺]² + 1.19 x 10⁻⁴ [H⁺] | - | 25°C, in HNO₃ | |
| aneN₄ | Cu(II) | - | 7.99 x 10⁻⁴ [H⁺] | - | 25°C, in HNO₃ | |
| aneN₄ | Cu(II) | - | (1.42 x 10⁻² [H⁺]) / (1 + 0.991 [H⁺]) | - | 25°C, in HNO₃ | |
| aneN₄ | Cu(II) | - | (3.27 [H⁺]) / (1 + 6.96 [H⁺]) | - | 25°C, in HNO₃ | |
| DOTA | Gd(III) | - | - | Very High | Physiological pH | |
| TETA | Gd(III) | Faster than DOTA | Faster than DOTA | Lower than DOTA | Physiological pH | |
| DOTA | Lu(III) | 4.54 x 10⁻² mM⁻¹min⁻¹ | Extremely Slow | > 24h in 0.1M HCl | 25°C, pH 4.2 | |
| cddadpa (open-chain) | Gd(III) | - | - | 1.49 x 10⁵ h | Physiological pH |
Note: The dissociation rate constants for Cu(II) complexes are presented as the rate law determined from acid-catalyzed dissociation studies.
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters requires robust experimental design and execution. Below are detailed, step-by-step methodologies for two key techniques used in the study of tetraazamacrocycle kinetics.
Stopped-Flow Spectrophotometry for Fast Complexation Reactions
This technique is ideal for monitoring rapid reactions, such as the formation of metal complexes, that occur on the millisecond to second timescale.
Principle: Two reactant solutions (metal ion and ligand) are rapidly mixed, and the change in absorbance at a specific wavelength is monitored over time as the complex forms.
Experimental Workflow:
Caption: Workflow for determining formation rate constants using stopped-flow spectrophotometry.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt and the tetraazamacrocycle ligand in a suitable buffer of known pH and ionic strength. The buffer is crucial to maintain constant pH during the reaction.
-
Instrument Setup:
-
Turn on the stopped-flow instrument, spectrophotometer, and light source, allowing them to warm up for optimal stability.
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactants and the product complex.
-
Calibrate the spectrophotometer with the buffer solution.
-
-
Loading the Syringes:
-
Rinse the syringes and tubing of the stopped-flow apparatus with the buffer solution to remove any contaminants.
-
Load one syringe with the metal ion solution and the other with the ligand solution. Ensure there are no air bubbles.
-
-
Data Acquisition:
-
Initiate the automated mixing process. The instrument will rapidly inject and mix the two solutions, and the flow will be abruptly stopped in the observation cell.
-
The spectrophotometer will immediately begin recording the change in absorbance as a function of time.
-
Repeat the experiment multiple times to ensure reproducibility.
-
-
Data Analysis:
-
The resulting absorbance vs. time data is then fitted to a suitable kinetic model (e.g., pseudo-first-order if one reactant is in large excess) using specialized software to determine the observed rate constant (k_obs).
-
By performing the experiment at various concentrations of the excess reactant, the second-order formation rate constant (kf) can be determined from a plot of k_obs versus the concentration of the excess reactant.
-
Potentiometric Titration for Determining Stability Constants
While not a direct kinetic measurement, potentiometric titration is a fundamental technique for determining the thermodynamic stability constants of metal complexes. This data is often a prerequisite for designing and interpreting kinetic experiments.
Principle: A solution containing the ligand and a metal ion is titrated with a standard solution of a strong base (or acid), and the change in pH is monitored. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Experimental Workflow:
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 1,4,7,10-Tetraazacyclotridecane
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.
In the fast-paced world of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 1,4,7,10-Tetraazacyclotridecane are at the forefront of innovation, their ultimate disposal demands equally rigorous attention. This guide provides a detailed, step-by-step protocol for the proper disposal of this macrocyclic amine, ensuring the safety of laboratory personnel and the protection of our environment.
The "Why" Behind the Waste: Understanding the Hazard Profile
General safety precautions for handling amines include working in a well-ventilated area, preferably within a fume hood, and utilizing appropriate personal protective equipment (PPE).
| Property | Information | Source |
| Chemical Name | This compound | ChemScene[1] |
| CAS Number | 295-14-7 | ChemScene[1] |
| Molecular Formula | C₉H₂₂N₄ | ChemScene[1] |
| Molecular Weight | 186.30 | ChemScene[1] |
| Potential Hazards | Based on similar compounds, may cause skin and eye irritation. | TCI AMERICA[2], TCI Chemicals[3] |
The Disposal Blueprint: A Step-by-Step Protocol
The proper disposal of any chemical waste is a multi-step process that begins with characterization and ends with documented, compliant removal. The following protocol provides a comprehensive workflow for managing this compound waste.
Step 1: Waste Identification and Characterization
The foundational principle of proper chemical disposal is accurate identification. All waste containing this compound must be treated as hazardous waste. It is imperative to never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, when mixed, can lead to dangerous reactions.
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and accidental exposure.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. For amines, high-density polyethylene (HDPE) containers are generally a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be clearly marked.
Step 3: Segregation and Storage
Store the hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.
Step 4: Scheduling a Licensed Waste Disposal Service
The final and most critical step is the disposal of the waste through a licensed and reputable hazardous waste management company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations. It is the responsibility of the waste generator to ensure that the chosen disposal service is properly certified.
Visualizing the Workflow: Disposal Decision Pathway
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,4,7,10-Tetraazacyclotridecane
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 1,4,7,10-Tetraazacyclotridecane, a valuable macrocyclic amine. The causality behind each recommendation is explained to foster a deep understanding of risk mitigation, ensuring that safety becomes an intuitive and integral part of your workflow. While specific data for this exact molecule is limited, the protocols herein are synthesized from authoritative safety data for structurally analogous and functionally similar tetraaza macrocycles, such as 1,4,7,10-tetraazacyclododecane (cyclen), to establish a robust and conservative safety framework.
Hazard Assessment: Understanding the "Why" Behind the "How"
Effective personal protective equipment (PPE) selection is not a matter of simple compliance but a direct response to a chemical's specific hazard profile. This compound and its analogues are reactive compounds that demand respect. The primary risks stem from their corrosive and irritant nature.
The primary routes of exposure are dermal contact, eye contact, and inhalation of airborne particulates. Ingestion, while less common in a controlled lab setting, can cause severe burns to the digestive tract[1]. Understanding these hazards is the critical first step in neutralizing the risk.
Table 1: Hazard Profile of Structurally Similar Tetraaza Macrocycles
| Hazard Classification | Description of Risk | GHS Hazard Statement (Example) |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation and, in more severe cases, severe skin burns.[2][3][4] | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and can lead to severe, potentially irreversible damage.[2][5] | H319: Causes serious eye irritation.[5] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in direct contact with skin.[3][4] | H302 + H312: Harmful if swallowed or in contact with skin.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol.[6] | H335: May cause respiratory irritation.[7] |
| Environmental Hazard | Some analogues are very toxic to aquatic life with long-lasting effects.[3][4] | H410: Very toxic to aquatic life with long lasting effects.[3][4] |
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble represents the minimum standard for handling this compound in solid or solution form. The selection is based on a "hierarchy of controls," where engineering controls (like fume hoods) are primary, and PPE is the essential final barrier.
Respiratory Protection: A Defense Against the Unseen
All handling of solid this compound must be performed in a certified chemical fume hood to prevent the generation of airborne dust.[2][8][9]
-
Standard Operations (in a fume hood): For routine tasks like weighing and preparing solutions inside a functioning fume hood, respiratory protection may not be mandatory if airborne dust is effectively contained.
-
Outside of a Fume Hood or Potential for Dusting: If there is any risk of dust formation or exceeding exposure limits, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[8]
-
Emergency Situations (Spills): For major spills, a self-contained breathing apparatus (SCBA) is essential, as vapor and dust concentrations are unknown and potentially high.[2][10]
Eye and Face Protection: An Impenetrable Shield
Given the severe risk of eye damage, robust protection is non-negotiable.
-
Minimum Requirement: All personnel in the laboratory must wear tightly fitting safety goggles with side shields that conform to NIOSH or EN 166 standards.[7][8]
-
Enhanced Protection: When handling larger quantities (>1g) or performing tasks with a risk of splashing (e.g., vigorous mixing, transfers), a full-face shield must be worn in addition to safety goggles.[11] This provides a secondary barrier protecting the entire face from splashes and impacts.
Skin and Body Protection: The Complete Barrier
Direct skin contact is a primary exposure route that can lead to irritation or chemical burns.[1][3]
-
Gloves: Handle the chemical with gloves that have been inspected for integrity prior to use.[9]
-
Material: Nitrile gloves provide a good initial barrier for handling the solid. For extended handling or when working with solutions, consider double-gloving or using heavier-duty butyl rubber gloves.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Contaminated gloves must be disposed of as hazardous waste immediately after use.[9]
-
-
Laboratory Coat/Coveralls: A flame-retardant, long-sleeved lab coat is mandatory. For operations with a higher risk of spills, an impervious or chemical-resistant apron should be worn over the lab coat.[9]
-
Footwear: Closed-toe shoes made of a non-absorbent material are required.[12] Safety footwear with chemical resistance is strongly recommended, especially when transporting or handling bulk containers.[13]
Table 2: PPE Selection Matrix by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body/Foot Protection |
|---|---|---|---|---|
| Weighing Solid (<1g) | Chemical Fume Hood | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Glove (Nitrile) or Butyl Rubber Gloves | Lab Coat & Chemical Apron, Closed-Toe Shoes |
| Transferring Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Glove (Nitrile) or Butyl Rubber Gloves | Lab Coat & Chemical Apron, Closed-Toe Shoes |
| Cleaning Glassware | Well-Ventilated Area | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat, Closed-Toe Shoes |
| Managing a Small Spill | Full-Face Respirator (as needed) | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coveralls & Boots |
Standard Operating Procedures (SOPs)
Adherence to a strict, logical workflow is paramount for safety. This includes the methodical donning and doffing of your PPE.
PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination. The diagram below outlines the correct, self-validating procedure.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[14][15]
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Perform all manipulations with care to avoid creating dust.[1][8] Use spatulas and glassware appropriate for the scale of work.
-
Post-Handling: Tightly close the primary container.[2]
-
Decontamination: Wipe down the work surface. Decontaminate any equipment used.
-
Doff PPE: Follow the doffing sequence. Contaminated, disposable PPE must be placed in a designated hazardous waste container.[14] Reusable PPE should be cleaned according to manufacturer instructions.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[2][15]
Emergency and Disposal Plans
Preparedness is your most effective tool in an emergency.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention if irritation occurs or persists.[2][14]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][14] If the person feels unwell or breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.[8][15]
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse dust.
-
Protect: Don the appropriate level of PPE, including respiratory protection.[2]
-
Contain: Prevent the spill from entering drains or waterways.[2][10]
-
Clean-Up: Carefully sweep the solid material into a suitable, labeled, and airtight container for disposal.[1][2][14] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area thoroughly.
Chemical Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Store waste in sealed, clearly labeled containers.
-
Disposal: Disposal must be carried out by qualified personnel through a licensed chemical waste disposal contractor, in strict accordance with all federal, state, and local regulations.[2][8] Do not discharge to sewer systems.[8]
By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- TCI AMERICA. (2018, July 6). Safety Data Sheet: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane.
- Echemi. (n.d.). This compound SDS, 295-14-7 Safety Data Sheets.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4,8,11-Tetraazacyclotetradecane.
- Fisher Scientific Chemicals, Inc. (2024, March 31). Safety Data Sheet.
- ChemView. (n.d.). Untitled Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- ChemicalBook. (2025, November 15). 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-isothiocyanatophenyl)methyl] Safety Data Sheet.
- TCI Chemicals. (n.d.). 1,4,7,10-Tetraazacyclododecane 294-90-6.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Macrocyclics. (n.d.). Safety Data Sheet.
- Macrocyclics. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024, March 27). Safety Data Sheet: 1,4,7,10-Tetraazacyclododecanetetrahydrochloride.
- Echemi. (n.d.). 1,4,7,10-Tetraazacyclododecane SDS, 294-90-6 Safety Data Sheets.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Ammonia Safety Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- ChemScene. (n.d.). This compound.
Sources
- 1. fishersci.com [fishersci.com]
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- 3. 1,4,7,10-Tetraazacyclododecane | 294-90-6 | TCI AMERICA [tcichemicals.com]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. macrocyclics.com [macrocyclics.com]
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- 9. macrocyclics.com [macrocyclics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
